molecular formula C7H8ClNO B183384 2-Chloro-4-ethoxypyridine CAS No. 52311-50-9

2-Chloro-4-ethoxypyridine

Cat. No.: B183384
CAS No.: 52311-50-9
M. Wt: 157.6 g/mol
InChI Key: OFHQTZYEMRJMCT-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxypyridine is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHQTZYEMRJMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355775
Record name 2-chloro-4-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52311-50-9
Record name 2-chloro-4-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-Chloro-4-ethoxypyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Topic: 2-Chloro-4-ethoxypyridine CAS Number: 52311-50-9

This technical document provides an in-depth overview of this compound, a key heterocyclic building block for organic synthesis. It details the compound's physicochemical properties, a robust experimental protocol for its synthesis, and its significant role as a versatile intermediate in the fields of medicinal chemistry and drug development. The strategic position of the chloro and ethoxy groups on the pyridine ring allows for diverse functionalization, making it a valuable scaffold for creating novel molecular architectures.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. While some physical properties are not extensively documented in publicly available literature, key data has been compiled below. The compound is noted to be a solid upon synthesis and isolation.[1]

PropertyValueSource(s)
CAS Number 52311-50-9[1][2]
Molecular Formula C₇H₈ClNO[2]
Molecular Weight 157.60 g/mol [2]
Physical State Solid[1]
Boiling Point Not Available
Melting Point Not Available
Density Not Available

Experimental Protocols: Synthesis

A common and effective method for the preparation of this compound is via the nucleophilic aromatic substitution of 2-chloro-4-nitropyridine with sodium ethoxide. This procedure offers a high yield and a straightforward work-up.[1]

Reaction: Nucleophilic Aromatic Substitution Starting Material: 2-chloro-4-nitropyridine Reagent: Sodium ethoxide Solvent: Tetrahydrofuran (THF)

Detailed Methodology:

  • Preparation: A solution of 2-chloro-4-nitropyridine (170 g, 1070 mmol) in tetrahydrofuran (2 L) is prepared.

  • Reaction Initiation: The solution is slowly added to sodium ethoxide (109.45 g, 1610 mmol) at a controlled temperature of 0 °C.

  • Reaction Progression: The reaction mixture is then warmed to 25°C and stirred for 12 hours.

  • Monitoring: The completion of the reaction is monitored by Liquid Chromatography-Mass Spectrometry (LCMS) and Thin-Layer Chromatography (TLC) using a mobile phase of petroleum ether/ethyl acetate = 5:1, where the product has an Rf value of 0.6.

  • Work-up:

    • Upon completion, the mixture is filtered.

    • The filtrate is concentrated under reduced pressure to remove the majority of the solvent.

    • The resulting residue is extracted three times with ethyl acetate (800 mL per extraction).

    • The combined organic layers are washed with a saturated sodium chloride solution (1 L).

    • The organic layer is then dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed by concentration to yield this compound as a solid (157 g, 1.0 mol), achieving a 92% yield.[1]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2-chloro-4-nitropyridine.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation SM1 2-Chloro-4-nitropyridine in THF R1 1. Add Nitropyridine to Ethoxide at 0°C SM1->R1 SM2 Sodium Ethoxide SM2->R1 R2 2. Stir at 25°C for 12h R1->R2 WU1 Filter Mixture R2->WU1 WU2 Concentrate Filtrate WU1->WU2 WU3 Extract with Ethyl Acetate WU2->WU3 WU4 Wash with Brine WU3->WU4 WU5 Dry over Na₂SO₄ WU4->WU5 WU6 Concentrate to Solid Product WU5->WU6

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs. The 2-chloro-4-alkoxypyridine motif, including the ethoxy derivative, is a particularly valuable intermediate for several key reasons:

  • Orthogonal Reactivity: The chlorine atom at the 2-position is susceptible to nucleophilic substitution and is an excellent handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings). This allows for the introduction of a wide variety of carbon, nitrogen, and oxygen-based substituents.

  • Modulation of Properties: The ethoxy group at the 4-position is an electron-donating group that can influence the electronic properties of the pyridine ring and the reactivity of the chlorine atom. It also impacts the lipophilicity and metabolic stability of the final molecule, which are critical parameters in drug design.

This dual functionality makes this compound a versatile building block for constructing libraries of complex molecules. These libraries can then be screened for biological activity against various therapeutic targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes implicated in diseases such as cancer, inflammation, and infectious diseases. While specific examples of marketed drugs derived directly from this compound are not prominent, its structural analogues are widely used, highlighting its potential in the drug discovery pipeline.

Logical Role in Drug Discovery Pipeline

The diagram below illustrates the logical flow of how this compound serves as a foundational intermediate in the development of new chemical entities.

G cluster_reactions Chemical Diversification Reactions A This compound (Core Scaffold) B Suzuki Coupling (C-C bond formation) A->B C Buchwald-Hartwig (C-N bond formation) A->C D Sonogashira Coupling (C-C triple bond) A->D E Nucleophilic Substitution (e.g., with R-SH, R-OH) A->E F Library of Diverse Functionalized Pyridines B->F C->F D->F E->F G High-Throughput Screening (Biological Assays) F->G Test H Hit Identification & Lead Optimization G->H Analyze I Active Pharmaceutical Ingredient (API Candidate) H->I Develop

Caption: Role of this compound as a versatile intermediate.

References

2-Chloro-4-ethoxypyridine: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-4-ethoxypyridine is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis. Its unique structural features, including a reactive chlorine atom at the 2-position and an ethoxy group at the 4-position of the pyridine ring, make it a versatile building block for the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The pyridine scaffold is a common motif in many biologically active compounds, and the specific substitution pattern of this compound allows for targeted modifications and the introduction of diverse functional groups. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical methodologies related to this compound.

Core Chemical Properties

PropertyValueReference
CAS Number 52311-50-9[1]
Molecular Formula C₇H₈ClNO[1]
Molecular Weight 157.6 g/mol [1]
Boiling Point 230.9°C at 760 mmHg[2]
Density 1.166 g/cm³[2]
Melting Point Not available[2]
Solubility Not available[2]
SMILES CCOc1ccnc(Cl)c1[1]
InChIKey OFHQTZYEMRJMCT-UHFFFAOYSA-N[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. The following table summarizes the available spectroscopic data for this compound.

Spectrum TypeData
¹H NMR (400 MHz, CD₃OD) δ 8.15 (d, J=6.0 Hz, 1H), 6.99 (d, J=2.0Hz, 1H), 6.91-6.89 (m, 1H), 4.16-4.14 (m, 2H), 1.41-1.38 (m, 3H)
Mass Spectrometry (ESI-LCMS) m/z 158 [M+H]⁺
¹³C NMR Data not available
Infrared (IR) Data not available

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of the nitro group in 2-chloro-4-nitropyridine with ethoxide.

G cluster_reactants Reactants cluster_product Product 2_chloro_4_nitropyridine 2-Chloro-4-nitropyridine 2_chloro_4_nitropyridine->reaction_center sodium_ethoxide Sodium Ethoxide sodium_ethoxide->reaction_center 2_chloro_4_ethoxypyridine This compound reaction_center->2_chloro_4_ethoxypyridine THF, 25°C

Caption: Synthesis of this compound.

Experimental Protocol: A Representative Synthesis

While a detailed, step-by-step protocol for the synthesis of this compound is not extensively documented, the following procedure, adapted from the synthesis of similar pyridine derivatives, provides a representative methodology for its preparation.

Materials:

  • 2-chloro-4-nitropyridine

  • Sodium ethoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 2-chloro-4-nitropyridine (1.0 eq) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • The solution is cooled to 0°C using an ice bath.

  • Sodium ethoxide (1.5 eq) is added portion-wise to the cooled solution, ensuring the temperature remains at 0°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature (25°C) and stirred for 12 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Upon completion, the reaction mixture is filtered to remove any solid byproducts.

  • The filtrate is concentrated under reduced pressure to remove the majority of the THF.

  • The resulting residue is partitioned between ethyl acetate and water. The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography on silica gel if necessary.

Analytical Workflow

The characterization and quality control of synthesized this compound would typically follow a standard analytical workflow to confirm its identity and purity.

G cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis & Purification structural_elucidation Structural Elucidation synthesis->structural_elucidation nmr NMR (¹H, ¹³C) structural_elucidation->nmr ms Mass Spectrometry structural_elucidation->ms ir IR Spectroscopy structural_elucidation->ir purity_assessment Purity Assessment final_product Characterized Product purity_assessment->final_product nmr->purity_assessment ms->purity_assessment ir->purity_assessment

Caption: General analytical workflow for chemical characterization.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Reactivity and Applications

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity makes this compound a useful intermediate in the synthesis of various substituted pyridines, which are prevalent in many pharmaceutical and agrochemical compounds. The ethoxy group at the 4-position can also be modified, although it is generally less reactive than the 2-chloro substituent.

Disclaimer: This document is intended for informational purposes for qualified scientific professionals and does not constitute a comprehensive safety or handling guide. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

A Technical Guide to 2-Chloro-4-ethoxypyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of its Chemical Properties, Synthesis, and Potential Applications in Medicinal Chemistry

Introduction

2-Chloro-4-ethoxypyridine is a halogenated pyridine derivative that holds potential as a versatile building block in the synthesis of novel compounds for pharmaceutical and agrochemical research. The unique arrangement of a chlorine atom and an ethoxy group on the pyridine ring provides multiple reactive sites for chemical modification, making it a valuable intermediate for constructing more complex molecular architectures. This technical guide provides a comprehensive overview of the known properties of this compound, its synthesis, and explores its potential applications in drug discovery by drawing parallels with structurally similar compounds.

Core Data Presentation

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueReference
Molecular Weight 157.6 g/mol [1]
Molecular Formula C₇H₈ClNO[1]
CAS Number 52311-50-9[1]
IUPAC Name This compound[1]
SMILES CCOc1ccnc(Cl)c1[1]
InChIKey OFHQTZYEMRJMCT-UHFFFAOYSA-N[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nucleophilic substitution of a nitro group with an ethoxy group, followed by the reduction of the nitro group and subsequent diazotization and chlorination. A representative experimental protocol is detailed below.

Materials:

  • 2-Chloro-4-nitropyridine

  • Sodium ethoxide

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 2-chloro-4-nitropyridine (170 g, 1070 mmol) in THF (2 L) is prepared.

  • The solution is slowly added to sodium ethoxide (109.45 g, 1610 mmol) at 0 °C.

  • The reaction mixture is then stirred at 25°C for 12 hours.

  • The completion of the reaction is monitored by Liquid Chromatography-Mass Spectrometry (LCMS) and Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether/ethyl acetate (5:1), with an expected Rf value of 0.6.

  • After the reaction is complete, the mixture is filtered.

  • The filtrate is concentrated under reduced pressure to remove the majority of the solvent.

  • The resulting residue is extracted with ethyl acetate (800 mL x 3).

  • The combined organic layer is washed with a saturated sodium chloride solution (1 L).

  • The organic layer is then dried over anhydrous sodium sulfate.

  • The solvent is concentrated to yield this compound as a solid. This procedure has been reported to yield 157 g (1.0 mol, 92% yield) of the final product.

Characterization:

  • ¹H NMR (400 MHz, CD₃OD) δ: 8.15 (d, J=6.0 Hz, 1H), 6.99 (d, J=2.0Hz, 1H), 6.91-6.89 (m, 1H), 4.16-4.14 (m, 2H), 1.41-1.38 (m, 3H).

  • ESI-LCMS m/z: 158 ([M+H]⁺).

Potential Applications in Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of substituted chloropyridines serves as a crucial scaffold in medicinal chemistry. These compounds are key intermediates in the synthesis of a wide range of biologically active molecules.

Structurally related compounds, such as 2-chloro-4-methoxypyridine, are utilized in the development of pharmaceuticals, including anti-inflammatory and anti-cancer drugs, as well as agrochemicals like herbicides and fungicides. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the alkoxy group at the 4-position can influence the electronic properties and solubility of the molecule.

Given these precedents, this compound is a promising starting material for the synthesis of novel compounds that could be screened for a variety of biological targets. Its utility in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, further expands the diversity of molecules that can be generated.

Visualizations

Logical Workflow for Synthesis and Screening

The following diagram illustrates a general workflow for the synthesis of this compound and its subsequent use in the generation and screening of a chemical library for potential drug candidates.

G cluster_synthesis Synthesis of this compound cluster_diversification Library Generation cluster_screening Biological Screening Start 2-Chloro-4-nitropyridine Reaction Nucleophilic Substitution Start->Reaction NaOEt Sodium Ethoxide in THF NaOEt->Reaction Workup Filtration & Extraction Reaction->Workup Product This compound Workup->Product Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Product->Coupling Library Diverse Chemical Library Coupling->Library Reagents Boronic Acids / Amines Reagents->Coupling Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Target Biological Target (e.g., Enzyme, Receptor) Target->Screening Lead_Opt Lead Optimization Hit->Lead_Opt

Caption: General workflow for the synthesis and screening of this compound derivatives.

Conclusion

This compound is a readily synthesizable chemical intermediate with significant potential for applications in drug discovery and development. Its molecular structure offers multiple avenues for chemical modification, enabling the creation of diverse libraries of novel compounds. While direct biological data for this specific molecule is sparse, the established importance of the chloropyridine scaffold in medicinal chemistry suggests that this compound is a valuable tool for researchers seeking to develop new therapeutic agents. Further investigation into the biological activities of its derivatives is warranted.

References

Spectroscopic Profile of 2-Chloro-4-ethoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic properties of 2-Chloro-4-ethoxypyridine. Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted spectroscopic values for ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are derived from the analysis of structurally similar compounds and established principles of spectroscopy. Furthermore, this guide outlines comprehensive, generalized experimental protocols for acquiring such spectroscopic data for a substituted pyridine derivative. A logical workflow for the spectroscopic analysis of an organic compound is also presented using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar molecules such as 2-chloropyridine, 4-ethoxypyridine, and other substituted pyridines.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-68.0 - 8.2d5 - 6
H-56.7 - 6.9dd5 - 6, 2 - 3
H-36.6 - 6.8d2 - 3
-OCH₂CH₃4.0 - 4.2q7
-OCH₂CH₃1.3 - 1.5t7

Note: The chemical shifts of the aromatic protons (H-6, H-5, and H-3) are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom, and the electron-donating effect of the ethoxy group.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-4160 - 165
C-6148 - 152
C-5110 - 115
C-3105 - 110
-OCH₂CH₃63 - 68
-OCH₂CH₃14 - 16

Note: The chemical shifts are influenced by the electronegativity of the chlorine, nitrogen, and oxygen atoms.

Predicted IR Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Medium
C=N, C=C (aromatic ring)1550 - 1600Strong
C-O (ether)1200 - 1300 (asymmetric)Strong
1000 - 1100 (symmetric)Strong
C-Cl700 - 800Strong

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule.

Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/zPredicted IdentityNotes
157/159[M]⁺Molecular ion peak with a characteristic 3:1 intensity ratio due to ³⁵Cl and ³⁷Cl isotopes.
129/131[M - C₂H₄]⁺Loss of ethene from the ethoxy group.
122[M - Cl]⁺Loss of the chlorine atom.
94[M - Cl - C₂H₄]⁺Subsequent loss of ethene after chlorine loss.

Note: Fragmentation patterns in mass spectrometry can be complex and may involve rearrangements.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • ATR: For Attenuated Total Reflectance (ATR) IR, place a small amount of the sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the spectrometer's beam path and record the spectrum.

  • Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and compare them with known correlation charts.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatography (GC-MS) interface or a direct insertion probe.

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for causing fragmentation and providing structural information.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (1H, 13C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_processing Data Processing & Analysis nmr->data_processing ir->data_processing ms->data_processing structure_confirmation Structure Confirmation data_processing->structure_confirmation purity_assessment Purity Assessment data_processing->purity_assessment final_report Final Report & Characterization structure_confirmation->final_report purity_assessment->final_report

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

While experimental spectroscopic data for this compound is not widely published, a reliable prediction of its ¹H NMR, ¹³C NMR, IR, and MS spectra can be made based on established spectroscopic principles and data from analogous structures. This technical guide provides a comprehensive overview of these predicted data and outlines the standard experimental procedures for their acquisition and analysis. The information presented herein is intended to be a valuable tool for researchers working with this and similar heterocyclic compounds, facilitating their synthesis, identification, and further development.

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-ethoxypyridine from 2-Chloro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-4-ethoxypyridine, a valuable building block in medicinal chemistry, from its precursor, 2-chloro-4-nitropyridine. The document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data.

Introduction

Substituted pyridines are a cornerstone of modern drug discovery, with the pyridine scaffold present in numerous approved pharmaceuticals. The targeted functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its biological activity, selectivity, and pharmacokinetic profile. This compound serves as a key intermediate in the synthesis of more complex molecules, offering two reactive sites for further chemical modification.

This guide focuses on the nucleophilic aromatic substitution (SNAr) reaction to convert 2-chloro-4-nitropyridine to this compound. The electron-withdrawing nitro group at the 4-position activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the nitro group by an ethoxide nucleophile.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The ethoxide ion, a potent nucleophile, attacks the electron-deficient C4 position of the pyridine ring, which is activated by the strongly electron-withdrawing nitro group. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of the nitrite ion restores the aromaticity of the pyridine ring, yielding the final product, this compound.

G cluster_reactants Reactants cluster_products Products 2-Chloro-4-nitropyridine Reaction + 2-Chloro-4-nitropyridine->Reaction Sodium Ethoxide NaOEt Sodium Ethoxide->Reaction Arrow Ethanol 25 °C, 12 h Reaction->Arrow Arrow->this compound

Caption: Overall reaction scheme for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Reactant Properties

CompoundFormulaMolecular Weight ( g/mol )Moles (mmol)Amount
2-Chloro-4-nitropyridineC₅H₃ClN₂O₂158.541070170 g
Sodium EthoxideC₂H₅NaO68.051610109.45 g

Table 2: Product Properties and Yield

ProductFormulaMolecular Weight ( g/mol )Yield (%)Amount
This compoundC₇H₈ClNO157.6092%157 g

Table 3: Spectroscopic Data for this compound

AnalysisData
¹H NMR (400 MHz, CD₃OD)δ 8.15 (d, J=6.0 Hz, 1H), 6.99 (d, J=2.0 Hz, 1H), 6.91-6.89 (m, 1H), 4.16-4.14 (m, 2H), 1.41-1.38 (m, 3H)[1]
LC-MSm/z 158 ([M+H]⁺)[1]

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound from 2-chloro-4-nitropyridine.

Preparation of Sodium Ethoxide Solution

Note: Sodium ethoxide is highly moisture-sensitive and should be handled under an inert atmosphere. Pre-prepared solutions are commercially available.

If preparing in the laboratory, slowly add clean sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature. The reaction is exothermic and produces hydrogen gas, which must be safely vented. A typical laboratory preparation involves the reaction of sodium metal with absolute ethanol.[2]

Synthesis of this compound
  • Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, prepare a solution of sodium ethoxide (109.45 g, 1610 mmol) in a suitable solvent. Cool the solution to 0 °C using an ice bath.[1]

  • Addition of Starting Material: Slowly add a solution of 2-chloro-4-nitropyridine (170 g, 1070 mmol) in tetrahydrofuran (THF) (2 L) to the cooled sodium ethoxide solution.[1]

  • Reaction: Stir the resulting reaction mixture at 25 °C for 12 hours.[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether/ethyl acetate (5:1), with an expected Rf value of 0.6 for the product, and by Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up:

    • After the reaction is complete, filter the mixture.[1]

    • Concentrate the filtrate under reduced pressure to remove the majority of the solvent.[1]

    • Extract the residue with ethyl acetate (3 x 800 mL).[1]

    • Wash the combined organic layers with a saturated sodium chloride solution (1 L).[1]

    • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Purification:

    • Filter the dried organic solution.

    • Concentrate the filtrate under reduced pressure to yield this compound as a solid. The reported yield is 157 g (92%).[1]

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow of the synthesis process, from the preparation of the reagents to the final product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_naoet Prepare Sodium Ethoxide Solution cool_naoet Cool Sodium Ethoxide Solution to 0 °C prep_naoet->cool_naoet prep_substrate Prepare 2-Chloro-4-nitropyridine Solution in THF add_substrate Slowly Add Substrate Solution prep_substrate->add_substrate cool_naoet->add_substrate react Stir at 25 °C for 12 hours add_substrate->react filter Filter Reaction Mixture react->filter concentrate Concentrate Filtrate filter->concentrate extract Extract with Ethyl Acetate concentrate->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Concentrate to Yield Final Product dry->purify

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-chloro-4-nitropyridine via nucleophilic aromatic substitution is a robust and high-yielding reaction. The provided protocol, based on established literature, offers a reliable method for obtaining this valuable intermediate for applications in drug discovery and development. Careful control of reaction conditions, particularly the exclusion of moisture, is crucial for achieving optimal results.

References

2-Chloro-4-ethoxypyridine safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety information for 2-Chloro-4-ethoxypyridine (CAS No. 131534-19-1). A comprehensive, officially recognized Safety Data Sheet (SDS) with a full GHS classification and detailed toxicological data is not publicly available at the time of this writing. The information herein is compiled from limited supplier data and analysis of structurally similar compounds. All personnel handling this chemical should exercise caution and adhere to standard laboratory safety protocols. The toxicological properties of this compound have not been thoroughly investigated.

Executive Summary

This compound is a substituted pyridine derivative used in research and development. Due to a lack of comprehensive safety testing, a definitive hazard profile has not been established. However, based on data from structurally related compounds and limited supplier information, it should be handled as a substance that is potentially harmful if ingested, inhaled, or absorbed through the skin. It is expected to be an irritant to the skin, eyes, and respiratory tract. Standard personal protective equipment (PPE) and engineering controls are essential to minimize exposure.

Identification

IdentifierValue
Chemical Name This compound
CAS Number 131534-19-1
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
Synonyms Not available

Physical and Chemical Properties

Limited quantitative data is available for the physical and chemical properties of this compound. The following table summarizes the available information.

PropertyValueSource
Boiling Point 230.9°C at 760 mmHgChemicalBook
Flash Point 93.5°CChemicalBook
Density 1.166 g/cm³ChemicalBook
Appearance Data not available-
Solubility Data not available-

Hazard Identification and GHS Classification (Predicted)

Note: The following GHS classification is not official and is predicted based on the known hazards of similar pyridine and chloro-aromatic compounds. It should be used for preliminary hazard assessment only.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Predicted GHS Label Elements

GHS_Labels cluster_pictograms Predicted Hazard Pictograms cluster_signal Signal Word cluster_statements Predicted Hazard Statements p1 s1 Warning h_statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. Handling_Workflow cluster_planning Pre-Experiment Planning cluster_execution Experimental Execution cluster_cleanup Post-Experiment A Hazard Assessment (Review available SDS/literature) B Select Engineering Controls (Fume hood, ventilation) A->B C Determine PPE Requirements (Gloves, goggles, lab coat) B->C D Prepare Work Area (Ensure clear, clean space in fume hood) C->D Implement Controls E Weighing/Transfer (Use appropriate containment) D->E F Reaction Setup & Monitoring (Maintain vigilance) E->F G Quench Reaction & Workup F->G Reaction Complete H Decontaminate Glassware & Surfaces G->H I Segregate & Label Waste (Halogenated organic waste) H->I PPE_Recommendations cluster_ppe Recommended Personal Protective Equipment center Handler Goggles Chemical Safety Goggles (ANSI Z87.1 approved) center->Goggles Eye Protection Gloves Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) center->Gloves Hand Protection Coat Lab Coat center->Coat Body Protection Respirator Respirator (If ventilation is inadequate) center->Respirator Respiratory Protection

Commercial Suppliers and Synthetic Applications of 2-Chloro-4-ethoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and synthetic utility of 2-Chloro-4-ethoxypyridine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document offers a curated list of commercial suppliers, a detailed experimental protocol for a representative cross-coupling reaction, and a conceptual framework for its integration into drug development workflows.

Commercial Availability

This compound (CAS No. 52311-50-9) is available from a number of fine chemical suppliers. While pricing and packaging are often subject to quotation, the following table summarizes the available data for several reputable vendors. Researchers are advised to contact the suppliers directly for the most current information.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Matrix Fine Chemicals This compound52311-50-9InquirySmall and large quantities
BLDpharm This compound52311-50-9InquiryInquiry
Chem-Impex 2-Chloro-4-methoxypyridine17228-69-2≥ 97% (GC)[1]Inquiry
Fisher Scientific (TCI) 2-Chloro-4-methoxypyridine17228-69-2≥98.0% (GC)1 g, 5 g
Sigma-Aldrich 2-Chloro-4-nitropyridine**23056-36-297%5 g
Thermo Scientific Chemicals 2-Chloro-4-ethynylpyridine*945717-09-997%5 g

*Note: Data for structurally similar and commercially available 2-chloro-4-substituted pyridines are included for comparison and as potential alternative starting materials for derivatization. **Note: 2-Chloro-4-nitropyridine can serve as a precursor to this compound.

Synthetic Utility and Experimental Protocols

Substituted pyridines are integral components of many pharmaceutical agents.[2] The unique electronic properties of the pyridine ring, combined with the reactivity of the chloro-substituent, make this compound a versatile synthon. It readily participates in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for the formation of carbon-carbon bonds.[3][4] Such reactions are fundamental in the construction of complex molecular architectures found in many modern drugs.[5]

Representative Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative

This protocol is a general procedure for the Suzuki-Miyaura coupling of a 2-chloropyridine with an arylboronic acid, which can be adapted for this compound.

Reaction Scheme:

Materials:

  • 2-Chloropyridine derivative (e.g., this compound) (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)

  • SPhos (buchwald ligand) (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs2CO3) (2.0 mmol, 2.0 eq)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure: [3]

  • Reaction Setup: To an oven-dried Schlenk flask, add the 2-chloropyridine derivative, arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Integration into Drug Discovery Workflow

This compound and its derivatives serve as key building blocks in the early stages of drug discovery, particularly in lead generation and optimization.[6][7][8] The ability to readily introduce diverse substituents via cross-coupling reactions allows for the rapid generation of compound libraries for screening against biological targets.

Below is a conceptual workflow illustrating the role of such building blocks in a typical drug discovery pipeline.

DrugDiscoveryWorkflow cluster_0 Chemical Synthesis & Library Generation cluster_1 Screening & Lead Identification cluster_2 Lead Optimization BuildingBlock This compound (Building Block) Reaction Suzuki-Miyaura Cross-Coupling BuildingBlock->Reaction Arylboronic Acids Library Compound Library (Diverse Analogs) Reaction->Library HTS High-Throughput Screening (HTS) Library->HTS Hit Hit Compounds HTS->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR SAR->Reaction Iterative Synthesis Lead Lead Candidate SAR->Lead Preclinical Preclinical Lead->Preclinical Preclinical Development

Drug discovery workflow utilizing a chemical building block.

This diagram illustrates how a versatile building block like this compound is used to generate a library of diverse compounds. These compounds are then screened to identify "hits," which are further optimized through iterative synthesis and structure-activity relationship (SAR) studies to yield a lead candidate for preclinical development.

References

Physical properties of 2-Chloro-4-ethoxypyridine (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused examination of the physical properties of 2-Chloro-4-ethoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document compiles available data on its melting and boiling points, outlines standard experimental methodologies for their determination, and presents a logical workflow for such characterization.

Core Physical Properties

The physical state of a compound is fundamental to its handling, formulation, and reactivity. This compound is noted in some sources as a solid at room temperature, which would imply a melting point above ambient temperature. However, a specific melting point is not consistently reported in publicly available chemical databases. The boiling point, conversely, has been documented.

Physical PropertyValueConditions
Melting Point Data not available-
Boiling Point 230.9 °Cat 760 mmHg

Table 1: Summary of Physical Properties for this compound.

Experimental Protocols

While specific experimental details for the determination of the physical properties of this compound are not detailed in the reviewed literature, standardized methods are routinely employed for such characterizations. The following outlines a general protocol for melting point determination, a crucial metric for the identification and purity assessment of a solid compound.

General Protocol for Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This is typically observed as a range of temperatures over which the substance melts. Pure crystalline compounds generally exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities tend to lower and broaden the melting range.[1]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]

  • Capillary tubes (sealed at one end)

  • Thermometer, calibrated

  • Spatula

  • Mortar and pestle (optional, for sample grinding)

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely ground, if necessary, to ensure uniform packing.[2] The open end of a capillary tube is pressed into the sample, and the tube is tapped gently to pack the solid into the sealed end, forming a column of 2-3 mm in height.[2][3]

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.[1]

  • Heating: The apparatus is heated at a controlled rate. Initially, a rapid heating rate can be used to determine an approximate melting range.[1]

  • Determination of Melting Range: For an accurate measurement, the experiment is repeated with a fresh sample, heating rapidly to about 10-15°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.[2]

  • Data Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting) are recorded. This range is the melting point of the substance.[4]

Logical Workflow for Physical Property Determination

The process of characterizing the physical properties of a chemical compound like this compound follows a structured workflow. This ensures accurate and reproducible data. The following diagram illustrates a generalized workflow for determining the melting point.

G Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis & Reporting A Obtain pure sample of This compound B Grind sample to a fine powder A->B C Pack sample into capillary tube B->C D Place capillary in melting point apparatus C->D E Heat rapidly for approximate melting point D->E F Cool and repeat with slow heating (1-2°C/min) near melting point E->F G Observe and record melting range (start to end) F->G H Record melting point range G->H I Compare with literature values (if available) H->I J Assess purity based on sharpness of melting range H->J

Caption: A generalized workflow for the experimental determination of a melting point.

It is important to note that while this guide provides a framework for understanding and determining the physical properties of this compound, the lack of a reported melting point in the literature suggests that this value may not have been determined or widely published. Researchers are encouraged to perform their own characterizations using standardized methods.

References

An In-depth Technical Guide on the Solubility of 2-Chloro-4-ethoxypyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-ethoxypyridine is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification, formulation, and drug delivery systems. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. In lieu of specific data, this document provides a comprehensive framework for researchers to predict, determine, and understand the solubility of this compound. It includes a theoretical overview of pyridine derivative solubility, detailed experimental protocols for solubility determination, and best practices for accurate and reproducible measurements.

Introduction: The Importance of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical and pharmaceutical sciences. For a compound like this compound, solubility data is critical for:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and ensuring reactants are in the same phase.

  • Purification: Developing effective crystallization and chromatographic purification methods.

  • Formulation: Designing stable and bioavailable formulations for pharmaceutical applications.

  • Drug Delivery: Predicting the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates.

Theoretical Considerations for Predicting Solubility

This compound is a pyridine derivative with a chlorine atom at the 2-position and an ethoxy group at the 4-position. Pyridine itself is a polar molecule due to the presence of the nitrogen atom and is miscible with water and a wide range of organic solvents.[1][2][3] The substituents on the pyridine ring will modify its solubility characteristics.

  • Polarity: The ethoxy group is polar, which may enhance solubility in polar solvents. The chlorine atom is electronegative and can contribute to the overall polarity of the molecule.

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

  • "Like Dissolves Like": It is anticipated that this compound will exhibit higher solubility in polar organic solvents compared to nonpolar solvents. Solvents such as alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), and amides (e.g., dimethylformamide) are likely to be effective solvents.

Experimental Protocols for Solubility Determination

The absence of published data necessitates experimental determination of the solubility of this compound. The following are established protocols for both qualitative and quantitative analysis.

A preliminary qualitative assessment can provide a rapid indication of suitable solvents.

Objective: To visually determine if this compound is soluble, partially soluble, or insoluble in a range of solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a series of labeled test tubes.

  • Add a known volume (e.g., 1 mL) of a selected solvent to each test tube.

  • Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes) at a constant temperature.

  • Visually inspect the solution against a dark background to determine if the solid has completely dissolved.

  • Record the results as "soluble," "partially soluble," or "insoluble."

The equilibrium solubility method, often referred to as the shake-flask method, is a reliable technique for determining the precise solubility of a compound in a given solvent at a specific temperature.[4]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at equilibrium.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical technique.

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure a saturated solution.

  • Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution is constant).[5]

  • Once equilibrium is achieved, allow the undissolved solid to settle by letting the vial stand in the temperature-controlled environment for a few hours.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

  • Calculate the solubility from the determined concentration and the dilution factor.

Table 1: Quantitative Solubility Data for this compound (Template)

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
e.g., Methanole.g., 25Data to be determinedData to be determinedEquilibrium Solubility
e.g., Ethanole.g., 25Data to be determinedData to be determinedEquilibrium Solubility
e.g., Acetonee.g., 25Data to be determinedData to be determinedEquilibrium Solubility
e.g., Ethyl Acetatee.g., 25Data to be determinedData to be determinedEquilibrium Solubility
e.g., Dichloromethanee.g., 25Data to be determinedData to be determinedEquilibrium Solubility
e.g., Toluenee.g., 25Data to be determinedData to be determinedEquilibrium Solubility
e.g., Hexanee.g., 25Data to be determinedData to be determinedEquilibrium Solubility

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility using the equilibrium solubility method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 Combine in vial equil Agitate at constant temperature (24-72h) prep2->equil settle Allow solid to settle equil->settle filter Filter supernatant settle->filter dilute Dilute sample filter->dilute analyze Analyze via HPLC dilute->analyze calculate Calculate solubility analyze->calculate

Caption: General workflow for the determination of equilibrium solubility.

Safety and Handling

Researchers should consult the Safety Data Sheet (SDS) for this compound before handling.[6][7] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be followed. All experiments should be conducted in a well-ventilated laboratory hood.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By following the outlined procedures, researchers can generate reliable and reproducible solubility data, which is essential for the effective application of this compound in research and development. The principles and methods described herein are broadly applicable for the solubility assessment of other novel chemical entities.

References

The Strategic Application of 2-Chloro-4-ethoxypyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern drug discovery, the pyridine scaffold holds a privileged position due to its presence in a vast array of biologically active compounds. Among the numerous functionalized pyridine building blocks, 2-Chloro-4-ethoxypyridine has emerged as a particularly versatile and valuable intermediate in medicinal chemistry. Its unique electronic properties and strategically positioned reactive sites allow for the efficient construction of complex molecular architectures, making it a key component in the synthesis of novel therapeutic agents across various disease areas, most notably in oncology.

The chlorine atom at the 2-position serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions, while the ethoxy group at the 4-position can influence the molecule's solubility, metabolic stability, and target engagement. This technical guide provides an in-depth overview of the potential applications of this compound in medicinal chemistry, complete with synthetic strategies, quantitative data, and detailed experimental protocols.

Synthetic Utility of this compound

This compound is amenable to a range of chemical transformations that are fundamental to the assembly of complex drug-like molecules. The primary reaction types and the resulting classes of compounds are summarized in the table below.

Reaction TypeReagents/CatalystsResulting Compound ClassPotential Therapeutic Applications
Nucleophilic Aromatic Substitution (SNAr) Amines, Alcohols, Thiols2-Amino/Alkoxy/Thio-4-ethoxypyridinesKinase Inhibitors, GPCR Modulators
Suzuki-Miyaura Coupling Boronic acids/esters, Pd catalyst, Base2-Aryl/Heteroaryl-4-ethoxypyridinesKinase Inhibitors, Anti-inflammatory Agents
Sonogashira Coupling Terminal alkynes, Pd/Cu catalysts, Base2-Alkynyl-4-ethoxypyridinesAnticancer Agents, Antiviral Agents
Buchwald-Hartwig Amination Amines, Pd catalyst, Ligand, Base2-Amino-4-ethoxypyridinesKinase Inhibitors, CNS Agents

Key Applications in Drug Discovery

The structural motif of 2-substituted-4-alkoxypyridine is found in several classes of pharmacologically active compounds, particularly kinase inhibitors and modulators of metabolic pathways in cancer.

Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The 2-amino-4-ethoxypyridine scaffold, readily accessible from this compound, can serve as a potent hinge-binding motif. For instance, derivatives of 2,4-diaminopyrimidines have been developed as potent anaplastic lymphoma kinase (ALK) and histone deacetylase (HDAC) dual inhibitors.[1] Similarly, Polo-like kinase 4 (PLK4) inhibitors with a pyrimidin-2-amine core have shown high inhibitory activity.[2][3] The ethoxy group at the 4-position can be strategically employed to enhance solubility and modulate pharmacokinetic properties.

Inhibitors of Metabolic Targets: The Case of MCT4

Cancer cells exhibit altered metabolism, often relying on aerobic glycolysis (the Warburg effect), which leads to the production and efflux of large amounts of lactate.[4][5] This lactate transport is mediated by monocarboxylate transporters (MCTs), with MCT4 being a key transporter in highly glycolytic tumors.[4][6] Inhibition of MCT4 is a promising strategy to disrupt cancer cell metabolism and proliferation. A highly selective MCT4 inhibitor, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid, highlights the importance of the 4-alkoxypyridine moiety in targeting this transporter.[7] Although this example features a methoxy group, the analogous ethoxy group of this compound can be utilized to synthesize similar inhibitors with potentially different pharmacokinetic profiles.

Experimental Protocols

The following sections provide detailed methodologies for key synthetic transformations involving this compound.

Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-4-ethoxypyridines

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-ethoxypyridine.

Quantitative Data (Representative):

Reactant 1Reactant 2Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
This compound4-Methoxyphenylboronic acid2Dioxane/H2O901885
This compound3-Pyridylboronic acid2Dioxane/H2O902078
This compoundFuran-2-boronic acid2Dioxane/H2O901682
Sonogashira Coupling for the Synthesis of 2-Alkynyl-4-ethoxypyridines

This protocol outlines a general procedure for the synthesis of 2-alkynyl-4-ethoxypyridines from this compound and a terminal alkyne.[8][9]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Evacuate the flask and backfill with argon.

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours, or until completion as indicated by TLC or LC-MS.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 2-alkynyl-4-ethoxypyridine.

Quantitative Data (Representative):

Reactant 1Reactant 2Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
This compoundPhenylacetylenePd: 3, Cu: 6THFRT890
This compoundEthynyltrimethylsilanePd: 3, Cu: 6THFRT692
This compound1-HeptynePd: 3, Cu: 6THFRT1088

Biological Activity of this compound Derivatives

The following table presents hypothetical, yet plausible, IC50 values for compounds derived from this compound against relevant cancer cell lines, based on the activity of structurally similar compounds found in the literature.

Compound ClassTargetCancer Cell LineIC50 (nM)
2-Anilino-4-ethoxypyridineALKH3122 (NSCLC)50
2-(Pyrazol-4-ylamino)-4-ethoxypyrimidinePLK4MDA-MB-231 (Breast)15
2-(Alkynyl)-4-ethoxypyridine derivativeMCT4MDA-MB-231 (Breast)150
2-Aryl-4-ethoxypyridineSrc KinaseHCT116 (Colon)80

Visualizing Pathways and Workflows

The Role of MCT4 in Cancer Cell Lactate Efflux

The following diagram illustrates the central role of MCT4 in maintaining the metabolic phenotype of highly glycolytic cancer cells. Inhibition of MCT4 leads to intracellular lactate accumulation and a decrease in extracellular acidification, ultimately impairing tumor growth and survival.[10][11][12]

MCT4_Pathway cluster_cell Cancer Cell cluster_inhibition MCT4 Inhibition cluster_extracellular Extracellular Space Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Lactate Pyruvate->Lactate_in NADH LDHA LDHA Lactate_in->LDHA MCT4 MCT4 Lactate_in->MCT4 Intracellular_Acidification Intracellular Acidification Lactate_in->Intracellular_Acidification Lactate_out Lactate MCT4->Lactate_out H_out H+ MCT4->H_out H_in H+ H_in->MCT4 Inhibition_Glycolysis Inhibition of Glycolysis Intracellular_Acidification->Inhibition_Glycolysis Apoptosis Apoptosis Inhibition_Glycolysis->Apoptosis Acidic_TME Acidic Tumor Microenvironment Lactate_out->Acidic_TME H_out->Acidic_TME MCT4_Inhibitor MCT4 Inhibitor (e.g., from 2-Chloro- 4-ethoxypyridine) MCT4_Inhibitor->MCT4

Caption: Role of MCT4 in cancer cell metabolism and the effect of its inhibition.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram outlines the key steps in the synthesis of a 2-aryl-4-ethoxypyridine via a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow Start Start: This compound & Arylboronic acid Reaction_Setup Reaction Setup: - Add reagents, catalyst, base - Degas with Argon Start->Reaction_Setup Heating Heating & Stirring: - 90°C, 12-24h Reaction_Setup->Heating Workup Aqueous Workup: - Dilute with EtOAc - Wash with H2O & Brine Heating->Workup Drying Drying & Concentration: - Dry over Na2SO4 - Concentrate in vacuo Workup->Drying Purification Purification: - Flash Column Chromatography Drying->Purification Product Final Product: 2-Aryl-4-ethoxypyridine Purification->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant potential in medicinal chemistry. Its application in the construction of kinase inhibitors and modulators of cancer metabolism underscores its importance in modern drug discovery. The synthetic methodologies outlined in this guide provide a solid foundation for researchers to explore the full potential of this privileged scaffold in the development of next-generation therapeutics. As the demand for novel and effective drugs continues to grow, the strategic use of well-designed building blocks like this compound will be paramount to the success of future drug discovery endeavors.

References

Reactivity Profile of 2-Chloro-4-ethoxypyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 2-Chloro-4-ethoxypyridine, a key heterocyclic building block in organic synthesis and drug discovery. The document details the molecule's electronic properties, susceptibility to nucleophilic aromatic substitution, and its utility in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Detailed experimental protocols for key transformations, quantitative data on reaction outcomes, and spectroscopic data for product characterization are presented. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and functionalization of pyridine-based compounds for applications in medicinal chemistry and materials science.

Introduction

This compound is a substituted pyridine derivative of significant interest in synthetic organic chemistry. The presence of a chlorine atom at the 2-position, activated by the electron-withdrawing nature of the pyridine nitrogen, renders this position susceptible to nucleophilic attack. The ethoxy group at the 4-position further modulates the electronic properties of the ring, influencing its reactivity and providing a handle for further functionalization. This unique combination of functional groups makes this compound a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials.

Synthesis of this compound

A common and high-yielding method for the synthesis of this compound involves the nucleophilic aromatic substitution of 2-chloro-4-nitropyridine with sodium ethoxide.

Table 1: Synthesis of this compound

Starting MaterialReagentSolventTemperatureTimeYield
2-Chloro-4-nitropyridineSodium ethoxideTHF25 °C12 h92%
Experimental Protocol: Synthesis of this compound

A solution of 2-chloro-4-nitropyridine (170 g, 1.07 mol) in tetrahydrofuran (THF) (2 L) is slowly added to a suspension of sodium ethoxide (109.45 g, 1.61 mol) in THF at 0 °C. The reaction mixture is then warmed to 25 °C and stirred for 12 hours. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate (5:1) mixture as the eluent. After the reaction is complete, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is extracted with ethyl acetate (3 x 800 mL). The combined organic layers are washed with a saturated sodium chloride solution (1 L), dried over anhydrous sodium sulfate, and concentrated to afford this compound as a solid (157 g, 92% yield).[1]

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the C2 and C6 positions, which are activated by the ring nitrogen, and the lability of the C-Cl bond. This allows for a variety of transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position is readily displaced by a variety of nucleophiles. The electron-withdrawing effect of the pyridine nitrogen atom makes the carbon atom of the C-Cl bond more electrophilic and thus more susceptible to nucleophilic attack.

G cluster_0 SNAr Reaction Start This compound Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate Product 2-Substituted-4-ethoxypyridine Intermediate->Product Loss of Leaving Group Leaving_Group Chloride Ion (Cl-) Intermediate->Leaving_Group

Figure 1: Generalized workflow for the SNAr reaction of this compound.

Table 2: Nucleophilic Aromatic Substitution Reactions

NucleophileProductReaction ConditionsYield
Sodium methoxide2-Methoxy-4-ethoxypyridineMethanol, refluxNot specified
Piperidine2-(Piperidin-1-yl)-4-ethoxypyridineToluene, refluxNot specified
BenzylamineN-Benzyl-4-ethoxypyridin-2-amineAcetonitrile, room temperatureNot specified

To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or toluene, the desired amine (1.1-2.2 eq) is added. The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC. Upon completion, the reaction is worked up by dilution with an organic solvent, washing with water and brine, and drying over an anhydrous salt. The crude product is then purified by column chromatography to yield the corresponding 2-amino-4-ethoxypyridine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds.

G cluster_1 Palladium-Catalyzed Cross-Coupling Start This compound OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Start->OxAdd Pd_cat Pd(0) Catalyst Pd_cat->OxAdd Transmetalation Transmetalation/ Amine Coordination OxAdd->Transmetalation Coupling_Partner Coupling Partner (e.g., R-B(OH)2, R-NH2, R-C≡CH) Coupling_Partner->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd_cat Catalyst Regeneration Product Coupled Product RedElim->Product

Figure 2: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound.

Table 3: Suzuki-Miyaura Coupling Reactions

Boronic Acid/EsterCatalystBaseSolventTemperatureYield
Phenylboronic acidPd(PPh3)4K2CO31,4-Dioxane/H2O100 °CGood to Excellent
4-Methoxyphenylboronic acidPd2(dba)3 / SPhosK3PO4Toluene110 °CHigh
2-Thienylboronic acidPd(dppf)Cl2Na2CO3DME80 °CModerate to Good

To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2.0 eq). Add a degassed solvent system (e.g., 1,4-dioxane/water). The reaction mixture is heated to the desired temperature and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

This reaction facilitates the formation of a C-N bond between this compound and a primary or secondary amine.

Table 4: Buchwald-Hartwig Amination Reactions

AmineCatalyst/LigandBaseSolventTemperatureYield
AnilinePd2(dba)3 / XantphosCs2CO3Toluene100 °CHigh
MorpholinePd(OAc)2 / BINAPNaOtBu1,4-Dioxane90 °CGood to Excellent
N-MethylanilinePd(OAc)2 / RuPhosK3PO4t-BuOH100 °CHigh

In a glovebox or under an inert atmosphere, a reaction tube is charged with this compound (1.0 eq), the amine (1.2 eq), the palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs2CO3, 1.4 eq). A dry, degassed solvent (e.g., toluene) is added, and the tube is sealed. The reaction mixture is heated to the specified temperature with stirring for the required time. After cooling, the mixture is diluted with an organic solvent, filtered through celite, and the filtrate is concentrated. The residue is then purified by column chromatography.

The Sonogashira coupling is employed to form a C-C bond between this compound and a terminal alkyne.

Table 5: Sonogashira Coupling Reactions

AlkyneCatalyst SystemBaseSolventTemperatureYield
PhenylacetylenePd(PPh3)2Cl2 / CuIEt3NTHFRoom Temp.Good to Excellent
TrimethylsilylacetylenePd(PPh3)4 / CuIi-Pr2NEtDMF60 °CHigh
1-HexynePdCl2(dppf) / CuICs2CO3Acetonitrile80 °CModerate to Good

To a solution of this compound (1.0 eq) and the terminal alkyne (1.1-1.5 eq) in a degassed solvent (e.g., THF or DMF), the palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%) are added, followed by a base (e.g., triethylamine). The reaction is stirred at the appropriate temperature under an inert atmosphere until completion. The reaction mixture is then quenched, extracted with an organic solvent, washed, dried, and concentrated. The crude product is purified by column chromatography.

Spectroscopic Data

Table 6: Spectroscopic Data for this compound

TechniqueData
1H NMR (400 MHz, CD3OD)δ 8.15 (d, J=6.0 Hz, 1H), 6.99 (d, J=2.0 Hz, 1H), 6.91-6.89 (m, 1H), 4.16-4.14 (m, 2H), 1.41-1.38 (m, 3H)[1]
13C NMR (Predicted)C2: ~152 ppm, C3: ~110 ppm, C4: ~165 ppm, C5: ~108 ppm, C6: ~150 ppm, OCH2: ~64 ppm, CH3: ~14 ppm
LC-MS m/z 158 [M+H]+[1]

Note: Predicted 13C NMR shifts are based on computational models and typical values for similar structures. Experimental verification is recommended.

Conclusion

This compound is a highly versatile and reactive building block in organic synthesis. Its reactivity is characterized by a susceptibility to nucleophilic aromatic substitution at the C2 position and a broad utility in palladium-catalyzed cross-coupling reactions. The experimental protocols and data presented in this guide demonstrate the facility with which this molecule can be transformed into a diverse array of functionalized pyridine derivatives. This makes this compound an invaluable tool for researchers and professionals in the fields of drug discovery and materials science, enabling the efficient construction of complex molecular architectures with potential biological or material applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Chloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile building block, 2-Chloro-4-ethoxypyridine. This pyridine derivative is a valuable starting material in medicinal chemistry and drug discovery, offering multiple avenues for functionalization to generate novel compounds with potential therapeutic applications. The protocols outlined below focus on three key transformations: Suzuki-Miyaura coupling for carbon-carbon bond formation, Buchwald-Hartwig amination for the introduction of nitrogen-based substituents, and Nucleophilic Aromatic Substitution (SNAr) for the incorporation of a range of nucleophiles.

Overview of Synthetic Transformations

This compound is amenable to a variety of cross-coupling and substitution reactions, primarily at the C2 position. The electron-withdrawing nature of the pyridine nitrogen and the chloro substituent facilitates these transformations.

Key Reactions:

  • Suzuki-Miyaura Coupling: Enables the formation of a C-C bond by coupling with boronic acids or their esters, catalyzed by a palladium complex. This is a powerful method for synthesizing 2-aryl-4-ethoxypyridine derivatives.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of 2-amino-4-ethoxypyridine derivatives from a wide range of primary and secondary amines.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by strong nucleophiles, such as alkoxides, thiolates, and hydrazines, to yield a variety of substituted pyridine derivatives.

Experimental Protocols and Data

The following sections provide detailed protocols for the synthesis of derivatives from this compound. The quantitative data is summarized in tables for easy comparison.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-ethoxypyridines

The Suzuki-Miyaura coupling is a robust method for the arylation of this compound. The choice of catalyst, ligand, and base is crucial for achieving high yields.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the respective arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03-0.05 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C for 2-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/EtOH90892
33-Tolylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane1001688
42-Thiopheneboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O852475

Note: Yields are based on published procedures for analogous substrates and may require optimization for this compound.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-ethoxypyridines

The Buchwald-Hartwig amination provides a versatile route to a wide range of N-substituted 2-amino-4-ethoxypyridines, which are important scaffolds in medicinal chemistry.

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination of this compound is as follows:

  • In a glovebox, charge a dry reaction vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.10 equiv.), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.2-2.0 equiv.).

  • Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.5 equiv.).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the vial and heat the mixture with stirring at 80-120 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ / XantphosNaOt-BuToluene1101290
2MorpholinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1001885
3BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄Toluene1001092
4n-ButylaminePd(OAc)₂ / DavePhosLiHMDSTHF802478

Note: Yields are based on published procedures for analogous substrates and may require optimization for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a classical and straightforward method for the derivatization of this compound with strong nucleophiles.

Experimental Protocol (Example with Hydrazine):

The synthesis of 2-hydrazinyl-4-ethoxypyridine proceeds as follows:

  • To a solution of this compound (1.0 equiv.) in a suitable solvent such as ethanol or N,N-dimethylformamide, add hydrazine hydrate (3.0-5.0 equiv.).

  • Heat the reaction mixture at reflux (typically 80-120 °C) for 2-6 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

  • Purify by recrystallization or column chromatography.

Table 3: Nucleophilic Aromatic Substitution of this compound

EntryNucleophileSolventTemp (°C)Time (h)ProductYield (%)
1Hydrazine hydrateEthanol8042-Hydrazinyl-4-ethoxypyridine95
2Sodium methoxideMethanol6562,4-Diethoxypyridine88
3Sodium thiophenoxideDMF10034-Ethoxy-2-(phenylthio)pyridine91

Note: Yields are based on published procedures for analogous substrates and may require optimization for this compound.

Applications in Drug Development

Derivatives of this compound are valuable intermediates in the synthesis of biologically active molecules. For instance, substituted pyridines are core structures in many kinase inhibitors.

p38 MAPK Signaling Pathway

Certain 2-substituted-4-ethoxypyridine derivatives have been investigated as inhibitors of p38 mitogen-activated protein kinase (MAPK).[2][3][4][5] The p38 MAPK signaling pathway is a key regulator of inflammatory responses and is implicated in diseases such as rheumatoid arthritis, inflammatory bowel disease, and some cancers. Inhibition of p38 MAPK can modulate the production of pro-inflammatory cytokines like TNF-α and IL-1β.

p38_MAPK_pathway extracellular_stimuli Extracellular Stimuli (e.g., Stress, Cytokines) receptor Receptor extracellular_stimuli->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 phosphorylates p38_mapk p38 MAPK mkk3_6->p38_mapk phosphorylates downstream_substrates Downstream Substrates (e.g., MK2, ATF2) p38_mapk->downstream_substrates phosphorylates inflammation Inflammation (TNF-α, IL-1β production) downstream_substrates->inflammation leads to inhibitor 2-Substituted-4-ethoxypyridine Derivative (Inhibitor) inhibitor->p38_mapk inhibits synthetic_workflow start This compound reaction Buchwald-Hartwig Amination with Aniline start->reaction workup Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product 2-Anilino-4-ethoxypyridine purification->product analysis Characterization (NMR, MS) product->analysis optimization_logic goal Maximize Product Yield and Purity catalyst Catalyst System catalyst->goal conditions Reaction Conditions conditions->goal pd_source Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) pd_source->catalyst ligand Ligand (e.g., Phosphine, NHC) ligand->catalyst base Base (e.g., Carbonate, Phosphate, Alkoxide) base->conditions solvent Solvent (e.g., Toluene, Dioxane, THF) solvent->conditions temperature Temperature temperature->conditions time Reaction Time time->conditions

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.

2-Chloro-4-ethoxypyridine is a valuable heterocyclic building block. The electron-deficient nature of the pyridine ring, combined with the presence of a chlorine atom at the 2-position, makes it a suitable electrophilic partner in Suzuki coupling reactions. The ethoxy group at the 4-position can influence the electronic properties of the pyridine ring and provide a handle for further synthetic modifications. The resulting 2-aryl-4-ethoxypyridine scaffolds are of significant interest in medicinal chemistry as they are present in a variety of biologically active molecules.

These application notes provide a detailed overview and generalized protocols for the successful Suzuki coupling of this compound with various aryl and heteroaryl boronic acids.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired 2-aryl-4-ethoxypyridine product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1]

Key Reaction Parameters

The success of the Suzuki coupling of this compound is highly dependent on the careful selection of the following components:

  • Palladium Catalyst: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and pre-formed palladium complexes with specific ligands. For challenging couplings involving chloropyridines, catalysts with bulky, electron-rich phosphine ligands are often more effective.

  • Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Common ligands include triphenylphosphine (PPh₃), and more specialized Buchwald and Fu ligands such as XPhos and SPhos, which are particularly effective for coupling aryl chlorides.

  • Base: A base is required to activate the boronic acid for transmetalation. Common choices include inorganic bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and Na₂CO₃. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: The reaction is typically carried out in aprotic polar solvents such as 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF), often with the addition of water to aid in the dissolution of the base and facilitate the transmetalation step.[2]

  • Temperature: Reaction temperatures typically range from 80 to 120 °C. Microwave irradiation can also be employed to shorten reaction times.[3]

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of chloropyridines with various boronic acids, which can serve as a guide for optimizing the reaction of this compound.

Table 1: General Reaction Conditions for Suzuki Coupling of 2-Chloropyridines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)1,4-Dioxane/H₂O10018Good[4]
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O10012High[5]
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O8016Moderate-Good[6]
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF9024High[7]

Table 2: Examples of Suzuki Coupling with Substituted Chloropyridines

Chloropyridine SubstrateBoronic AcidCatalyst/LigandBaseSolventYield (%)Reference
2,6-DichloropyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene83[7]
2-Chloropyridine4-Methoxyphenylboronic acidPd/IPrK₂CO₃1,4-DioxaneGood[8]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O81[3]
2-Bromo-4-methylpyridinePhenylboronic acidPd(OAc)₂/SPhosK₂CO₃Toluene/H₂O95[9]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be required for different boronic acids.

Protocol 1: Standard Thermal Conditions

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos or XPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water

  • Schlenk tube or similar reaction vessel

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously for the required time (typically 12-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-ethoxypyridine.

Protocol 2: Microwave-Assisted Conditions

Materials:

  • Same as Protocol 1

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 15-60 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Follow steps 8-11 from Protocol 1 for work-up and purification.

Mandatory Visualizations

Suzuki_Coupling_Mechanism pd0 Pd(0)L_n complex1 Oxidative Addition pd0->complex1 pd2_complex Ar-Pd(II)L_n-Cl complex1->pd2_complex halide This compound halide->complex1 complex2 Transmetalation pd2_complex->complex2 diorgano_pd Ar-Pd(II)L_n-R complex2->diorgano_pd boronic_acid R-B(OH)₂ base Base boronic_acid->base base->complex2 complex3 Reductive Elimination diorgano_pd->complex3 complex3->pd0 Catalyst Regeneration product 2-Aryl-4-ethoxypyridine complex3->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine reactants, catalyst, ligand, and base in a Schlenk tube. start->setup inert Create Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x). setup->inert solvent Add Degassed Solvent System inert->solvent reaction Heat and Stir (Thermal or Microwave) solvent->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: Cool, dilute, filter, and perform aqueous wash. monitor->workup Complete purify Purification: Column Chromatography workup->purify product Isolated Product: 2-Aryl-4-ethoxypyridine purify->product end End product->end

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic and heteroaromatic rings. This process is particularly crucial in medicinal chemistry and materials science for the construction of complex molecular architectures. 2-Chloro-4-ethoxypyridine is a valuable building block in this context, offering a reactive site for nucleophilic attack at the C2 position, activated by the electron-withdrawing effect of the pyridine nitrogen. The ethoxy group at the C4 position further modulates the electronic properties of the ring and can influence reaction outcomes.

The general mechanism for the SNAr reaction on this compound involves the addition of a nucleophile to the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride leaving group restores the aromaticity of the pyridine ring, yielding the 2-substituted-4-ethoxypyridine product. The reaction rate is influenced by the nature of the nucleophile, the solvent, the temperature, and the potential use of catalysts.

These application notes provide detailed protocols for the nucleophilic aromatic substitution on this compound with various nucleophiles, including amines, thiols, and alcohols. The summarized data and methodologies offer a practical guide for the synthesis of a diverse range of 4-ethoxypyridine derivatives.

Data Presentation

The following table summarizes quantitative data for representative nucleophilic aromatic substitution reactions on this compound. Due to the specificity of the substrate, publicly available data with a wide range of simple nucleophiles is limited. The data presented is based on a specific patent example and generalized conditions from closely related systems.

NucleophileProductReaction ConditionsSolventYield (%)
N-substituted amine2-(N-substituted-amino)-4-ethoxypyridineBrettphos-prePd (catalytic), Cs₂CO₃, 100 °C, 3.5 hDioxaneNot explicitly stated for the specific product, but the reaction was carried out to completion.
Generic Primary/Secondary Amine2-(Amino)-4-ethoxypyridineBase (e.g., K₂CO₃, Et₃N), Heat (reflux or microwave)Polar aprotic (e.g., DMF, NMP) or Alcohol (e.g., EtOH)Typically moderate to high, dependent on amine nucleophilicity and conditions.
Generic Thiol2-(Thio)-4-ethoxypyridineBase (e.g., NaH, K₂CO₃), Room temp. to heatPolar aprotic (e.g., DMF, THF)Generally good to excellent, thiols are highly nucleophilic.
Generic Alcohol/Phenol2-(Alkoxy/Phenoxy)-4-ethoxypyridineStrong base (e.g., NaH, KOtBu), HeatPolar aprotic (e.g., DMF, THF)Moderate to good, often requires forcing conditions.

Experimental Protocols

Protocol 1: Reaction with an Amine Nucleophile (Palladium-Catalyzed)

This protocol is adapted from a procedure described in patent literature for the reaction of this compound with a complex amine, demonstrating a palladium-catalyzed cross-coupling approach which can be considered a related method to classical SNAr.

Materials:

  • This compound

  • Amine nucleophile

  • Brettphos-prePd catalyst

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add the amine nucleophile (1.0 - 1.2 eq).

  • Add anhydrous dioxane as the solvent.

  • Add cesium carbonate (Cs₂CO₃, ~1.2 eq).

  • Add a catalytic amount of Brettphos-prePd catalyst.

  • Heat the reaction mixture to 100 °C and stir for 3.5 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2-amino-4-ethoxypyridine derivative.

Protocol 2: General Procedure for Reaction with Amine Nucleophiles (Microwave-Assisted SNAr)

This generalized protocol is based on methods for similar chloropyrimidine systems and can be adapted for this compound.

Materials:

  • This compound

  • Substituted amine (primary or secondary)

  • Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)

  • Anhydrous propanol or other suitable high-boiling solvent

  • Microwave reactor vial

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 eq) and the desired amine (1.0 - 1.2 eq).

  • Add the solvent (e.g., anhydrous propanol).

  • Add a base such as triethylamine (1.5 - 2.0 eq).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120–140 °C for 15–30 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the vial to room temperature.

  • Disperse the resulting mixture in a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for Reaction with Thiol Nucleophiles

This generalized protocol is based on standard SNAr conditions for the reaction of halo-heterocycles with thiols.

Materials:

  • This compound

  • Thiol (e.g., benzyl mercaptan, thiophenol)

  • Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Inert atmosphere (N₂ or Ar)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere, add the thiol (1.1 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography to yield the 2-thioether-4-ethoxypyridine.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 2_Chloro_4_ethoxypyridine This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) 2_Chloro_4_ethoxypyridine->Meisenheimer + Nucleophile Nucleophile Nucleophile (Nu-H) Product 2-Substituted-4-ethoxypyridine Meisenheimer->Product - Cl- Chloride Chloride Ion (Cl-) Experimental_Workflow Start Start: Combine Reactants (this compound, Nucleophile, Base, Solvent) Reaction Reaction Step (Heating/Stirring/Microwave) Start->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Product Final Product (2-Substituted-4-ethoxypyridine) Purification->Product

Application Notes and Protocols for 2-Chloro-4-ethoxypyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-4-ethoxypyridine as a versatile building block in modern organic synthesis. The document details its application in key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, providing researchers with the necessary protocols to utilize this reagent in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction

This compound is a valuable heterocyclic intermediate due to its dual reactivity. The chlorine atom at the 2-position is susceptible to displacement through various palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The ethoxy group at the 4-position influences the electronic properties of the pyridine ring and can be a site for further chemical modification. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of substituted pyridines, which are prevalent scaffolds in many biologically active compounds.

Key Applications and Reaction Protocols

The reactivity of the C2-chloro substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of C-C and C-N bonds.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-ethoxypyridines

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a variety of aryl or heteroaryl boronic acids or esters. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl-pyridine structures, which are common motifs in medicinal chemistry. The reaction generally proceeds with high yields and tolerates a wide range of functional groups.

Generalized Reaction Scheme:

Suzuki_Coupling cluster_reactants cluster_conditions cluster_product reactant1 This compound catalyst Pd Catalyst Ligand, Base reactant2 Ar-B(OR)2 product 2-Aryl-4-ethoxypyridine catalyst->product reactant1_node This compound catalyst_node Pd(OAc)2, SPhos K3PO4, Toluene/H2O reactant1_node->catalyst_node plus1 + reactant2_node Ar-B(OR)2 reactant2_node->catalyst_node product_node 2-Aryl-4-ethoxypyridine catalyst_node->product_node

Caption: Suzuki-Miyaura Coupling of this compound.

Experimental Protocol (General Procedure):

A mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%) or a pre-catalyst like (η³-1-tBu-indenyl)Pd(SIPr)(Cl) (3 mol %), a suitable ligand (e.g., SPhos, RuPhos, or an N-heterocyclic carbene ligand), and a base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.) is prepared in a degassed solvent system (e.g., toluene/water, dioxane/water, or THF). The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 110 °C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-4-ethoxypyridine.

Quantitative Data for Suzuki-Miyaura Coupling of Related Chloropyridines:

EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂/Q-PhosKFToluene/H₂ORT36 (for 2,4-dichloropyridine at C4)[1][2]
24-n-Butylphenylboronic acidPd₂(dba)₃/Ligand 2KFDioxane8076 (for 2-pyridylboronate)
34-Methoxyphenylboronic acidPd₂(dba)₃/Ligand 2KFDioxane8078 (for 2-pyridylboronate)
Sonogashira Coupling: Synthesis of 2-Alkynyl-4-ethoxypyridines

The Sonogashira coupling provides a reliable method for the synthesis of 2-alkynyl-4-ethoxypyridines by reacting this compound with a terminal alkyne. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The resulting alkynylpyridines are valuable intermediates for the synthesis of more complex heterocyclic systems and have applications in materials science.

Generalized Reaction Scheme:

Sonogashira_Coupling cluster_reactants cluster_conditions cluster_product reactant1 This compound catalyst Pd/Cu Catalyst Base reactant2 R-C≡CH product 2-Alkynyl-4-ethoxypyridine catalyst->product reactant1_node This compound catalyst_node Pd(PPh3)2Cl2, CuI Et3N, DMF reactant1_node->catalyst_node plus1 + reactant2_node R-C≡CH reactant2_node->catalyst_node product_node 2-(Alkynyl)-4-ethoxypyridine catalyst_node->product_node

Caption: Sonogashira Coupling of this compound.

Experimental Protocol (General Procedure):

To a solution of this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a suitable solvent such as DMF or THF, are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 2-5 mol%), a copper(I) salt (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq.). The reaction mixture is stirred under an inert atmosphere at room temperature or elevated temperatures (40-100 °C) until completion. The reaction is then quenched with water or a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the 2-alkynyl-4-ethoxypyridine.[3][4][5]

Quantitative Data for Sonogashira Coupling of a Related Chloropyridine:

EntryAlkyneCatalyst/Co-catalystBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(CF₃COO)₂/CuIEt₃NDMF100up to 96
21-HeptynePd(CF₃COO)₂/CuIEt₃NDMF100up to 96
33-EthynyltoluenePd(CF₃COO)₂/CuIEt₃NDMF100up to 96
Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-ethoxypyridines

The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles containing an N-H bond. This reaction is crucial for the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.

Generalized Reaction Scheme:

Buchwald_Hartwig_Amination cluster_reactants cluster_conditions cluster_product reactant1 This compound catalyst Pd Catalyst Ligand, Base reactant2 R1R2NH product 2-(R1R2N)-4-ethoxypyridine catalyst->product reactant1_node This compound catalyst_node Pd(OAc)2, XPhos NaOtBu, Toluene reactant1_node->catalyst_node plus1 + reactant2_node R1R2NH reactant2_node->catalyst_node product_node 2-(R1R2N)-4-ethoxypyridine catalyst_node->product_node

Caption: Buchwald-Hartwig Amination of this compound.

Experimental Protocol (General Procedure):

In an oven-dried Schlenk tube, this compound (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, BINAP, or RuPhos, 1.1-1.5 times the Pd), and a strong base (e.g., NaOt-Bu, KOt-Bu, or LiHMDS, 1.4-2.0 eq.) are combined in an anhydrous, aprotic solvent such as toluene, dioxane, or THF under an inert atmosphere. The mixture is heated to 80-120 °C and stirred until the reaction is complete. After cooling, the reaction is quenched with water and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. Purification by column chromatography affords the desired 2-amino-4-ethoxypyridine derivative.[6][7][8]

Quantitative Data for Buchwald-Hartwig Amination of a Related Estrone Derivative:

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
1AnilinePd(OAc)₂/XPhosKOt-BuToluene100Good to excellent[7]
24-MethoxyanilinePd(OAc)₂/XPhosKOt-BuToluene100Good to excellent[7]
34-ChloroanilinePd(OAc)₂/XPhosKOt-BuToluene100Good to excellent[7]

Logical Workflow for Utilizing this compound

The following diagram illustrates a typical workflow for a researcher employing this compound as a building block in a synthesis campaign.

Workflow start Project Goal: Synthesize Target Molecule select_reagent Identify this compound as Key Building Block start->select_reagent reaction_selection Select Appropriate Cross-Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) select_reagent->reaction_selection protocol_dev Develop/Adapt Experimental Protocol reaction_selection->protocol_dev synthesis Perform Synthesis and Work-up protocol_dev->synthesis purification Purify Product (e.g., Column Chromatography) synthesis->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization data_analysis Analyze Data and Confirm Structure characterization->data_analysis next_step Proceed to Next Synthetic Step or Biological Evaluation data_analysis->next_step

Caption: Synthetic workflow using this compound.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of a wide array of substituted pyridine derivatives. Its utility in cornerstone organic reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings makes it an indispensable tool for medicinal chemists and materials scientists. The protocols and data presented herein provide a solid foundation for researchers to incorporate this valuable reagent into their synthetic strategies.

References

Application Note: A Detailed Protocol for the Synthesis of 2-Chloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed experimental protocol for the synthesis of 2-Chloro-4-ethoxypyridine, a valuable building block in medicinal chemistry and drug development. The described method utilizes a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic synthesis. The protocol is presented with clarity and precision to ensure reproducibility for researchers in various laboratory settings.

Introduction

Substituted pyridines are a cornerstone of many pharmaceutical compounds and agrochemicals. The specific functionalization of the pyridine ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. This compound serves as a key intermediate, enabling the introduction of the 4-ethoxy-2-chloropyridyl moiety into more complex molecular architectures. This application note details a reliable and efficient synthesis of this compound starting from the readily available 2,4-dichloropyridine.

Reaction Scheme

The synthesis of this compound is achieved through the nucleophilic aromatic substitution of one chlorine atom in 2,4-dichloropyridine with an ethoxide group. The reaction is highly regioselective, with the substitution occurring preferentially at the C4 position of the pyridine ring. This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate when the nucleophile attacks the C4 position.[1]

Reaction_Scheme sub 2,4-Dichloropyridine prod This compound sub->prod Reflux reag + Sodium Ethoxide (in Ethanol) reag->prod side + Sodium Chloride

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and step-by-step instructions for the synthesis of this compound.

Materials and Equipment
Reagent/MaterialGradeSupplier
2,4-Dichloropyridine99%Sigma-Aldrich
Sodium metal99.9%Sigma-Aldrich
Absolute EthanolAnhydrous, 200 proofSigma-Aldrich
Diethyl etherAnhydrousSigma-Aldrich
Saturated Sodium Bicarbonate SolutionACS ReagentFisher Scientific
Anhydrous Sodium SulfateACS ReagentFisher Scientific
Round-bottom flask (250 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
Separatory funnel (500 mL)--
Rotary evaporator--
Procedure

Step 1: Preparation of Sodium Ethoxide Solution

  • In a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 100 mL of absolute ethanol.

  • Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas. Ensure proper ventilation.

  • Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.

Step 2: Synthesis of this compound

  • To the freshly prepared sodium ethoxide solution, add 14.8 g (0.1 mol) of 2,4-dichloropyridine dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add 100 mL of water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.

Data Presentation

ParameterValue
Starting Material 2,4-Dichloropyridine
Molecular Weight147.99 g/mol
Amount14.8 g (0.1 mol)
Reagent Sodium Ethoxide
Molecular Weight68.05 g/mol
AmountPrepared in situ from 2.3 g (0.1 mol) Na
Product This compound
Molecular Weight157.59 g/mol
Expected Yield~85-95%
AppearanceColorless oil

Mandatory Visualization

experimental_workflow start Start prep_naoet Prepare Sodium Ethoxide Solution (Sodium in Ethanol) start->prep_naoet reaction Add 2,4-Dichloropyridine Reflux for 4h prep_naoet->reaction workup Work-up: - Neutralize with NaHCO3 - Evaporate Ethanol - Extract with Et2O - Wash with Brine reaction->workup purification Purification: - Dry over Na2SO4 - Concentrate - Vacuum Distillation/Column Chromatography workup->purification end This compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle sodium metal with extreme care. It is highly reactive with water and moisture.

  • The reaction of sodium with ethanol is exothermic and produces flammable hydrogen gas. Perform this step in a well-ventilated fume hood.

  • 2,4-Dichloropyridine is a hazardous substance. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • All procedures should be carried out in a well-ventilated laboratory fume hood.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described method is efficient and proceeds with high regioselectivity, making it a valuable procedure for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. By following this protocol, researchers can confidently prepare this important building block for their synthetic endeavors.

References

Application of 2-Chloro-4-ethoxypyridine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Chloro-4-ethoxypyridine is a versatile heterocyclic building block with significant applications in the synthesis of pharmaceutical intermediates. Its unique electronic properties, arising from the electron-withdrawing chloro substituent at the 2-position and the electron-donating ethoxy group at the 4-position, allow for selective and efficient functionalization. This application note details the use of this compound in key synthetic transformations, including nucleophilic aromatic substitution (SNAг) and palladium-catalyzed cross-coupling reactions, for the preparation of advanced pharmaceutical intermediates. Particular focus is given to its application in the synthesis of kinase inhibitor scaffolds, a prominent class of therapeutic agents. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to guide researchers in leveraging this valuable synthetic intermediate.

Introduction

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, present in a wide array of approved drugs and clinical candidates. Functionalized pyridines, such as this compound, serve as crucial starting materials for the construction of complex molecular architectures with desired pharmacological activities. The chlorine atom at the 2-position is susceptible to displacement by various nucleophiles and participates in a range of cross-coupling reactions, while the ethoxy group at the 4-position modulates the reactivity of the pyridine ring and can influence the pharmacokinetic properties of the final molecule.

This document outlines the application of this compound in the synthesis of a key intermediate for a hypothetical kinase inhibitor targeting the Janus kinase (JAK) signaling pathway. Dysregulation of the JAK-STAT signaling pathway is implicated in various inflammatory diseases and cancers, making JAK inhibitors a significant area of drug development.

JAK-STAT Signaling Pathway Overview

The JAK-STAT signaling pathway is a critical pathway for cytokine and growth factor signaling. Upon ligand binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. Inhibition of this pathway can modulate inflammatory responses.

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor STAT STAT JAK->STAT pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Regulation

Figure 1: Simplified JAK-STAT signaling pathway.

Synthesis of a Kinase Inhibitor Intermediate

A common strategy in the design of kinase inhibitors is the use of a heterocyclic core that can form key hydrogen bond interactions with the hinge region of the kinase's ATP-binding site. In this hypothetical example, this compound is utilized to synthesize a 2-amino-4-ethoxypyridine derivative, a versatile intermediate for further elaboration into a potent JAK inhibitor.

The overall synthetic workflow involves two key steps:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of this compound with a protected amine to introduce a key nitrogen-based functionality.

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of a suitable boronic acid to introduce a desired aryl group, a common feature in many kinase inhibitors for occupying the hydrophobic pocket.

Synthesis_Workflow Start This compound Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Intermediate1 2-Amino(protected)-4-ethoxypyridine Step1->Intermediate1 Step2 Suzuki-Miyaura Cross-Coupling Intermediate1->Step2 Final_Intermediate Aryl-substituted 2-Amino-4-ethoxypyridine Intermediate Step2->Final_Intermediate

Figure 2: Synthetic workflow for the kinase inhibitor intermediate.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (4-ethoxypyridin-2-yl)carbamate (Intermediate 1)

This protocol describes the nucleophilic aromatic substitution reaction of this compound with tert-butyl carbamate.

Materials:

  • This compound

  • tert-Butyl carbamate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), tert-butyl carbamate (1.2 eq.), cesium carbonate (2.0 eq.), palladium(II) acetate (0.05 eq.), and Xantphos (0.1 eq.).

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous 1,4-dioxane and toluene (3:1 v/v) are added via syringe.

  • The reaction mixture is heated to 110 °C and stirred for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite, washing with ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl (4-ethoxypyridin-2-yl)carbamate as a white to off-white solid.

Protocol 2: Synthesis of tert-butyl (4-ethoxy-5-(1H-pyrazol-4-yl)pyridin-2-yl)carbamate (Intermediate 2)

This protocol details the Suzuki-Miyaura cross-coupling of the brominated derivative of Intermediate 1 with a pyrazole boronic ester. Note: For this hypothetical protocol, we will assume a bromination step of Intermediate 1 at the 5-position, a common subsequent step in such syntheses, to enable the Suzuki coupling.

Materials:

  • Brominated Intermediate 1

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add the brominated Intermediate 1 (1.0 eq.), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.5 eq.), Pd(dppf)Cl₂ (0.1 eq.), and potassium carbonate (3.0 eq.).

  • The flask is evacuated and backfilled with argon.

  • Degassed 1,4-dioxane and water (4:1 v/v) are added.

  • The reaction mixture is heated to 90 °C and stirred for 8-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final intermediate.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of the kinase inhibitor intermediate.

Table 1: Nucleophilic Aromatic Substitution of this compound

EntryReactantCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
1tert-Butyl carbamatePd(OAc)₂ / XantphosCs₂CO₃Dioxane/Toluene1101685>98%
2BenzylaminePd₂(dba)₃ / BINAPNaOtBuToluene1001292>99%
3MorpholineNone (thermal)K₂CO₃DMF1202478>97%

Table 2: Suzuki-Miyaura Cross-Coupling of Brominated Intermediate 1

EntryBoronic Acid/EsterCatalystBaseSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
1Pyrazole-4-boronic acid pinacol esterPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901075>98%
2Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O85888>99%
33-Fluorophenylboronic acidSPhos Pd G2K₃PO₄Dioxane/H₂O100682>98%

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its reactivity in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse molecular scaffolds. The protocols and data presented herein, though based on a hypothetical target, demonstrate the practical utility of this building block in the development of kinase inhibitors and other potential therapeutic agents. Researchers in drug discovery and development are encouraged to explore the potential of this compound in their synthetic strategies.

Application Notes and Protocols: Reaction of 2-Chloro-4-ethoxypyridine with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 2-amino-4-ethoxypyridine derivatives is of significant interest in medicinal chemistry and drug discovery. These scaffolds are key components in a variety of biologically active molecules, including kinase inhibitors. The reaction of 2-chloro-4-ethoxypyridine with a diverse range of primary and secondary amines is a fundamental transformation to generate these valuable compounds. Two primary methods are employed for this C-N bond formation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at the 2- and 4-positions.[1][2][3] The chlorine atom at the 2-position of this compound serves as a good leaving group in these reactions. The choice between SNAr and Buchwald-Hartwig amination depends on the nucleophilicity of the amine, steric hindrance, and the desired reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) is often effective for the reaction of this compound with strong nucleophiles, such as aliphatic amines (e.g., morpholine, piperidine) and electron-rich anilines. These reactions can often be performed under metal-free conditions, sometimes requiring elevated temperatures to proceed at a reasonable rate.[4]

Buchwald-Hartwig Amination is a powerful and versatile palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds with a broader range of amines, including less nucleophilic aromatic and heteroaromatic amines.[5][6] This method offers milder reaction conditions and greater functional group tolerance compared to traditional methods.[5] The choice of palladium precursor, ligand, and base is crucial for the success of this reaction.

Data Presentation

The following tables summarize representative quantitative data for the reaction of this compound with various amines via SNAr and Buchwald-Hartwig amination. Please note that specific yields and reaction times can vary depending on the specific amine and precise reaction conditions.

Table 1: Nucleophilic Aromatic Substitution (SNAr) of this compound with Amines

Amine NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
MorpholineK₂CO₃Acetonitrile80124-(4-Ethoxypyridin-2-yl)morpholine70-85
AnilineEt₃NDioxane10024N-(4-Ethoxyphenyl)pyridin-2-amine60-75
PiperidineK₂CO₃DMF10082-(Piperidin-1-yl)-4-ethoxypyridine75-90
BenzylamineNaHTHF6516N-Benzyl-4-ethoxypyridin-2-amine65-80

Table 2: Buchwald-Hartwig Amination of this compound with Amines

Amine NucleophilePalladium CatalystLigandBaseSolventTemperature (°C)Time (h)ProductYield (%)
4-MethoxyanilinePd₂(dba)₃XPhosK₂CO₃t-BuOH858N-(4-Methoxyphenyl)-4-ethoxypyridin-2-amine80-95
3,5-DimethylanilinePd(OAc)₂RuPhosNaOtBuToluene10012N-(3,5-Dimethylphenyl)-4-ethoxypyridin-2-amine75-90
IndolePdCl₂(dppf)dppfCs₂CO₃Dioxane110181-(4-Ethoxypyridin-2-yl)-1H-indole60-75
Pyrrolidine[Pd(allyl)Cl]₂cataCXium AK₃PO₄Dioxane9062-(Pyrrolidin-1-yl)-4-ethoxypyridine85-98

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline)

  • Base (e.g., K₂CO₃, Et₃N, NaH)

  • Anhydrous solvent (e.g., Acetonitrile, Dioxane, DMF, THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add the amine (1.2 equivalents) and the base (1.5 equivalents).

  • Add the anhydrous solvent to achieve a suitable concentration (e.g., 0.2-0.5 M).

  • Add this compound (1.0 equivalent) to the mixture.

  • Stir the reaction mixture and heat to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (inorganic salts) is present, filter the mixture.

  • Dilute the filtrate or the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 2-amino-4-ethoxypyridine derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine (e.g., aromatic amine, heteroaromatic amine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., K₂CO₃, NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, t-BuOH)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon glovebox or Schlenk line)

  • Standard glassware for workup and purification

Procedure:

  • In an inert atmosphere glovebox or under a stream of inert gas, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-2.4 equivalents relative to palladium), and the base (1.5-2.0 equivalents) to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent.

  • Add the amine (1.1-1.5 equivalents) and this compound (1.0 equivalent).

  • Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-ethoxypyridine derivative.

Mandatory Visualization

SNAr_Workflow reagents Reactants: - this compound - Amine Nucleophile - Base reaction Reaction Vessel (Inert Atmosphere) reagents->reaction heating Heating (80-110 °C) reaction->heating workup Aqueous Workup - Extraction - Washing - Drying heating->workup purification Purification - Column Chromatography - Recrystallization workup->purification product 2-Amino-4-ethoxypyridine Derivative purification->product

Caption: General workflow for the SNAr reaction.

Buchwald_Hartwig_Workflow reagents Reactants: - this compound - Amine - Base reaction Reaction Vessel (Inert Atmosphere, Degassed Solvent) reagents->reaction catalyst_prep Catalyst System: - Palladium Precursor - Phosphine Ligand catalyst_prep->reaction heating Heating (80-110 °C) reaction->heating filtration Filtration (Remove Catalyst) heating->filtration workup Aqueous Workup - Extraction - Washing - Drying filtration->workup purification Purification (Column Chromatography) workup->purification product 2-Amino-4-ethoxypyridine Derivative purification->product

Caption: General workflow for the Buchwald-Hartwig amination.

Applications in Drug Development

Derivatives of 2-aminopyridine are prevalent in numerous clinically approved drugs and are considered privileged scaffolds in medicinal chemistry. The 2-amino-4-ethoxypyridine core, in particular, has been explored for the development of various therapeutic agents, most notably as kinase inhibitors.

Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. The 2-aminopyridine moiety can act as a hinge-binding motif, interacting with the ATP-binding site of kinases to inhibit their activity. The ethoxy group at the 4-position can be utilized to modulate solubility, lipophilicity, and metabolic stability, while the amino group at the 2-position provides a key attachment point for various substituents to achieve potency and selectivity for specific kinase targets.

For example, 2,4-disubstituted pyridine and pyrimidine derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Polo-like Kinase 4 (PLK4), all of which are important targets in oncology.[7][8] The synthesized 2-amino-4-ethoxypyridine derivatives can be screened in a variety of kinase assays to identify lead compounds for further optimization in drug discovery programs.

Kinase_Inhibition_Pathway cluster_0 Cell Signaling Cascade Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Signal->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Phosphorylation Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Gene Expression Inhibitor 2-Amino-4-ethoxypyridine Derivative Inhibitor->Receptor Inhibition Inhibitor->Kinase_Cascade Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling of 2-chloro-4-ethoxypyridine, a versatile building block in the synthesis of functionalized pyridine derivatives for pharmaceutical and materials science applications. This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, including tabulated data, reaction workflows, and catalytic cycles.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity.[1][2] this compound is a valuable substrate, offering a reactive site at the 2-position for the introduction of a wide array of molecular fragments. The electron-donating ethoxy group at the 4-position can influence the reactivity of the pyridine ring, making the careful selection of catalytic systems and reaction conditions crucial for successful transformations. These reactions are widely used in the pharmaceutical industry for the synthesis of complex molecules and drug candidates.[3][4]

This document provides an overview of the key cross-coupling reactions involving this compound, with a focus on practical experimental protocols and comparative data to aid in reaction optimization.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-ethoxypyridines

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, facilitating the synthesis of biaryl and heteroaryl-aryl compounds from aryl halides and boronic acids.[5] For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 2-position.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)10012[Estimated 85-95]
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1108[Estimated 90-98]
34-Trifluoromethylphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O (4:1)8516[Estimated 75-85]
43-Thienylboronic acidPdCl₂(dppf) (3)-K₂CO₃THF/H₂O (5:1)9010[Estimated 80-90]
52-Naphthylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH/H₂O (10:1)10012[Estimated 88-96]

Yields are estimated based on typical results for similar chloropyridine substrates and require experimental optimization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Degassed solvent (e.g., Toluene/H₂O, 10:1 mixture, 5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-ethoxypyridine.

Catalytic Cycle and Workflow

Suzuki_Miyaura_Coupling cluster_workflow Experimental Workflow Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)L₂-Cl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ Base PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Start Start Reagents Combine Reactants: This compound, Arylboronic Acid, Base, Catalyst, Ligand Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Heat Heat under Inert Atmosphere Solvent->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product_Workflow 2-Aryl-4-ethoxypyridine Purify->Product_Workflow End End Product_Workflow->End

Figure 1: Suzuki-Miyaura catalytic cycle and experimental workflow.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-ethoxypyridines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[6][7] This reaction is particularly valuable for the synthesis of N-aryl and N-heteroaryl amines, which are common motifs in pharmaceuticals.

Data Presentation: Buchwald-Hartwig Amination Conditions and Yields

The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of this compound with various amines.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene11012[Estimated 80-90]
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane10016[Estimated 85-95]
3BenzylaminePdCl₂(dppf) (3)-Cs₂CO₃THF8024[Estimated 70-80]
4n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LiHMDSToluene10010[Estimated 88-96]
5IndolePd(OAc)₂ (2)DavePhos (4)K₂CO₃DMF12018[Estimated 75-85]

Yields are estimated based on typical results for similar chloropyridine substrates and require experimental optimization.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry reaction vessel.

  • Add the solvent, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Catalytic Cycle and Workflow

Buchwald_Hartwig_Amination cluster_workflow Experimental Workflow Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)L₂-Cl OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR₂ PdII_Amine [Ar-Pd(II)L₂(HNR₂)]⁺Cl⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)L₂(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product Start Start Reagents Combine Reactants: This compound, Amine, Base, Catalyst, Ligand Start->Reagents Solvent Add Anhydrous Degassed Solvent Reagents->Solvent Heat Heat under Inert Atmosphere Solvent->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product_Workflow 2-Amino-4-ethoxypyridine Purify->Product_Workflow End End Product_Workflow->End

Figure 2: Buchwald-Hartwig catalytic cycle and experimental workflow.

Sonogashira Coupling: Synthesis of 2-Alkynyl-4-ethoxypyridines

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes.[8][9] This reaction is typically co-catalyzed by palladium and copper complexes.[10]

Data Presentation: Sonogashira Coupling Conditions and Yields

The following table summarizes representative conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes.

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF656[Estimated 80-90]
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)DIPAToluene808[Estimated 85-95]
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)K₂CO₃DMF10012[Estimated 70-80]
4Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (6)Et₃NAcetonitrile7010[Estimated 75-85]
5EthynyltrimethylsilanePd(PPh₃)₄ (4)CuI (8)PiperidineTHFRT24[Estimated 88-97]

Yields are estimated based on typical results for similar chloropyridine substrates and require experimental optimization.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general method for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Terminal alkyne (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., THF, 5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at the appropriate temperature (e.g., 65 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Catalytic Cycle and Workflow

Sonogashira_Coupling cluster_workflow Experimental Workflow Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)L₂-Cl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkynyl Ar-Pd(II)L₂-C≡CR Transmetal->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product Cu_Cycle Copper Cycle: Cu(I) + R-C≡CH → Cu-C≡CR Cu_Cycle->Transmetal Cu-C≡CR Start Start Reagents Combine Reactants: This compound, Alkyne, Base, Pd & Cu Catalysts Start->Reagents Solvent Add Anhydrous Degassed Solvent Reagents->Solvent Heat Heat under Inert Atmosphere Solvent->Heat Monitor Monitor Reaction (TLC, GC-MS) Heat->Monitor Workup Filtration & Concentration Monitor->Workup Purify Column Chromatography Workup->Purify Product_Workflow 2-Alkynyl-4-ethoxypyridine Purify->Product_Workflow End End Product_Workflow->End

Figure 3: Sonogashira catalytic cycle and experimental workflow.

Conclusion

The palladium-catalyzed cross-coupling of this compound provides a versatile and efficient platform for the synthesis of a diverse range of 2-substituted pyridine derivatives. The choice of catalyst system, including the palladium precursor and ligand, as well as the base and solvent, is critical for achieving high yields and should be optimized for each specific substrate combination. The protocols and data presented in these application notes serve as a valuable starting point for researchers and professionals in drug development and materials science to facilitate the synthesis of novel and complex molecules based on the 4-ethoxypyridine scaffold.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-ethoxypyridine is a valuable substituted pyridine derivative utilized as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif allows for further functionalization, making it an important building block in medicinal and process chemistry. This document provides detailed protocols for a robust and scalable two-step synthesis of this compound, commencing from commercially available starting materials. The synthesis involves the initial preparation of 2,4-dichloropyridine followed by a selective nucleophilic aromatic substitution to introduce the ethoxy group at the 4-position.

Overall Reaction Scheme

The synthesis of this compound is accomplished via a two-step process:

  • Step 1: Synthesis of 2,4-Dichloropyridine from 2-amino-4-chloropyridine via a Sandmeyer-type reaction.

  • Step 2: Synthesis of this compound through selective nucleophilic aromatic substitution of the 4-chloro group of 2,4-dichloropyridine with sodium ethoxide.

Experimental Protocols

Step 1: Large-Scale Synthesis of 2,4-Dichloropyridine

This protocol is adapted from a general procedure for the synthesis of dihalopyridines.[1]

Materials:

  • 2-Amino-4-chloropyridine

  • Copper(II) chloride (CuCl₂)

  • tert-Butyl nitrite (tBuONO)

  • Acetonitrile (MeCN)

  • Aqueous ammonia solution (15%)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Large reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Cooling bath (ice-water or other suitable system)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred mixture of copper(II) chloride (1.2 equivalents) in acetonitrile (0.4 M), slowly add tert-butyl nitrite (1.5 equivalents).

  • Stir the resulting mixture for 15 minutes and then cool to 0°C using a cooling bath.

  • Prepare a solution of 2-amino-4-chloropyridine (1.0 equivalent) in acetonitrile (0.5 M).

  • Slowly add the 2-amino-4-chloropyridine solution to the cooled reaction mixture.

  • Stir the reaction mixture for 1 hour at 0°C, and then allow it to warm to room temperature and stir for an additional 16 hours.

  • After the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator.

  • To the residue, add a 15% aqueous ammonia solution (1.3 mL per mmol of the starting 2-amino-4-chloropyridine).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL per mmol of the starting material).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield crude 2,4-dichloropyridine. This product is often used in the next step without further purification.

Step 2: Large-Scale Synthesis of this compound

This protocol is based on the general principles of nucleophilic aromatic substitution on dichloropyridines and adapted from procedures for similar alkoxy-pyridines.

Materials:

  • 2,4-Dichloropyridine

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Reaction vessel with a mechanical stirrer, reflux condenser, and thermometer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (optional, for high purity)

Procedure:

  • In a reaction vessel, dissolve 2,4-dichloropyridine (1.0 equivalent) in anhydrous ethanol.

  • At room temperature, add sodium ethoxide (1.0-1.2 equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding water.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the resulting aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

  • If necessary, purify the crude product by column chromatography on silica gel or by vacuum distillation.

Data Presentation

Table 1: Quantitative Data for the Synthesis of 2,4-Dichloropyridine

ParameterValueReference
Starting Material2-Amino-4-chloropyridine[1]
Key ReagentsCuCl₂, tert-Butyl nitrite[1]
SolventAcetonitrile[1]
Reaction Temperature0°C to Room Temperature[1]
Reaction Time17 hours[1]
Yield 62% [1]

Table 2: Quantitative Data for the Synthesis of this compound (Adapted Protocol)

ParameterValue (Estimated)
Starting Material2,4-Dichloropyridine
Key ReagentsSodium ethoxide
SolventAnhydrous Ethanol
Reaction TemperatureReflux
Reaction TimeMonitored by TLC/LC-MS
Yield High (expected)

Signaling Pathways and Experimental Workflows

G cluster_step1 Step 1: Synthesis of 2,4-Dichloropyridine cluster_step2 Step 2: Synthesis of this compound A 2-Amino-4-chloropyridine C Reaction at 0°C to RT (17 hours) A->C 1. Add to B CuCl2 / tBuONO in Acetonitrile B->C 2. Reagents D Work-up and Extraction C->D Reaction Mixture E 2,4-Dichloropyridine D->E Crude Product F 2,4-Dichloropyridine E->F Intermediate H Reaction at Reflux F->H 1. Add to G Sodium Ethoxide in Ethanol G->H 2. Reagents I Work-up and Extraction H->I Reaction Mixture J Purification I->J Crude Product K This compound J->K Final Product

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for the Analytical Characterization of 2-Chloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of 2-Chloro-4-ethoxypyridine (CAS No. 52311-50-9), a key intermediate in pharmaceutical and agrochemical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate identification, purity assessment, and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a fundamental technique for assessing the purity of this compound and quantifying it in reaction mixtures and final products. A reversed-phase HPLC method is typically employed for the analysis of substituted pyridines.

Experimental Protocol: HPLC-UV

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Spiked Sample (for Accuracy): Prepare a sample solution as described above and spike it with a known amount of the reference standard.

Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and peak area.

  • Inject the sample solution to determine the purity profile.

  • Inject the spiked sample to assess the accuracy of the method.

Workflow for HPLC Analysis```dot

HPLC_Workflow prep Sample Preparation (Dissolve in Acetonitrile) hplc HPLC System (C18 Column, UV Detector) prep->hplc Inject analysis Data Analysis (Purity Calculation) hplc->analysis Chromatogram report Report Generation analysis->report

Caption: Logical flow for the identification of this compound using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.

Instrument Parameters:

Parameter¹H NMR¹³C NMR
Pulse Sequence Standard single-pulseProton-decoupled single-pulse
Number of Scans 16-641024 or more
Relaxation Delay 1-2 seconds2-5 seconds
Temperature 25 °C25 °C

¹H NMR Data for this compound: [1]

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
8.15 d 6.0 1H H-6
6.99 d 2.0 1H H-3
6.91-6.89 m 1H H-5
4.16-4.14 m 2H -OCH₂CH₃

| 1.41-1.38 | m | | 3H | -OCH₂CH₃ |

Note: Data obtained in CD₃OD at 400 MHz. [1] LC-MS Data:

  • m/z: 158 ([M+H]⁺) [1]

NMR Data Interpretation Pathway

NMR_Pathway spectrum Acquire NMR Spectrum (¹H and ¹³C) processing Process Data (FT, Phasing, Baseline Correction) spectrum->processing analysis Analyze Spectrum (Chemical Shift, Integration, Coupling) processing->analysis structure Elucidate Structure analysis->structure

Caption: Signaling pathway for structure elucidation using NMR spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.

Experimental Protocol: ATR-FTIR

Instrumentation:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean and collect a background spectrum.

  • Sample Spectrum: Place a small amount of the solid or liquid this compound sample directly on the ATR crystal.

  • Data Acquisition: Acquire the FTIR spectrum of the sample, typically over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans for a good signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Expected Characteristic FTIR Absorption Peaks:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3100-3000C-H (aromatic)Stretching
~2980-2850C-H (aliphatic)Stretching
~1600-1450C=C / C=NAromatic Ring Stretching
~1250-1000C-O (ether)Stretching
~850-750C-ClStretching

FTIR Experimental Workflow

FTIR_Workflow start Start background Collect Background Spectrum start->background sample Place Sample on ATR Crystal background->sample acquire Acquire Sample Spectrum sample->acquire process Process Spectrum acquire->process analyze Identify Functional Groups process->analyze end End analyze->end

Caption: Experimental workflow for FTIR analysis of this compound.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 2-Chloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Chloro-4-ethoxypyridine as a versatile starting material for the synthesis of novel heterocyclic compounds, with a particular focus on the development of kinase inhibitors. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies to construct complex molecular architectures of therapeutic interest.

Introduction

This compound is a key building block in medicinal chemistry due to its reactive chlorine atom at the 2-position, which is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The ethoxy group at the 4-position modulates the electronic properties of the pyridine ring. This unique substitution pattern makes it an ideal scaffold for the synthesis of a diverse range of heterocyclic compounds, including pyrido[2,3-d]pyrimidines, which are known to exhibit potent kinase inhibitory activity. Kinase inhibitors are a critical class of therapeutics, particularly in oncology, that target specific signaling pathways involved in cell growth, proliferation, and survival.

Core Reactions and Methodologies

The synthesis of novel heterocyclic compounds from this compound typically involves a two-step process:

  • Palladium-Catalyzed Cross-Coupling: The chlorine atom at the C2 position is substituted with a desired functional group using either a Suzuki-Miyaura coupling (for C-C bond formation) or a Buchwald-Hartwig amination (for C-N bond formation).

  • Cyclization: The newly introduced functional group is then utilized in a cyclization reaction to form the desired heterocyclic ring system.

These reactions offer a high degree of flexibility, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR) of the synthesized compounds.

Experimental Protocols

Protocol 1: Synthesis of a 2-Aryl-4-ethoxypyridine via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a biaryl compound, a key intermediate for further elaboration.

Reaction Scheme:

Suzuki_Coupling This compound This compound 2-Aryl-4-ethoxypyridine 2-Aryl-4-ethoxypyridine This compound->2-Aryl-4-ethoxypyridine Arylboronic acid, Pd(PPh3)4, K2CO3, 1,4-Dioxane/H2O, 100°C

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-4-ethoxypyridine85
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-ethoxypyridine82
33-Fluorophenylboronic acid2-(3-Fluorophenyl)-4-ethoxypyridine78
Protocol 2: Synthesis of a 2-(Arylamino)-4-ethoxypyridine via Buchwald-Hartwig Amination

This protocol details the formation of a C-N bond, a crucial step in the synthesis of many kinase inhibitors.

Reaction Scheme:

Buchwald_Hartwig This compound This compound 2-(Arylamino)-4-ethoxypyridine 2-(Arylamino)-4-ethoxypyridine This compound->2-(Arylamino)-4-ethoxypyridine Aniline, Pd2(dba)3, Xantphos, Cs2CO3, Toluene, 110°C

Caption: Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a dry Schlenk tube.

  • Add this compound and the aniline derivative.

  • Add anhydrous toluene and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture to 110 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

EntryAniline DerivativeProductYield (%)
1AnilineN-Phenyl-4-ethoxypyridin-2-amine75
24-FluoroanilineN-(4-Fluorophenyl)-4-ethoxypyridin-2-amine72
33-MethoxyanilineN-(3-Methoxyphenyl)-4-ethoxypyridin-2-amine79
Protocol 3: Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor

This protocol illustrates the construction of a pyrido[2,3-d]pyrimidine scaffold, a common core in many kinase inhibitors.

Experimental Workflow:

Pyrido_Synthesis A This compound B 2-(Arylamino)-4-ethoxypyridine A->B Buchwald-Hartwig Amination C 2-(Arylamino)-4-ethoxynicotinonitrile B->C Vilsmeier-Haack Reaction D Pyrido[2,3-d]pyrimidine C->D Cyclization with Formamide

Caption: Synthetic workflow for a pyrido[2,3-d]pyrimidine.

Step 1: Buchwald-Hartwig Amination

  • Follow Protocol 2 to synthesize the desired 2-(arylamino)-4-ethoxypyridine.

Step 2: Vilsmeier-Haack Formylation and Cyanation

  • To a solution of the 2-(arylamino)-4-ethoxypyridine in DMF, add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2 hours, then heat to 80 °C for 4 hours.

  • Cool the reaction and pour it onto ice.

  • Add a solution of hydroxylamine hydrochloride and sodium formate and heat to 100 °C for 2 hours to form the nitrile.

  • Extract the product with ethyl acetate and purify by column chromatography.

Step 3: Cyclization to Pyrido[2,3-d]pyrimidine

  • Heat the resulting 2-(arylamino)-4-ethoxynicotinonitrile in formamide at 180 °C for 6 hours.

  • Cool the reaction and pour it into water.

  • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the final pyrido[2,3-d]pyrimidine product.

Biological Activity Data

The synthesized pyrido[2,3-d]pyrimidine derivatives can be screened for their kinase inhibitory activity against a panel of kinases. The following table presents hypothetical inhibitory concentration (IC₅₀) values for representative compounds against key cancer-related kinases.

Compound IDR GroupEGFR IC₅₀ (nM)VEGFR2 IC₅₀ (nM)
PD-01 Phenyl55120
PD-02 4-Fluorophenyl2585
PD-03 3-Methoxyphenyl4098

Signaling Pathway Diagrams

The following diagrams illustrate the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways, which are common targets for kinase inhibitors derived from the pyrido[2,3-d]pyrimidine scaffold.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription EGF EGF EGF->EGFR

Caption: Simplified EGFR signaling pathway.

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS RAS MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Angiogenesis, Permeability) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription VEGF VEGF VEGF->VEGFR

Caption: Simplified VEGFR signaling pathway.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols provided herein offer a robust framework for the generation of diverse molecular libraries for drug discovery programs, particularly in the pursuit of novel kinase inhibitors. The modular nature of the synthetic routes allows for systematic exploration of the chemical space around the core scaffold, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.

Application Notes and Protocols for the Use of 2-Chloro-4-ethoxypyridine in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Chloro-4-ethoxypyridine as a versatile building block in the synthesis of kinase inhibitors. The protocols outlined herein detail the synthesis of advanced intermediates and hypothetical kinase inhibitor scaffolds, leveraging the reactivity of this substituted pyridine. This document is intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. The pyridine scaffold is a privileged structure in medicinal chemistry and is a core component of many approved kinase inhibitors.

This compound serves as a valuable starting material for the synthesis of kinase inhibitors due to its key reactive sites. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of various pharmacophores that can interact with the kinase active site. The ethoxy group at the 4-position can influence the solubility and metabolic stability of the final compound and can also be a site for further chemical modification.

Key Applications in Kinase Inhibitor Synthesis

The primary application of this compound in kinase inhibitor synthesis is its use as an electrophilic partner in reactions that form the core structure of the inhibitor. The electron-withdrawing nature of the pyridine nitrogen atom activates the chlorine at the 2-position for displacement by nucleophiles.

Common Synthetic Transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be readily displaced by amines, anilines, and other nitrogen-based nucleophiles. This reaction is fundamental for constructing kinase inhibitors that often feature an amino-pyridine or related moiety to form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of boronic acids or esters. This is a powerful method for introducing aryl or heteroaryl groups that can occupy other regions of the ATP-binding site, contributing to potency and selectivity.

  • Buchwald-Hartwig Amination: This is another palladium-catalyzed method for forming a carbon-nitrogen bond, providing an alternative to traditional SNAr reactions, often with broader substrate scope and milder reaction conditions.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized to synthesize kinase inhibitor precursors and scaffolds.

Protocol 1: Synthesis of a 2-Anilino-4-ethoxypyridine Intermediate via SNAr

This protocol describes the synthesis of a key intermediate where the chlorine atom of this compound is displaced by an aniline derivative. This type of structure is a common feature in many kinase inhibitors.

Materials and Equipment:

  • This compound

  • Substituted Aniline (e.g., 3-aminobenzonitrile)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq.), the substituted aniline (1.2 eq.), Cs2CO3 (2.0 eq.), Pd2(dba)3 (0.05 eq.), and Xantphos (0.1 eq.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to reflux (approximately 101 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 2-anilino-4-ethoxypyridine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Representative)

This protocol provides a general method for evaluating the inhibitory activity of a synthesized compound against a target kinase using a luminescence-based assay.

Materials and Equipment:

  • Synthesized inhibitor compound

  • Target kinase (e.g., a recombinant tyrosine kinase)

  • Kinase substrate (e.g., a poly-Glu,Tyr peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of measuring luminescence

  • White, opaque 384-well microplates

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

  • In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a microplate reader.

  • The amount of ADP generated is proportional to the kinase activity. The luminescent signal is inversely correlated with the amount of ADP.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation

The following table provides a hypothetical summary of the inhibitory activity of a kinase inhibitor synthesized using a 2-chloro-4-alkoxypyridine scaffold against a panel of related kinases to demonstrate how selectivity data can be presented.

Kinase TargetIC50 (nM)
Target Kinase A15
Related Kinase B250
Related Kinase C>1000
Related Kinase D850

Visualizations

Signaling Pathway

The diagram below illustrates a simplified, hypothetical signaling pathway involving a Receptor Tyrosine Kinase (RTK), where an inhibitor developed from a this compound scaffold could act.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) P1 Substrate Phosphorylation RTK->P1 ATP -> ADP Ligand Growth Factor Ligand->RTK Activation Inhibitor Kinase Inhibitor (from this compound) Inhibitor->RTK Inhibition P2 Downstream Signaling (e.g., RAS-MAPK) P1->P2 P3 Cell Proliferation, Survival P2->P3

Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of a kinase inhibitor starting from this compound.

G A This compound B Nucleophilic Aromatic Substitution (SNA_r) or Cross-Coupling A->B C Intermediate Scaffold B->C D Further Functionalization (Optional) C->D E Final Kinase Inhibitor C->E D->E F In Vitro Kinase Assay E->F H Cell-Based Assays E->H G IC50 Determination F->G I Lead Optimization G->I H->I

Caption: General workflow from starting material to lead optimization.

Troubleshooting & Optimization

Optimization of reaction conditions for 2-Chloro-4-ethoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 2-Chloro-4-ethoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient laboratory-scale synthesis route for this compound?

A1: The most prevalent and efficient method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyridine with sodium ethoxide. The chlorine atom at the 4-position is significantly more reactive towards nucleophiles than the chlorine at the 2-position, allowing for selective substitution.

Q2: What are the potential impurities and byproducts in this synthesis?

A2: Several impurities can arise during the synthesis. These can be broadly categorized as:

  • Starting material-related impurities: Unreacted 2,4-dichloropyridine.

  • Isomeric impurities: Formation of 4-chloro-2-ethoxypyridine due to non-regioselective substitution.

  • Over-reaction products: 2,4-diethoxypyridine from the substitution of both chlorine atoms.

  • Side-products: Byproducts from the decomposition of reagents or side reactions involving the solvent.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A co-spot of the starting material (2,4-dichloropyridine) with the reaction mixture on a TLC plate will help in determining the consumption of the starting material. GC analysis can provide a more quantitative assessment of the conversion and the formation of the desired product and byproducts.

Q4: What are the critical safety precautions to consider during this synthesis?

A4: Sodium ethoxide is a strong base and is corrosive. It is also moisture-sensitive and can be flammable. 2,4-Dichloropyridine is a toxic and irritant compound. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Anhydrous conditions are crucial for the reaction's success and safety.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Deactivation of sodium ethoxide due to moisture. 4. Poor quality of starting materials.1. Increase reaction time and monitor by TLC/GC until the starting material is consumed. 2. Optimize the reaction temperature. A temperature range of 60-80 °C is typically effective. 3. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or commercially available high-purity sodium ethoxide. 4. Verify the purity of 2,4-dichloropyridine and ethanol using appropriate analytical techniques.
Formation of Significant Amounts of 4-Chloro-2-ethoxypyridine (Isomeric Impurity) 1. High reaction temperature favoring the less selective pathway. 2. Prolonged reaction time.1. Lower the reaction temperature to enhance the regioselectivity. The 4-position is kinetically favored for nucleophilic attack. 2. Monitor the reaction closely and stop it once the starting material is consumed to minimize isomerization or further reaction.
Formation of 2,4-Diethoxypyridine (Over-reaction Product) 1. Excess of sodium ethoxide. 2. High reaction temperature or prolonged reaction time.1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of sodium ethoxide. 2. Control the reaction temperature and time carefully.
Difficulty in Product Isolation and Purification 1. The product is an oil and difficult to crystallize. 2. Impurities have similar polarity to the product.1. Purify the crude product using column chromatography on silica gel. 2. Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution of ethyl acetate in hexanes is often effective.

Experimental Protocols

Synthesis of this compound from 2,4-Dichloropyridine

Materials:

  • 2,4-Dichloropyridine

  • Sodium metal

  • Anhydrous ethanol

  • Anhydrous toluene

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL for 0.1 mol scale). Carefully add sodium metal (e.g., 1.05 equivalents) in small portions to the ethanol under a nitrogen atmosphere. The mixture will heat up and evolve hydrogen gas. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add anhydrous toluene (e.g., 50 mL).

  • Addition of 2,4-Dichloropyridine: Dissolve 2,4-dichloropyridine (1 equivalent) in anhydrous toluene (e.g., 20 mL) and add it dropwise to the stirred sodium ethoxide solution at room temperature over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (around 80-90 °C) and monitor the progress by TLC or GC. The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench it by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and add diethyl ether. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Visualizations

SynthesisWorkflow Experimental Workflow for this compound Synthesis A Preparation of Sodium Ethoxide (Sodium metal in anhydrous ethanol) B Reaction Setup (Addition of anhydrous toluene) A->B C Addition of 2,4-Dichloropyridine (in anhydrous toluene) B->C D Reaction at Reflux (Monitor by TLC/GC) C->D E Work-up (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G This compound (Final Product) F->G TroubleshootingLogic Troubleshooting Logic for Low Yield Start Low Yield Observed CheckReaction Check TLC/GC for unreacted 2,4-dichloropyridine Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete Moisture Check for Moisture Contamination (Reagents, Glassware) Incomplete->Moisture No Sol1 Increase reaction time or temperature. Re-run with monitoring. Incomplete->Sol1 Yes Temp Review Reaction Temperature Moisture->Temp Sol2 Use anhydrous solvents and reagents. Flame-dry glassware. Use inert atmosphere. Moisture->Sol2 Purity Verify Starting Material Purity Temp->Purity Sol3 Optimize temperature. (e.g., 60-80 °C) Temp->Sol3 Sol4 Purify starting materials. Purity->Sol4

Technical Support Center: Synthesis of 2-Chloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-ethoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common route involves a two-step process starting from 2-amino-4-ethoxypyridine. The first step is a diazotization reaction to convert the amino group into a diazonium salt, which is then displaced by a chloride ion.

Q2: What are the most common byproducts observed in this synthesis?

The primary byproducts often include the starting material (2-amino-4-ethoxypyridine), the corresponding hydroxyl compound (2-hydroxy-4-ethoxypyridine), and potentially isomeric impurities depending on the reaction conditions.

Q3: How can I minimize the formation of the hydroxyl byproduct?

The formation of 2-hydroxy-4-ethoxypyridine typically occurs due to the reaction of the diazonium intermediate with water. To minimize this, it is crucial to maintain anhydrous or near-anhydrous reaction conditions. Using a non-aqueous diazotization agent can also be beneficial.

Q4: My reaction seems to be incomplete, with a significant amount of starting material remaining. What could be the cause?

Incomplete diazotization is a common issue. This can be due to several factors, including insufficient acid concentration, low-quality diazotizing agent (e.g., old sodium nitrite), or the reaction temperature being too low, which can slow down the reaction rate.

Q5: What are the recommended purification techniques for this compound?

Column chromatography using silica gel is a common method for purification.[1] A solvent system of ethyl acetate and hexanes is often effective. Due to the potential for hydrolysis on silica gel, it is advisable to use a non-polar eluent system and perform the chromatography as quickly as possible.[1]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low yield of this compound - Incomplete diazotization reaction.- Formation of 2-hydroxy-4-ethoxypyridine byproduct.- Loss of product during workup and purification.- Ensure the use of fresh diazotizing agent and sufficient acid.- Maintain anhydrous conditions to suppress hydrolysis.- Optimize extraction and chromatography conditions to minimize product loss.
Presence of 2-hydroxy-4-ethoxypyridine impurity - Presence of water in the reaction mixture.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Significant amount of unreacted 2-amino-4-ethoxypyridine - Insufficient diazotizing agent.- Reaction temperature is too low.- Use a slight excess of the diazotizing agent.- Gradually increase the reaction temperature, monitoring for decomposition.
Formation of colored impurities - Decomposition of the diazonium salt intermediate.- Maintain the reaction temperature strictly, as diazonium salts can be unstable at higher temperatures.

Experimental Protocols

Illustrative Synthesis of this compound

This protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds.

  • Diazotization:

    • Dissolve 2-amino-4-ethoxypyridine in a suitable acidic medium (e.g., concentrated hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at this temperature for 30-60 minutes.

  • Chloride Displacement:

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Workup and Purification:

    • Quench the reaction by pouring it into ice water.

    • Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Byproducts A 2-Amino-4-ethoxypyridine (Starting Material) B Diazonium Salt (Intermediate) A->B  Diazotization  (NaNO2, HCl) E Unreacted Starting Material A->E  Incomplete Reaction C This compound (Desired Product) B->C  Sandmeyer Reaction  (CuCl) D 2-Hydroxy-4-ethoxypyridine (Byproduct) B->D  Hydrolysis  (H2O)

Caption: Potential reaction pathways and byproducts in the synthesis of this compound.

Troubleshooting_Workflow start Start: Crude Product Analysis low_yield Symptom: Low Yield start->low_yield impurity Symptom: Significant Impurities start->impurity check_reagents Check Reagent Quality (e.g., NaNO2) low_yield->check_reagents Possible Cause: Incomplete Reaction check_conditions Verify Reaction Conditions (Temp, Time) low_yield->check_conditions optimize_purification Optimize Purification (Chromatography) low_yield->optimize_purification Possible Cause: Product Loss identify_impurity Identify Impurity (NMR, MS) impurity->identify_impurity end End: Pure Product check_reagents->end check_conditions->end optimize_purification->end adjust_conditions Adjust Reaction Conditions (e.g., Anhydrous) identify_impurity->adjust_conditions If Hydroxyl Byproduct adjust_conditions->end

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-Chloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-4-ethoxypyridine for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyridine with sodium ethoxide. In this reaction, the ethoxide ion preferentially displaces the chlorine atom at the 4-position of the pyridine ring.

Q2: What are the primary side products in this synthesis?

A2: The main side product is the di-substituted 2,4-diethoxypyridine, which forms when the ethoxide also displaces the chlorine at the 2-position. Another potential impurity is unreacted 2,4-dichloropyridine. Formation of the isomeric 4-chloro-2-ethoxypyridine is also possible but is generally less favored.

Q3: How can the formation of the di-substituted byproduct be minimized?

A3: To reduce the formation of 2,4-diethoxypyridine, it is crucial to control the stoichiometry of the reactants. Using a slight excess of 2,4-dichloropyridine relative to sodium ethoxide can favor mono-substitution. Additionally, controlling the reaction temperature and time is important, as prolonged reaction times or higher temperatures can promote the second substitution.

Q4: What is the role of the solvent in this reaction?

A4: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate. Anhydrous ethanol is commonly used as it is the parent alcohol of the nucleophile and can be a suitable solvent for both the sodium ethoxide and the dichloropyridine substrate. Other polar aprotic solvents like DMF or DMSO can also be used and may enhance the reaction rate.

Q5: How can I effectively purify the final product?

A5: Purification of this compound is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is often effective for separating the desired product from the di-substituted byproduct and unreacted starting material. Distillation under reduced pressure can also be a viable purification method for larger scales.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Formation of significant amounts of the di-substituted byproduct (2,4-diethoxypyridine). 3. Loss of product during workup and purification. 4. Deactivation of the nucleophile due to moisture.1. Increase reaction time or temperature moderately. Monitor the reaction progress using TLC or GC-MS. 2. Use a slight excess of 2,4-dichloropyridine (1.1-1.2 equivalents). Add the sodium ethoxide solution slowly to the reaction mixture. Consider running the reaction at a lower temperature for a longer duration. 3. Ensure efficient extraction with an appropriate solvent. Be careful during solvent removal to avoid loss of the relatively volatile product. 4. Use anhydrous ethanol and ensure all glassware is thoroughly dried. Prepare sodium ethoxide fresh if possible.
Presence of Significant Impurities in the Final Product 1. Unreacted 2,4-dichloropyridine. 2. Presence of 2,4-diethoxypyridine. 3. Hydrolysis of the starting material or product.1. Ensure the reaction goes to completion by monitoring with TLC. A slight excess of sodium ethoxide (e.g., 1.05 equivalents) can be used if the di-substitution is not a major issue. 2. Optimize the stoichiometry and reaction conditions as mentioned above. Efficient purification by column chromatography is key. 3. Ensure anhydrous conditions throughout the reaction and workup.
Difficulty in Product Isolation and Purification 1. The product is an oil and difficult to handle. 2. Co-elution of the product and impurities during column chromatography.1. After workup, ensure the product is thoroughly dried under high vacuum to remove residual solvent. 2. Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexanes may be necessary. Consider using a different stationary phase if separation is particularly difficult.

Data Presentation

The following tables summarize illustrative quantitative data for the synthesis of this compound from 2,4-dichloropyridine and sodium ethoxide. This data is intended to guide optimization efforts.

Table 1: Effect of Solvent on Reaction Yield

SolventTemperature (°C)Reaction Time (h)Yield of this compound (%)
Anhydrous Ethanol80 (Reflux)675
Anhydrous DMF80485
Anhydrous DMSO80482
Anhydrous THF66 (Reflux)1265

Table 2: Effect of Temperature on Reaction Yield in Anhydrous DMF

Temperature (°C)Reaction Time (h)Yield of this compound (%)Yield of 2,4-Diethoxypyridine (%)
25 (Room Temp)2460< 5
60880~10
80485~10
100283> 15

Table 3: Effect of Stoichiometry on Product Distribution (Reaction Conditions: Anhydrous DMF, 80°C, 4h)

Molar Ratio (2,4-dichloropyridine : Sodium Ethoxide)Yield of this compound (%)Yield of 2,4-Diethoxypyridine (%)
1 : 1.28015
1 : 1.08510
1.1 : 1.0885
1.2 : 1.085 (some starting material remains)< 5

Experimental Protocols

Key Experiment: Synthesis of this compound from 2,4-Dichloropyridine

Materials:

  • 2,4-Dichloropyridine

  • Sodium metal

  • Anhydrous Ethanol

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal in small portions with stirring until all the sodium has reacted to form sodium ethoxide.

  • Reaction Setup: In a separate flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert atmosphere inlet, dissolve 2,4-dichloropyridine in anhydrous DMF.

  • Nucleophilic Aromatic Substitution: Slowly add the freshly prepared sodium ethoxide solution to the solution of 2,4-dichloropyridine at room temperature with vigorous stirring.

  • Reaction Monitoring: Heat the reaction mixture to 80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.

Mandatory Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products DCP 2,4-Dichloropyridine Product This compound DCP->Product Nucleophilic Aromatic Substitution (SNAr) NaOEt Sodium Ethoxide NaOEt->Product Byproduct 2,4-Diethoxypyridine NaOEt->Byproduct Product->Byproduct Further Substitution

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Completion Check Reaction Completion (TLC/GC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Optimize_Conditions Increase Time/Temperature Incomplete->Optimize_Conditions Yes Check_Byproducts Analyze Byproduct Formation Incomplete->Check_Byproducts No Optimize_Conditions->Check_Completion High_Disub High Di-substitution Check_Byproducts->High_Disub Adjust_Stoichiometry Adjust Stoichiometry (Excess Dichloropyridine) High_Disub->Adjust_Stoichiometry Yes Workup_Loss Check Workup/Purification High_Disub->Workup_Loss No Adjust_Stoichiometry->Start Improve_Technique Optimize Extraction & Purification Steps Workup_Loss->Improve_Technique Success Improved Yield Improve_Technique->Success

Caption: Troubleshooting workflow for low yield.

Logical_Relationships Temp Temperature Yield Yield of this compound Temp->Yield Increases (up to a point) Disub Di-substitution Temp->Disub Increases Time Reaction Time Time->Yield Increases (up to a point) Time->Disub Increases Stoich Stoichiometry (DCP:NaOEt) Stoich->Yield Optimal at slight excess of DCP Stoich->Disub Decreases with excess DCP

Caption: Key parameter relationships for yield optimization.

Technical Support Center: Troubleshooting Reactions Involving 2-Chloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-ethoxypyridine. The content is designed to address common issues encountered during Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) reactions.

General Considerations

This compound is a versatile building block in organic synthesis. However, the chlorine atom at the 2-position exhibits reduced reactivity in some cross-coupling reactions compared to its bromo or iodo analogs due to the stronger C-Cl bond. Furthermore, the pyridine nitrogen can coordinate to the metal catalyst, potentially inhibiting its activity. Careful selection and optimization of reaction conditions are therefore crucial for success.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, challenges such as low to no product yield, and the formation of byproducts are common when working with less reactive chloro-pyridines.

Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction with this compound is not proceeding, or the yield is very low. What are the most likely causes?

A1: Low or no yield in the Suzuki coupling of this compound is a frequent issue. The primary culprits are often related to the catalyst system, base, or reaction conditions. The C-Cl bond is less reactive than C-Br or C-I bonds, making the initial oxidative addition step more challenging. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.

Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A2: A good starting point is to use a palladium pre-catalyst with a bulky, electron-rich phosphine ligand, a suitable base, and an appropriate solvent system. For example, a combination of Pd₂(dba)₃ with a ligand like SPhos or XPhos, potassium phosphate (K₃PO₄) as the base, and a dioxane/water solvent mixture is often a robust choice.

Q3: I am observing significant amounts of homocoupling and protodeboronation byproducts. How can I minimize these?

A3: Homocoupling of the boronic acid and protodeboronation are common side reactions. To minimize homocoupling, ensure the reaction is thoroughly degassed to remove oxygen. Using a pre-formed Pd(0) catalyst or a pre-catalyst that efficiently generates the active Pd(0) species can also help. For protodeboronation, using anhydrous solvents and reagents is crucial. Alternatively, using more stable boronic esters (e.g., pinacol esters) can mitigate this issue.

Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling

This guide provides a systematic approach to troubleshooting low-yield Suzuki-Miyaura reactions with this compound.

Troubleshooting_Suzuki start Low or No Yield Observed catalyst Is the catalyst system active enough? start->catalyst base Is the base effective? catalyst->base No catalyst_sol Switch to a more active catalyst system: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). - Consider N-heterocyclic carbene (NHC) ligands. - Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). catalyst->catalyst_sol Yes conditions Are the reaction conditions optimal? base->conditions No base_sol Screen different bases: - Use strong, non-nucleophilic inorganic bases (e.g., K3PO4, Cs2CO3). - Ensure adequate solubility of the base. base->base_sol Yes byproducts Are there significant byproducts? conditions->byproducts No conditions_sol Optimize reaction conditions: - Increase reaction temperature (e.g., 80-120 °C). - Ensure thorough degassing of solvents. - Consider using a different solvent system (e.g., toluene/water, 2-MeTHF/water). conditions->conditions_sol Yes byproducts_sol Address side reactions: - For protodeboronation, use anhydrous conditions or boronic esters. - For homocoupling, ensure rigorous degassing and use a Pd(0) source. byproducts->byproducts_sol Yes end Reaction Optimized byproducts->end No catalyst_sol->end base_sol->end conditions_sol->end byproducts_sol->end

Caption: A workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Data Presentation: Comparison of Ligands in Suzuki Coupling of Aryl Chlorides

The following data is representative of Suzuki couplings with related aryl chlorides and is intended to provide a comparative guide for ligand selection.

LigandCatalyst PrecursorBaseSolventTemperature (°C)Yield (%)
PPh₃Pd(PPh₃)₄K₂CO₃Toluene/H₂O100Low to Moderate
SPhosPd₂(dba)₃K₃PO₄Dioxane/H₂O110High
XPhosPd₂(dba)₃K₃PO₄Dioxane/H₂O110High
RuPhosPd₂(dba)₃K₃PO₄t-BuOH/H₂O100High
IPr (NHC)[Pd(IPr)(cinnamyl)Cl]K₃PO₄Dioxane/H₂O100High
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.08 mmol, 8 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of this compound can be a challenge, and careful optimization is often required.

Frequently Asked Questions (FAQs) - Buchwald-Hartwig Amination

Q1: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I am only recovering starting material. What should I try first?

A1: The first step should be to evaluate your catalyst system. For aryl chlorides, a more electron-rich and bulky ligand is typically required to facilitate the oxidative addition step. Consider switching from a general-purpose ligand to one specifically designed for C-Cl bond activation, such as a second- or third-generation Buchwald ligand (e.g., XPhos, RuPhos). Also, ensure your base is strong enough, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

Q2: My reaction is producing a complex mixture of products. What are the likely side reactions?

A2: A complex mixture can arise from several side reactions. Hydrodechlorination (replacement of the chlorine with hydrogen) can occur, especially at higher temperatures. If your amine has β-hydrogens, β-hydride elimination can be a competing pathway. Additionally, side reactions involving the ethoxy group are possible under harsh basic conditions, although less common.

Q3: Can I use an amine hydrochloride salt directly in the reaction?

A3: It is generally not recommended to use the amine hydrochloride salt directly without adding an additional equivalent of base to neutralize the salt. The presence of the hydrochloride will consume one equivalent of your base, potentially halting the catalytic cycle. It is best to use the free base form of the amine.

Troubleshooting Guide: Failed Buchwald-Hartwig Amination

This decision tree provides a structured approach to troubleshooting failed Buchwald-Hartwig amination reactions.

Troubleshooting_Buchwald start No Product Formation catalyst Is the catalyst/ligand appropriate for Ar-Cl? start->catalyst base Is the base strong and soluble enough? catalyst->base No catalyst_sol Use a more active system: - Employ bulky, electron-rich ligands (e.g., XPhos, RuPhos). - Use a pre-catalyst for reliable Pd(0) formation. catalyst->catalyst_sol Yes conditions Are the reaction conditions suitable? base->conditions No base_sol Optimize the base: - Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS). - Consider a soluble organic base if needed. base->base_sol Yes reagents Are the reagents pure and dry? conditions->reagents No conditions_sol Adjust reaction conditions: - Increase temperature (e.g., 90-120 °C). - Ensure anhydrous and oxygen-free conditions. conditions->conditions_sol Yes reagents_sol Verify reagent quality: - Use freshly distilled/dried solvents and amines. - Ensure the purity of this compound. reagents->reagents_sol Yes end Reaction Successful reagents->end No catalyst_sol->end base_sol->end conditions_sol->end reagents_sol->end

Caption: A decision tree for troubleshooting failed Buchwald-Hartwig aminations.

Data Presentation: Comparison of Bases in Buchwald-Hartwig Amination of Aryl Chlorides

The following data is representative of Buchwald-Hartwig aminations with related aryl chlorides and is intended to provide a comparative guide for base selection.

BasepKa of Conjugate AcidCommon SolventsTemperature (°C)General Outcome
NaOtBu~19Toluene, Dioxane80-110High yields, but can be too harsh for sensitive substrates
LHMDS~26Toluene, THFRoom Temp - 100Good for substrates with acidic protons, but is moisture sensitive
K₃PO₄~12.3Dioxane/H₂O, Toluene100-120Milder, but may require higher temperatures and more active catalysts
Cs₂CO₃~10.3Dioxane, Toluene100-120Milder option, often effective with highly active catalysts
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add to an oven-dried vial the palladium pre-catalyst (e.g., [Pd(XPhos)G3], 0.02 mmol, 2 mol%), the appropriate phosphine ligand (if not using a pre-catalyst), and sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vial and heat the mixture in a preheated oil bath at 100 °C for 16-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a viable alternative to cross-coupling reactions for the introduction of certain nucleophiles, particularly at the 2-position of the pyridine ring, which is activated by the ring nitrogen.

Frequently Asked Questions (FAQs) - Nucleophilic Aromatic Substitution

Q1: Under what conditions will this compound undergo nucleophilic aromatic substitution?

A1: SNAr on this compound typically requires a strong nucleophile and may require elevated temperatures. The electron-withdrawing nature of the pyridine nitrogen activates the 2-position towards nucleophilic attack. Common nucleophiles include alkoxides, thiolates, and amines.

Q2: My SNAr reaction is not going to completion. What can I do to improve the conversion?

A2: To improve conversion, you can try increasing the reaction temperature, using a more polar aprotic solvent (e.g., DMF, DMSO) to better solvate the intermediate Meisenheimer complex, or using a stronger nucleophile. For example, if using an alcohol, pre-forming the alkoxide with a strong base like sodium hydride (NaH) will be more effective than using the alcohol with a weaker base.

Q3: Are there any potential side reactions to be aware of during SNAr?

A3: With very strong bases and high temperatures, there is a possibility of side reactions involving the ethoxy group, such as cleavage to the corresponding pyridone. However, under typical SNAr conditions with common nucleophiles, this is usually not a major concern.

Troubleshooting Guide: Incomplete Nucleophilic Aromatic Substitution

This workflow outlines steps to take when an SNAr reaction fails to go to completion.

Troubleshooting_SNAr start Incomplete SNAr Reaction nucleophile Is the nucleophile strong enough? start->nucleophile conditions Are the reaction conditions forcing enough? nucleophile->conditions No nucleophile_sol Increase nucleophilicity: - Use a stronger base to deprotonate the nucleophile (e.g., NaH for alcohols). - Use a more reactive nucleophile. nucleophile->nucleophile_sol Yes solvent Is the solvent appropriate? conditions->solvent No conditions_sol Optimize conditions: - Increase reaction temperature. - Increase reaction time. conditions->conditions_sol Yes solvent_sol Change the solvent: - Use a polar aprotic solvent (e.g., DMF, DMSO, NMP). - Ensure the solvent is anhydrous. solvent->solvent_sol Yes end Reaction Complete solvent->end No nucleophile_sol->end conditions_sol->end solvent_sol->end

Caption: A workflow for troubleshooting incomplete SNAr reactions.

Data Presentation: Representative Conditions for SNAr on Chloro-Heterocycles

The following table provides general conditions for SNAr reactions on related chloro-heterocycles.

NucleophileBaseSolventTemperature (°C)General Outcome
Sodium Methoxide-MethanolRefluxGood to Excellent
Sodium Ethoxide-EthanolRefluxGood to Excellent
ThiophenolK₂CO₃DMFRoom Temp - 60High
PiperidineK₂CO₃AcetonitrileRefluxModerate to Good
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Alkoxide
  • Alkoxide Formation: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous ethanol (10 mL). Carefully add sodium metal (1.2 mmol) in small portions and stir until all the sodium has dissolved to form sodium ethoxide.

  • Reagent Addition: To the freshly prepared sodium ethoxide solution, add a solution of this compound (1.0 mmol) in anhydrous ethanol (5 mL).

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction to room temperature and carefully quench with water (10 mL). Remove the ethanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel if necessary.

Technical Support Center: 2-Chloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-ethoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: Common impurities in this compound can originate from the synthetic route. A frequent synthesis involves the reaction of 2,4-dichloropyridine with sodium ethoxide. Potential impurities from this process include:

  • Unreacted Starting Material: 2,4-dichloropyridine.

  • Isomeric Byproducts: 4-chloro-2-ethoxypyridine, which can form competitively.

  • Over-reaction Products: 2,4-diethoxypyridine.

  • Residual Solvents: Solvents used in the synthesis and workup, such as ethanol, toluene, or tetrahydrofuran (THF).

  • Hydrolysis Products: 2-Chloro-4-hydroxypyridine, if moisture is present during synthesis or storage.

Q2: Which analytical techniques are suitable for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents and starting materials like 2,4-dichloropyridine.[1][2]

  • High-Performance Liquid Chromatography (HPLC): A versatile method for separating the main compound from non-volatile impurities such as isomeric byproducts and degradation products.[3] A reverse-phase C18 column is often effective.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, Cl), which can be compared to the theoretical values to indicate purity.

Troubleshooting Purification

Q3: My recrystallization of this compound resulted in an oil or poor recovery. What can I do?

A3: "Oiling out" or low yield during recrystallization are common issues. Here are some troubleshooting steps:

  • Solvent Choice is Critical: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] For pyridine derivatives, which can be tricky to crystallize, solvent systems like heptane/ethyl acetate, methanol/water, or dichloromethane/cyclohexane are often effective.[6]

  • Use a Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Reheat to clarify and then allow to cool slowly.

  • Control the Cooling Rate: Rapid cooling can lead to precipitation of impurities and the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath to maximize crystal formation.

  • Scratch the Flask: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of pure this compound to the cooled, saturated solution to initiate crystallization.

Q4: I am having difficulty separating this compound from its isomer, 4-chloro-2-ethoxypyridine, by column chromatography. What should I try?

A4: Separating isomers can be challenging due to their similar polarities. Here are some optimization strategies:

  • Adjust the Solvent System Polarity: The choice of eluent is crucial. For chloro-substituted pyridines and pyrimidines, non-polar solvent systems are often a good starting point. A mixture of petroleum ether (or hexanes) and a slightly more polar solvent like dichloromethane or ethyl acetate is commonly used.[7][8]

  • Fine-Tune the Eluent Ratio: Start with a very low percentage of the polar solvent and gradually increase it (gradient elution). Monitor the separation using Thin Layer Chromatography (TLC) to find the optimal solvent ratio that provides the best separation between the two isomers.

  • Use High-Quality Silica Gel: Ensure you are using silica gel of an appropriate mesh size (e.g., 100-200 or 230-400 mesh) for good resolution.

  • Sample Loading: Use a "dry loading" technique if the compound is not very soluble in the initial eluent. Pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound (Two-Solvent Method)

This protocol is a general guideline and may require optimization.

  • Solvent Selection: Based on preliminary tests, a suitable solvent system might be Dichloromethane (DCM) and n-Hexane.

  • Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of warm DCM (e.g., 40 °C).

  • Addition of Anti-solvent: While stirring, slowly add n-Hexane dropwise until a persistent cloudiness is observed.

  • Clarification: Gently warm the mixture until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold n-Hexane.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a starting point for chromatographic purification.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane). An ideal Rf value for the product is typically around 0.2-0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method). Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the column. Alternatively, use the dry loading method described in Q4.

  • Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary

The following tables provide illustrative data for the purification methods. Actual results will vary based on the initial purity and experimental conditions.

Table 1: Illustrative Recrystallization Data

Solvent SystemStarting Mass (g)Starting Purity (%)Final Mass (g)Final Purity (%)Yield (%)
DCM / n-Hexane5.0904.199.582
Ethanol / Water5.0903.899.276

Table 2: Illustrative Column Chromatography Data

Eluent System (v/v)Starting Mass (g)Starting Purity (%)Final Mass (g)Final Purity (%)Recovery (%)
Hexane / Ethyl Acetate (9:1)2.0851.6>99.880
Petroleum Ether / DCM (2:1)2.0851.55>99.777.5

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2,4-Dichloropyridine + Sodium Ethoxide reaction Reaction in appropriate solvent (e.g., Ethanol) start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude this compound workup->crude purification_choice Choose Purification Method crude->purification_choice recrystallization Recrystallization purification_choice->recrystallization High initial purity column Column Chromatography purification_choice->column Complex mixture pure_product Purified Product recrystallization->pure_product column->pure_product analysis Purity & Identity Check (HPLC, GC-MS, NMR) pure_product->analysis final Pure this compound (>99.5%) analysis->final

Caption: Synthesis and purification workflow for this compound.

signaling_pathway cluster_synthesis Chemical Synthesis cluster_biological Biological System building_block This compound (Building Block) reaction_step Multi-step Synthesis (e.g., Suzuki Coupling, Amide Formation) building_block->reaction_step api Active Pharmaceutical Ingredient (API) reaction_step->api api_target API binds to protein target (e.g., Kinase) api->api_target pathway Modulation of Signaling Pathway api_target->pathway response Cellular Response (e.g., Apoptosis, Growth Inhibition) pathway->response

Caption: Role of this compound in a drug discovery workflow.

References

Technical Support Center: 2-Chloro-4-ethoxypyridine in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Chloro-4-ethoxypyridine in cross-coupling reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate potential challenges and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound sluggish or failing compared to analogous bromo- or iodo-pyridines?

A1: The carbon-chlorine (C-Cl) bond is significantly stronger than carbon-bromine (C-Br) or carbon-iodine (C-I) bonds. Consequently, the oxidative addition of the palladium catalyst to the C-Cl bond, which is often the rate-determining step in the catalytic cycle, is more challenging.[1][2] This lower reactivity necessitates more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more active, specialized catalyst systems (e.g., those with bulky, electron-rich phosphine ligands).[1][3]

Q2: I observe significant amounts of 4-ethoxypyridine in my crude reaction mixture. What is causing this?

A2: The formation of 4-ethoxypyridine is a result of a dehalogenation (or hydrodehalogenation) side reaction. In this process, the chlorine atom is replaced by a hydrogen atom. This can occur after the initial oxidative addition of palladium to the this compound. The resulting palladium complex can react with a hydride source in the reaction mixture (e.g., from an amine base or solvent) to form a palladium-hydride species, which then reductively eliminates to give the dehalogenated product.[4]

Q3: My Suzuki-Miyaura reaction is producing a significant amount of a biaryl byproduct derived from my boronic acid. What is this and how can I prevent it?

A3: This byproduct is the result of boronic acid homocoupling, a common side reaction in Suzuki-Miyaura couplings.[5][6][7] It occurs when two molecules of the organoboron reagent couple with each other. This process is primarily promoted by the presence of dissolved oxygen or an excess of palladium(II) species at the start of the reaction.[5][6][7] To minimize homocoupling, rigorous degassing of solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) is critical.[5] Using a pre-catalyst that rapidly generates the active Pd(0) species can also be beneficial.[5]

Q4: Can the pyridine nitrogen in this compound interfere with the reaction?

A4: Yes, the nitrogen atom in the pyridine ring can act as a ligand and coordinate to the palladium catalyst. This coordination can sometimes inhibit or "poison" the catalyst, reducing its activity and leading to lower yields or failed reactions.[8][9][10] The choice of ligand is crucial to mitigate this effect; bulky ligands can often shield the metal center and favor the desired catalytic cycle.

Q5: Is this compound susceptible to hydrolysis under basic coupling conditions?

A5: Yes, chloro-pyridines, particularly at the 2- and 4-positions, can be susceptible to nucleophilic aromatic substitution (SNAr) with hydroxide or alkoxides, which are often present or generated from the bases used in coupling reactions. This would lead to the formation of the corresponding 2-hydroxy-4-ethoxypyridine (a pyridone). The electron-withdrawing nature of the pyridine ring nitrogen activates the 2-position to nucleophilic attack.[1][11] If hydrolysis is suspected, using a non-nucleophilic base like Cs₂CO₃ or K₃PO₄ and strictly anhydrous conditions may help.[12]

Troubleshooting Guides

Issue 1: Low or No Product Formation

This is a common issue stemming from the inherent low reactivity of the chloro-pyridine substrate. The following workflow can help diagnose the problem.

G start Low or No Yield catalyst Is the Catalyst Active? start->catalyst conditions Are Reaction Conditions Forcing Enough? catalyst->conditions Yes sol_catalyst Solution: - Use a fresh batch of catalyst/ligand. - Consider a more active pre-catalyst (e.g., G2/G3 Buchwald pre-catalysts). - Ensure anaerobic conditions to prevent catalyst oxidation. catalyst->sol_catalyst No inhibition Is Catalyst Inhibition Suspected? conditions->inhibition Yes sol_conditions Solution: - Increase temperature (e.g., >100 °C). - Increase reaction time. - Screen stronger bases (e.g., K3PO4, Cs2CO3). - Screen different solvents (e.g., Dioxane, Toluene, DMF). conditions->sol_conditions No sol_inhibition Solution: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). - Increase catalyst/ligand loading. inhibition->sol_inhibition Yes

Caption: Troubleshooting workflow for low product yield.

Issue 2: Identification and Mitigation of Major Side Reactions

If your reaction is proceeding but the yield of the desired product is low due to the formation of byproducts, consult the table and diagrams below.

Table 1: Common Side Reactions and Mitigation Strategies

Side ReactionMajor Byproduct(s)Probable CausesRecommended Solutions
Dehalogenation 4-Ethoxypyridine- Presence of hydride sources (e.g., amine bases, alcohols, water).[4]- Inefficient reductive elimination of the product.- Use non-coordinating, anhydrous bases (e.g., K₃PO₄, Cs₂CO₃).- Use rigorously dried solvents.- Choose a ligand that promotes faster reductive elimination.
Homocoupling (Suzuki) Biaryl of boronic acid- Presence of oxygen in the reaction mixture.[5][6][7]- Use of Pd(II) pre-catalysts which can directly couple the boronic acid.[6]- Thoroughly degas all solvents and the reaction vessel.[5]- Maintain a positive pressure of inert gas (Ar or N₂).- Use a Pd(0) source or a pre-catalyst that rapidly forms Pd(0).
Protodeboronation (Suzuki) Arene from boronic acid- Presence of water or protic solvents.[5]- Prolonged reaction times at high temperatures.- Use anhydrous solvents and reagents.- Use a milder base such as KF.[5]
Hydrolysis 2-Hydroxy-4-ethoxypyridine- Use of strong, nucleophilic bases (e.g., NaOH, NaOMe).- Presence of water at elevated temperatures.[11]- Use non-nucleophilic bases (e.g., K₂CO₃, K₃PO₄, CsF).- Ensure strictly anhydrous conditions.

Understanding the mechanisms of these side reactions is key to preventing them.

Homocoupling cluster_O2 Oxygen-Mediated Pathway cluster_PdII Direct Pd(II) Pathway Pd0 Pd(0)L2 PdII Pd(II)L2 Pd0->PdII Oxidation O2 O₂ O2->PdII ArPd Ar-Pd(II)-B(OH)₂ PdII->ArPd ArBOH2_1 ArB(OH)₂ ArBOH2_1->ArPd ArBOH2_2 ArB(OH)₂ ArAr Ar-Ar (Homocoupling) ArBOH2_2->ArAr ArPd->ArAr ArAr->Pd0 Reductive Elimination PdII_start Pd(II)X₂ (Pre-catalyst) ArAr_2 Ar-Ar (Homocoupling) PdII_start->ArAr_2 ArBOH2_3 2 x ArB(OH)₂ ArBOH2_3->ArAr_2 Pd0_gen Pd(0)L₂ (to main cycle) ArAr_2->Pd0_gen Reductive Elimination

Caption: Mechanisms for boronic acid homocoupling in Suzuki reactions.[6]

Dehalogenation ArPdCl Ar-Pd(II)-Cl (from Oxidative Addition) ArPdH Ar-Pd(II)-H ArPdCl->ArPdH Hydride Transfer Hydride Hydride Source (e.g., Amine, H₂O) Hydride->ArPdH ArH Ar-H (Dehalogenated Product) ArPdH->ArH Reductive Elimination Pd0 Pd(0) ArH->Pd0

Caption: Proposed mechanism for the dehalogenation side reaction.[4]

Experimental Protocols

The following are generalized starting protocols. Optimization of catalyst, ligand, base, solvent, and temperature will be necessary for your specific substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from conditions typically required for less reactive aryl chlorides.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a suitable base such as K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02-0.05 mmol, 2-5 mol%) and the ligand (if not using a pre-catalyst) under an inert atmosphere.

  • Solvent Addition & Degassing: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 0.1-0.2 M). Degas the reaction mixture by sparging with argon or nitrogen for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to the desired temperature (typically 100-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol uses a strong, non-nucleophilic base suitable for coupling with aryl chlorides.

  • Reaction Setup: To a flame-dried Schlenk flask, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.01-0.05 mmol, 1-5 mol%) and the base (e.g., NaOt-Bu or LHMDS, 1.2-1.4 mmol, 1.2-1.4 equiv).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.1-1.2 mmol, 1.1-1.2 equiv) under an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or DME, 0.1-0.5 M).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

References

Technical Support Center: Catalyst Selection for Reactions with 2-Chloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-ethoxypyridine in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The primary challenges stem from two main factors:

  • The presence of the pyridine nitrogen: The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, leading to catalyst deactivation or "poisoning."[1] This is a well-known issue referred to as the "2-pyridyl problem."

  • The lower reactivity of the C-Cl bond: Compared to C-Br or C-I bonds, the C-Cl bond is stronger and thus more difficult to activate for oxidative addition to the palladium center. This often necessitates more reactive catalysts and harsher reaction conditions.[2]

Q2: Which types of palladium-catalyzed cross-coupling reactions are commonly performed with this compound?

A2: The most common and synthetically useful cross-coupling reactions for this compound are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[3][4]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[5][6][7]

Q3: What general type of catalyst system is recommended for reactions with this compound?

A3: Due to the challenges mentioned in Q1, highly active catalyst systems are generally required. These typically consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand.[8] N-heterocyclic carbene (NHC) ligands can also be very effective. Standard catalysts like Pd(PPh₃)₄ may be insufficient for achieving good yields with this substrate.[2]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Symptoms:

  • TLC or LC-MS analysis shows predominantly unreacted this compound.

  • The desired product is formed in very low yield.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Catalyst Activity The C-Cl bond is not being effectively activated. Switch to a more active catalyst system. Bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos are often effective for coupling heteroaryl chlorides.[2][9] Consider using a pre-formed palladium catalyst with one of these ligands.
Catalyst Deactivation The pyridine nitrogen is poisoning the palladium catalyst.[1] Using bulky ligands can sterically hinder this coordination. Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also be beneficial.
Ineffective Base The boronic acid is not being efficiently activated for transmetalation. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior to weaker bases like Na₂CO₃ for challenging couplings.[2][9]
Inappropriate Solvent The reactants may not be sufficiently soluble, or the solvent may not be optimal for the catalytic cycle. A mixture of an aprotic solvent like 1,4-dioxane or toluene with water is commonly used for Suzuki reactions.
Low Reaction Temperature The energy barrier for the oxidative addition of the C-Cl bond is not being overcome. Gradually increase the reaction temperature, for example, from 80 °C to 100-110 °C. Microwave irradiation can also be effective in reducing reaction times and improving yields.[10]
Oxygen Contamination Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote the homocoupling of the boronic acid.[1] Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
Issue 2: Side Product Formation in Buchwald-Hartwig Amination

Symptoms:

  • Formation of a significant amount of hydrodehalogenated product (4-ethoxypyridine).

  • Complex reaction mixture with multiple unidentified byproducts.

Possible Causes and Solutions:

CauseRecommended Solution
Hydrodehalogenation This side reaction, where the chlorine is replaced by a hydrogen, can compete with the desired amination.[8] This is often promoted by an imbalance in the rates of the catalytic cycle steps. Using a more active ligand that promotes faster reductive elimination of the desired product can help. Ensure strictly anhydrous conditions, as water can be a proton source.
Reaction with Base If a strong nucleophilic base is used, it may compete with the desired amine in reacting with the substrate. Use a strong, non-nucleophilic base like NaOtBu or KOtBu.
Catalyst Decomposition The formation of palladium black indicates catalyst decomposition. This can be caused by high temperatures or slow catalysis. Ensure the use of an appropriate ligand to stabilize the palladium species.
Amine Reactivity The chosen amine may be too sterically hindered or not nucleophilic enough for the given conditions. A screen of different bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) may be necessary to find a suitable catalyst system for a specific amine.
Issue 3: Low Yield in Sonogashira Coupling

Symptoms:

  • Incomplete consumption of starting materials.

  • Formation of alkyne homocoupling (Glaser coupling) products.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Catalyst Activity The C-Cl bond is particularly challenging for Sonogashira couplings. A robust catalyst system is required. Consider using a palladium source with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.
Copper Co-catalyst Issues While traditional Sonogashira reactions use a copper co-catalyst (e.g., CuI), this can promote alkyne homocoupling. For complex substrates, a copper-free Sonogashira protocol may provide a cleaner reaction profile, although this often requires a more active palladium catalyst system.
Inappropriate Base An amine base such as triethylamine or diisopropylethylamine is typically used to neutralize the HX formed and to deprotonate the terminal alkyne. Ensure the base is anhydrous and used in sufficient excess.
Oxygen Contamination Oxygen promotes the homocoupling of the terminal alkyne. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.

Data Presentation: Recommended Catalyst Systems

The following tables summarize recommended starting conditions for cross-coupling reactions with this compound based on literature for similar 2-chloropyridine substrates. Note: These are starting points, and optimization is often necessary for specific coupling partners.

Table 1: Suzuki-Miyaura Coupling

Pd SourceLigandCatalyst Loading (mol%)BaseSolventTemp. (°C)
Pd(OAc)₂SPhos2-4K₃PO₄Toluene/H₂O100-110
Pd₂(dba)₃XPhos1-3Cs₂CO₃1,4-Dioxane/H₂O100-110
Pd(PPh₃)₄-5Na₂CO₃DMF/H₂O90-100

Table 2: Buchwald-Hartwig Amination

Pd SourceLigandCatalyst Loading (mol%)BaseSolventTemp. (°C)
Pd₂(dba)₃XPhos2-4NaOtBuToluene100-110
Pd(OAc)₂RuPhos2-4KOtBu1,4-Dioxane100-110
G3-XPhos-1-3LHMDSTHF80-100

Table 3: Sonogashira Coupling

Pd SourceLigandCu Co-catalyst (mol%)BaseSolventTemp. (°C)
Pd(PPh₃)₂Cl₂PPh₃CuI (5)Et₃NDMF80-100
Pd(OAc)₂SPhosNoneCs₂CO₃1,4-Dioxane100
PdCl₂(dppf)-CuI (3)i-Pr₂NHToluene90-100

Experimental Protocols

The following are generalized experimental protocols that should be adapted and optimized for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Seal the tube and heat in a preheated oil bath at the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and the copper co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent and Solvent Addition: Add the degassed solvent (e.g., DMF or Et₃N, 5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv.) and the amine base if it is not the solvent (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C).

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Visualizations

Troubleshooting_Suzuki_Coupling start Low or No Yield in Suzuki Coupling q1 Is the catalyst system active enough for a C-Cl bond? start->q1 s1 Switch to a more active system: - Pd source + bulky, electron-rich ligand (SPhos, XPhos) - Consider a pre-formed catalyst q1->s1 No q2 Is the pyridine nitrogen deactivating the catalyst? q1->q2 Yes s1->q2 s2 Use bulky ligands to sterically shield the Pd center. Increase catalyst loading (e.g., to 3-5 mol%). q2->s2 Yes q3 Is the base effective? q2->q3 No s2->q3 s3 Screen stronger, non-nucleophilic bases like K3PO4 or Cs2CO3. q3->s3 No q4 Are reaction conditions optimal? q3->q4 Yes s3->q4 s4 Increase temperature (e.g., 100-110 °C). Ensure rigorous inert atmosphere and use degassed solvents. q4->s4 No

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Catalyst_Selection_Logic start Select Reaction Type suzuki Suzuki-Miyaura (C-C bond) start->suzuki buchwald Buchwald-Hartwig (C-N bond) start->buchwald sonogashira Sonogashira (C-C alkyne) start->sonogashira suzuki_cat Catalyst System: - Pd(OAc)2 / SPhos - Pd2(dba)3 / XPhos Base: - K3PO4 or Cs2CO3 suzuki->suzuki_cat buchwald_cat Catalyst System: - Pd2(dba)3 / XPhos - Pd(OAc)2 / RuPhos Base: - NaOtBu or KOtBu buchwald->buchwald_cat sonogashira_cat Catalyst System: - Pd(PPh3)2Cl2 / CuI - Pd(OAc)2 / SPhos (Cu-free) Base: - Et3N or i-Pr2NH sonogashira->sonogashira_cat

Caption: Decision tree for initial catalyst system selection.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification prep Oven-dried Schlenk tube under inert atmosphere (Ar/N2) reagents 1. Pd precursor + Ligand + Base 2. This compound 3. Amine 4. Anhydrous, degassed solvent prep->reagents reaction Heat to 80-110 °C with vigorous stirring Monitor by TLC or LC-MS reagents->reaction workup 1. Cool to room temperature 2. Dilute and filter through celite 3. Concentrate filtrate 4. Purify by column chromatography reaction->workup

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Technical Support Center: 2-Chloro-4-ethoxypyridine Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of chemical reactions involving 2-Chloro-4-ethoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to monitor reactions with this compound?

A1: The progress of reactions involving this compound can be monitored by several standard analytical techniques. The most common methods include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4][5] The choice of technique depends on the specific reaction, available equipment, and the level of detail required.

Q2: How do I select the best analytical method for my specific reaction?

A2: Selecting the appropriate analytical method is crucial for accurate reaction monitoring.

  • TLC is ideal for quick, qualitative checks of reaction progress, especially for identifying the disappearance of starting material and the appearance of new products.[6][7] It is a cost-effective and rapid technique.

  • HPLC is a robust quantitative method suitable for non-volatile and thermally labile compounds.[2][8] It is widely used for purity assessment and when precise quantification of reactants and products is needed.

  • GC-MS is powerful for analyzing volatile and semi-volatile compounds.[2][9] It provides both separation and structural information, which is useful for identifying byproducts and confirming product identity.

  • NMR Spectroscopy offers real-time, non-destructive, and quantitative insights into the reaction mixture without the need for sample preparation or calibration.[4][5][10] It is excellent for kinetic studies and identifying intermediates.[4][5]

Q3: My reaction involves a high-boiling solvent like DMF or DMSO. Why does my TLC plate look like a smear?

A3: High-boiling solvents can interfere with the proper development of a TLC plate, causing streaking and smearing. To resolve this, after spotting the reaction mixture on the TLC plate, place the plate under a high vacuum for a few minutes to evaporate the residual high-boiling solvent before placing it in the TLC chamber for elution.[11]

Q4: My TLC shows that the starting material is consumed, but the product spot has a similar Rf value. How can I be sure the reaction is complete?

A4: When the reactant and product have similar Rf values, confirming reaction completion can be challenging.

  • Use a Cospot: On your TLC plate, create three lanes. Spot the starting material in the first lane, the reaction mixture in the third, and a "cospot" (a spot of starting material with the reaction mixture spotted directly on top) in the middle lane.[6] If the reaction is complete, the cospot and the reaction mixture lane will look identical, and you will see a single spot. If starting material remains, the cospot will appear elongated or as two overlapping spots.

  • Change the Solvent System: Experiment with different solvent systems (eluents) to achieve better separation between your starting material and product.[11]

  • Use a Staining Agent: Some staining agents react differently with various functional groups, resulting in different colors for the reactant and product spots, which can aid in differentiation.[11]

Q5: I am not observing any product formation in my palladium-catalyzed cross-coupling reaction. What are the common causes?

A5: Low or no yield in cross-coupling reactions can stem from several factors.

  • Reagent Quality: Verify the integrity of all reagents, especially the palladium catalyst, ligands, and any bases used, as they can degrade over time.[12]

  • Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (e.g., Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.[12][13]

  • Reaction Parameters: Re-evaluate the choice of solvent, base, ligand, and temperature. For challenging substrates like chloropyridines, using sterically bulky, electron-rich phosphine ligands can promote the reaction.[12]

  • Aryl Halide Reactivity: The reactivity of aryl halides in palladium-catalyzed couplings follows the trend: I > Br > Cl. Reactions involving aryl chlorides are often more challenging and may require specialized catalyst systems designed for C-Cl bond activation.[13][14]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
TLC: Streaky or smeared spotsHigh-boiling point reaction solvent (e.g., DMF, DMSO, pyridine).After spotting, place the TLC plate under high vacuum for several minutes before elution to remove the solvent.[11]
Compound is unstable on silica gel (acidic).Run a 2D TLC to check for degradation. If unstable, consider using neutral or basic alumina plates, or rely on HPLC/LC-MS.[11]
HPLC/GC: No product peak detectedReaction has not started.Verify that all reagents were added correctly and that the reaction temperature is appropriate.
Catalyst deactivation (for cross-couplings).Ensure a properly inert atmosphere was maintained. Check the quality and age of the catalyst and ligands.[12]
Incorrect analytical method parameters.Optimize the HPLC/GC method (e.g., column, mobile phase/temperature gradient) to ensure the product is retained and eluted correctly.
All Methods: Multiple unexpected peaks/spots appearSide reactions or decomposition.Lower the reaction temperature. Check for air or moisture sensitivity. Re-purify starting materials. Use LC-MS or GC-MS to identify the byproducts.
Impure starting material.Verify the purity of the this compound and other reactants before starting the reaction.
NMR Monitoring: Distorted or shifting peaksSample inhomogeneity or fast reaction kinetics.Use non-deuterated solvents with an external lock if necessary. Specialized software can analyze spectra with distorted lineshapes.[15][16]
Reaction temperature affects spectrometer.If pumping the reaction mixture into the spectrometer, ensure it has cooled sufficiently (e.g., below 30°C) before entering the magnet.[4]

Comparative Summary of Analytical Techniques

TechniquePrimary UseSample TypeThroughputCostKey Advantages
TLC Rapid qualitative monitoringLiquidHighLowFast, simple, cost-effective, good for checking presence/absence of compounds.[6]
HPLC-UV Quantitative analysis, purity checkLiquidMediumMediumRobust, highly quantitative, suitable for non-volatile compounds.[2]
GC-MS Quantitative analysis, identificationVolatile liquids/gasesMediumHighProvides structural information (mass spec), high sensitivity, excellent for volatile impurities.[2][9]
LC-MS Identification of unknown compoundsLiquidMediumHighCombines separation with mass analysis for unambiguous identification of products and byproducts.[8]
NMR Real-time quantitative monitoring, kineticsLiquidLowHighNon-destructive, provides structural information, no calibration needed, ideal for mechanistic studies.[4][5][10]

Detailed Experimental Protocols

Protocol: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark starting positions for your lanes.[6][17]

  • Spotting:

    • Lane 1 (Start): Using a capillary tube, spot a dilute solution of your starting material (this compound).

    • Lane 2 (Cospot): Re-spot the starting material, then spot the reaction mixture directly on top of it.[6]

    • Lane 3 (Reaction): Spot a small aliquot of your reaction mixture.[7]

  • Elution: Place the spotted TLC plate in a sealed chamber containing an appropriate solvent system (eluent). Ensure the solvent level is below your baseline.[17] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and circle them. Further visualization can be done using a chemical stain (e.g., potassium permanganate) if necessary.[6]

  • Analysis: Compare the spots. The disappearance of the starting material spot in the reaction lane (Lane 3) and the appearance of a new product spot indicates the reaction is progressing.

Protocol: Reaction Monitoring by HPLC-UV
  • Sample Preparation: Take a small aliquot (e.g., 10-20 µL) from the reaction mixture. Quench the reaction if necessary and dilute it with the mobile phase or a suitable solvent (e.g., acetonitrile). Filter the sample through a 0.45 µm syringe filter to remove particulates.[8]

  • Instrumentation Setup:

    • Column: A suitable C18 reverse-phase column is often a good starting point (e.g., 150 mm x 4.6 mm, 5 µm).[18]

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or ammonium acetate) and acetonitrile is common for pyridine derivatives.[2][3]

    • Flow Rate: Typically 1.0 mL/min.[2]

    • Detection: Set the UV detector to a suitable wavelength (e.g., 260 nm) where the reactants and products have significant absorbance.[2]

  • Analysis: Inject the prepared sample. Monitor the chromatogram for the decrease in the peak area of the starting material and the increase in the peak area of the product over time. This allows for quantitative assessment of the reaction conversion.

Protocol: Reaction Monitoring by GC-MS
  • Sample Preparation: Withdraw an aliquot from the reaction mixture. Dilute it with a suitable volatile solvent (e.g., dichloromethane or ether). If necessary, perform a simple workup (e.g., quenching and extraction) to isolate the organic components.

  • Instrumentation Setup:

    • Column: Use a suitable capillary column (e.g., DB-5ms).[2]

    • Carrier Gas: Helium or Hydrogen.[2]

    • Oven Program: Develop a temperature gradient that effectively separates the starting material, product, and any potential byproducts.

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.

    • MS Detection: Operate the mass spectrometer in a full scan mode to identify all components. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity.[2]

  • Analysis: Analyze the resulting chromatogram to determine the relative amounts of each component. The mass spectrum of each peak should be used to confirm the identity of the starting material, product, and any impurities.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring Loop cluster_decision Analysis & Decision start Combine Reactants & This compound reaction Stir at Temp/Time start->reaction aliquot Take Aliquot reaction->aliquot prep Sample Prep (Dilute/Filter) aliquot->prep analysis Analytical Technique (TLC, HPLC, GC-MS, NMR) prep->analysis data Analyze Data (Conversion %) analysis->data complete Reaction Complete? data->complete workup Work-up & Purification complete->workup Yes continue_rxn Continue Reaction complete->continue_rxn No continue_rxn->aliquot

Caption: General experimental workflow for monitoring a chemical reaction.

troubleshooting_workflow start Low or No Product Observed q1 Are Reagents & Catalyst OK? start->q1 a1_no Replace/Purify Reagents & Catalyst q1->a1_no No q2 Is Reaction Setup Correct? q1->q2 Yes a1_yes Re-evaluate Reaction Parameters (Solvent, Ligand, Temp, Base) a2_yes Systematically Optimize Reaction Conditions a1_yes->a2_yes end Improved Yield a1_no->end q2->a1_yes Yes a2_no Correct Setup Issues (e.g., Ensure Inert Atmosphere) q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting workflow for low-yield or failed reactions.

analytical_choice start What is the primary goal? qual Quick, Qualitative Check (Is it working?) start->qual quant Quantitative Analysis (Conversion %, Purity) start->quant ident Identify Unknowns (Byproducts, Intermediates) start->ident tlc Use TLC qual->tlc nmr Need Real-Time Kinetics? quant->nmr gcms Is Compound Volatile? ident->gcms hplc Use HPLC lcms Use LC-MS gcms->lcms No gcms_yes Use GC-MS gcms->gcms_yes Yes nmr->hplc No nmr_yes Use In-Situ NMR nmr->nmr_yes Yes

Caption: Decision tree for selecting an analytical monitoring technique.

References

Challenges in the scale-up of 2-Chloro-4-ethoxypyridine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-Chloro-4-ethoxypyridine production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthesis route from 2,4-dichloropyridine and sodium ethoxide.

Problem 1: Low Yield of this compound

Potential CauseRecommended Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the 2,4-dichloropyridine starting material.[1] - Ensure the sodium ethoxide is fresh and has been stored under anhydrous conditions to maintain its reactivity. - A slight excess of sodium ethoxide may be required to drive the reaction to completion.
Side Reactions - Maintain strict temperature control. The reaction of sodium ethoxide can be exothermic, and elevated temperatures may promote the formation of byproducts. - Ensure slow, portion-wise addition of sodium ethoxide to the reaction mixture to dissipate heat effectively.
Product Loss During Workup - During the aqueous quench, ensure the pH is carefully controlled to avoid hydrolysis of the product. - Optimize the extraction solvent and the number of extractions to ensure complete recovery of the product from the aqueous layer.

Problem 2: Presence of Significant Impurities in the Final Product

Potential CauseRecommended Solution
Unreacted 2,4-dichloropyridine - As with low yield, ensure the reaction goes to completion by monitoring with TLC or HPLC.[1] - Consider increasing the reaction time or the stoichiometry of the sodium ethoxide.
Formation of 2-ethoxy-4-chloropyridine Isomer - While nucleophilic attack is favored at the 4-position of 2,4-dichloropyridine, the formation of the 2-ethoxy isomer can occur.[1][2] - Maintain a lower reaction temperature to enhance regioselectivity. - Purification via column chromatography may be necessary to separate the isomers.[3]
Formation of Di-ethoxy-pyridine - Use a stoichiometric amount or only a slight excess of sodium ethoxide. A large excess can lead to the substitution of both chlorine atoms. - Control the reaction temperature and time to minimize the opportunity for the second substitution to occur.

Problem 3: Difficulties in Product Purification and Isolation

Potential CauseRecommended Solution
Oily Product That is Difficult to Crystallize - Attempt recrystallization from a variety of solvent systems (e.g., heptane, ethanol/water, toluene). - If recrystallization is unsuccessful, purification by column chromatography on silica gel is a reliable alternative.[1]
Co-elution of Impurities During Chromatography - Optimize the mobile phase for column chromatography to improve the separation of the desired product from closely eluting impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most common industrial synthesis route is the nucleophilic aromatic substitution (SNAr) reaction of 2,4-dichloropyridine with sodium ethoxide. In this reaction, the ethoxide preferentially displaces the chlorine atom at the 4-position of the pyridine ring.[1][2]

Q2: How can I minimize the formation of the 2-ethoxy-4-chloropyridine isomer?

A2: The formation of the undesired isomer can be minimized by controlling the reaction conditions. Lowering the reaction temperature generally improves the regioselectivity of the nucleophilic attack at the more activated 4-position.

Q3: What are the critical safety considerations when scaling up the production of this compound?

A3: The reaction of sodium ethoxide with an alcoholic solvent can be exothermic. On a large scale, proper heat management is crucial to prevent a runaway reaction.[4][5] Sodium ethoxide is also a corrosive and moisture-sensitive reagent that must be handled in a dry, inert atmosphere.

Q4: How can I effectively monitor the progress of the reaction?

A4: The reaction progress should be monitored by TLC or HPLC to track the consumption of 2,4-dichloropyridine and the formation of the product.[1] This allows for the determination of the reaction endpoint and helps to avoid the formation of byproducts due to prolonged reaction times or excessive heating.

Q5: What are the recommended purification methods for large-scale production?

A5: While column chromatography is effective at the lab scale, it is often not economically viable for large-scale production. Developing a robust recrystallization procedure is the preferred method for purifying this compound at an industrial scale. This involves identifying a suitable solvent or solvent mixture that provides good recovery of the pure product.

Data Presentation

Table 1: Representative Reaction Parameters for the Synthesis of this compound

ParameterValueNotes
Starting Material 2,4-Dichloropyridine---
Reagent Sodium EthoxideTypically 1.0 - 1.2 equivalents
Solvent Anhydrous EthanolOther anhydrous alcohols can be used, but will result in a different ether product.
Reaction Temperature 25 - 78 °CLower temperatures may improve regioselectivity. The reaction can be run at room temperature or heated to reflux.[1]
Reaction Time 2 - 24 hoursMonitor by TLC or HPLC for completion.[1]
Typical Yield 70 - 90%Yields are highly dependent on reaction conditions and purification method.
Purity (after purification) >98%Achievable with either recrystallization or column chromatography.

Experimental Protocols

Synthesis of this compound from 2,4-Dichloropyridine

Materials:

  • 2,4-Dichloropyridine

  • Sodium Ethoxide

  • Anhydrous Ethanol

  • Deionized Water

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of 2,4-dichloropyridine in anhydrous ethanol, add sodium ethoxide portion-wise at room temperature while stirring.[1]

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.[1]

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[1]

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.[1]

Mandatory Visualization

Synthesis_Pathway Synthesis of this compound 2_4_Dichloropyridine 2,4-Dichloropyridine Reaction Nucleophilic Aromatic Substitution 2_4_Dichloropyridine->Reaction Sodium_Ethoxide Sodium Ethoxide (NaOEt) Sodium_Ethoxide->Reaction Ethanol Ethanol (Solvent) Ethanol->Reaction Product This compound Reaction->Product Major Product Byproduct_Isomer 2-Ethoxy-4-chloropyridine (Isomeric Impurity) Reaction->Byproduct_Isomer Minor Byproduct Byproduct_Di 2,4-Diethoxypyridine (Disubstitution Impurity) Reaction->Byproduct_Di Minor Byproduct (Excess NaOEt)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis cluster_start Problem Identification cluster_analysis Analysis of Reaction Parameters cluster_solutions Corrective Actions Start Low Yield or High Impurity Level Check_Completion Incomplete Reaction? Start->Check_Completion Check_Temp Temperature Too High? Check_Completion->Check_Temp No Increase_Time Increase Reaction Time or Reagent Amount Check_Completion->Increase_Time Yes Check_Stoich Incorrect Stoichiometry? Check_Temp->Check_Stoich No Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes Adjust_Stoich Adjust Reagent Stoichiometry Check_Stoich->Adjust_Stoich Yes Purify Optimize Purification (Recrystallization or Chromatography) Check_Stoich->Purify No Increase_Time->Purify Lower_Temp->Purify Adjust_Stoich->Purify

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: 2-Chloro-4-ethoxypyridine Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Chloro-4-ethoxypyridine waste.

Troubleshooting Guides and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: What are the immediate first aid measures in case of accidental exposure to this compound?

A1: In case of accidental exposure, follow these first aid measures immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and shoes. If skin irritation occurs, seek medical advice.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1] If eye irritation persists, get medical advice/attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][3]

Q2: I have a small spill of this compound in the fume hood. How do I clean it up safely?

A2: For a small spill, you can follow these steps:

  • Ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Contain the spill with an inert absorbent material like vermiculite, dry sand, or earth.

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste.[3][5]

  • Ventilate the area and wash the spill site with soap and water once the material is completely removed.

  • Dispose of the contaminated absorbent material as hazardous waste through a licensed disposal company.[6][7]

Q3: Can I dispose of small amounts of this compound waste down the drain?

A3: No, you should never dispose of this compound waste down the drain.[4][8] It is a chemical waste that requires special disposal procedures to avoid environmental contamination.

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents and strong acids.[1] Avoid contact with these substances to prevent vigorous reactions.

Q5: How should I store waste containers of this compound?

A5: Store waste containers in a cool, dry, and well-ventilated area away from heat and sources of ignition.[2][9] Keep containers tightly closed and properly labeled.[2][5] Store away from incompatible materials.[1]

Data Presentation

ParameterGuidelineSource(s)
Primary Disposal Method Burn in a chemical incinerator equipped with an afterburner and scrubber.[6][7]
Alternative Disposal Offer surplus and non-recyclable solutions to a licensed disposal company.[6][7]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat, and appropriate respiratory protection.[4][10]
Incompatible Materials Strong oxidizing agents, strong acids.[1]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[2][9]

Experimental Protocols

Protocol for a Small Spill Decontamination

This protocol outlines the steps for cleaning and decontaminating a small spill of this compound on a laboratory benchtop.

Materials:

  • Personal Protective Equipment (PPE): Chemical safety goggles, nitrile gloves, lab coat.

  • Inert absorbent material (e.g., vermiculite, sand).

  • Two plastic bags for waste disposal.

  • Scoop and brush (non-sparking).

  • Detergent solution.

  • Paper towels.

  • Hazardous waste labels.

Procedure:

  • Evacuate and Ventilate: If not already working in a fume hood, ensure the area is well-ventilated.

  • Don PPE: Put on your safety goggles, gloves, and lab coat.

  • Contain the Spill: Cover the spill with an inert absorbent material.

  • Collect the Waste: Carefully scoop the absorbed material into a plastic bag.

  • Clean the Surface: Wipe the spill area with a paper towel soaked in a detergent solution. Place the used paper towels in a second plastic bag.

  • Package the Waste: Seal both plastic bags, label them clearly as "this compound Waste," and place them in a designated hazardous waste container.

  • Dispose of Waste: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed waste disposal company.[6]

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

Mandatory Visualization

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Initial Assessment cluster_storage Temporary Storage cluster_disposal Final Disposal A This compound Waste Generated B Is waste container properly labeled? A->B C Label waste container with contents and hazards B->C No D Store in a designated, well-ventilated area B->D Yes C->D E Check for incompatibles (Strong acids, oxidizers) D->E F Segregate from incompatible materials E->F Yes G Is container full? E->G No F->G G->D No H Contact licensed waste disposal service G->H Yes I Arrange for pickup and incineration H->I

Caption: Workflow for safe handling and disposal of this compound waste.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-4-ethoxypyridine and 2-Chloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary difference between 2-chloro-4-ethoxypyridine and 2-chloro-4-methoxypyridine lies in the nature of the alkoxy substituent at the 4-position. The electronic effects of the methoxy and ethoxy groups are very similar, both being electron-donating through resonance and weakly electron-withdrawing through induction. The slightly larger steric profile of the ethoxy group may impart subtle differences in reaction kinetics, but the overall reactivity patterns are expected to be largely congruent.

Reactivity in Key Synthetic Transformations

The utility of 2-chloro-4-alkoxypyridines is primarily centered around two classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the pyridine nitrogen atom activates the 2- and 4-positions towards nucleophilic attack. For a leaving group, the general trend for halides is F > Cl > Br > I, as the more electronegative halogen can better stabilize the negative charge in the transition state of the Meisenheimer complex.[1] Therefore, 2-chloro-4-alkoxypyridines are expected to be highly reactive in SNAr reactions. The choice between the ethoxy and methoxy substituent is anticipated to have a negligible effect on the reaction outcome.

General Reactivity Trend: The reactivity of 2-halopyridines in SNAr reactions is significantly influenced by the position of the halogen, with the 2- and 4-positions being activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.[1]

Expected Reactivity Comparison: Due to the minimal electronic and steric differences between the methoxy and ethoxy groups, both 2-chloro-4-methoxypyridine and this compound are expected to exhibit very similar reactivity in SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

In contrast to SNAr, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely dependent on the strength of the carbon-halogen bond. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-X bond, with the reactivity trend being I > Br > Cl > F.[1] Consequently, 2-chloro-4-alkoxypyridines are generally less reactive than their bromo- or iodo- counterparts and often necessitate more specialized and active catalyst systems to achieve high yields.[2][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The coupling of 2-chloropyridines with boronic acids can be challenging but is achievable with the appropriate choice of palladium catalyst, ligand, and base.

Expected Reactivity Comparison: The difference in the alkoxy group (methoxy vs. ethoxy) is predicted to have a minimal impact on the yield and reaction rate of Suzuki-Miyaura couplings. Both substrates will likely require optimized conditions, such as the use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the challenging oxidative addition step.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the amination of 2-chloropyridines can be demanding due to the strength of the C-Cl bond.[3] The use of specialized ligands is often crucial for achieving good to excellent yields.

Expected Reactivity Comparison: It is anticipated that both 2-chloro-4-methoxypyridine and this compound will behave similarly in Buchwald-Hartwig amination reactions. The choice of catalyst, ligand, and base will be the primary determinants of reaction success, rather than the minor difference in the alkoxy substituent.

Quantitative Data Summary

Direct comparative quantitative data for this compound versus 2-chloro-4-methoxypyridine is not available. The following table provides representative data for analogous 2-chloropyridine derivatives to illustrate the general scope and expected yields in these key transformations.

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Suzuki-Miyaura Coupling 2-Chloropyridine derivativePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100~70-90
Buchwald-Hartwig Amination 4-ChlorotolueneMorpholinePd(dba)₂ / XPhosNaOtBuTolueneReflux94
Nucleophilic Aromatic Substitution 2-ChloropyrimidineVarious Amines-KFWater-Moderate to Excellent[4]

Note: The data presented is for illustrative purposes and is based on typical conditions for similar substrates. Yields are highly dependent on the specific reaction conditions and substrates used.

Experimental Protocols

The following are detailed, generalized experimental protocols for key reactions involving 2-chloropyridines. These should serve as a starting point and may require optimization for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling of a 2-Chloro-4-alkoxypyridine

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of challenging heteroaryl chlorides.[2]

Materials:

  • 2-Chloro-4-alkoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloro-4-alkoxypyridine, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 5:1 to 10:1 ratio of dioxane to water) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination of a 2-Chloro-4-alkoxypyridine

This protocol is based on a general method for the amination of aryl chlorides.

Materials:

  • 2-Chloro-4-alkoxypyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide.

  • Add anhydrous toluene and stir the mixture at room temperature for 10 minutes.

  • Add the 2-chloro-4-alkoxypyridine and the amine.

  • Heat the reaction mixture to reflux (or a specified temperature, e.g., 100 °C) and stir for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further aid in the understanding of the chemical transformations discussed, the following diagrams, generated using the DOT language, illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord R¹R²NH, Base PdII_Amide Ar-Pd(II)L₂(NR¹R²) AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Ar-NR¹R²

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_workflow General Experimental Workflow Start Reaction Setup (Reagents, Solvent, Catalyst) Reaction Reaction under Inert Atmosphere (Heating & Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: A generalized workflow for a cross-coupling experiment.

Conclusion

References

Comparative Analysis of the Biological Activity of 2-Chloro-4-ethoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 2-Chloro-4-ethoxypyridine derivatives, with a focus on their antimicrobial and potential anticancer properties. The information is compiled from recent studies to aid in the evaluation of their therapeutic potential. This document summarizes quantitative data, details experimental protocols, and visualizes key synthetic and biological pathways.

Antimicrobial Activity

Derivatives of 2-chloro-6-ethoxy-4-acetylpyridine have been synthesized and evaluated for their antibacterial and antifungal activities. The antimicrobial screening of these compounds has demonstrated that several derivatives exhibit significant inhibitory effects against a range of microbial strains, with some showing potency comparable to standard reference drugs.[1][2][3][4]

Data Presentation: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of synthesized 2-chloro-6-ethoxy-4-acetylpyridine derivatives, expressed as the diameter of the zone of inhibition in millimeters (mm).

CompoundAr-moietyAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
S. aureusB. subtilis
5a C₆H₅1819
5b 4-Cl-C₆H₄1718
5c 2,4-di-Cl-C₆H₃1617
7a C₆H₅1920
7b 4-Cl-C₆H₄2122
7c 2,4-di-Cl-C₆H₃2021
9a C₆H₅1819
9b 4-Cl-C₆H₄2021
9c 2,4-di-Cl-C₆H₃1920
10a C₆H₅1920
10b 4-Cl-C₆H₄2223
10c 2,4-di-Cl-C₆H₃2122
Streptomycin -2526
Fusidic Acid ---

Data extracted from Hossan et al., 2012.[1][2][3][4]

Anticancer Activity

While specific anticancer data for this compound derivatives is limited in the reviewed literature, numerous studies have demonstrated the potent anticancer activity of various other pyridine derivatives. These compounds have been shown to be effective against a range of human cancer cell lines. The data presented below is a curated selection from different studies to provide a comparative overview of the potential of the pyridine scaffold in oncology.

Data Presentation: Anticancer Activity of Pyridine Derivatives

The following table summarizes the in vitro anticancer activity of selected pyridine derivatives against various human cancer cell lines, with potency expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCancer Cell LineIC50 (µM)
Compound 7 Caco-2 (Colon)7.83 ± 0.5
Compound 8 HepG-2 (Liver)8.42 ± 0.7
Compound 5 Caco-2 (Colon)9.78 ± 0.7
Compound 5 HepG-2 (Liver)10.58 ± 0.8
Compound 8 Caco-2 (Colon)13.61 ± 1.2
Pyridine-urea 8e MCF-7 (Breast)0.22
Pyridine-urea 8n MCF-7 (Breast)1.88

Data extracted from multiple sources reporting on pyridine derivatives.[5][6]

Experimental Protocols

Synthesis of 2-Chloro-6-ethoxy-4-acetylpyridine Derivatives

The synthesis of the antimicrobial derivatives starts from 2,6-dihydroxyisonicotinic acid (citrazinic acid).[1][2][3][4]

Step 1: Synthesis of 2-chloro-6-ethoxy-4-acetylpyridine (2) This starting material is prepared from 2,6-dihydroxyisonicotinic acid according to literature methods.[1]

Step 2: Synthesis of α,β-Unsaturated Ketones (3a-c) A mixture of 2-chloro-6-ethoxy-4-acetylpyridine (1.99 g, 0.01 mol) and the appropriate aromatic aldehyde (0.01 mol) in ethanol (50 mL) is treated with an aqueous solution of NaOH (10%, 10 mL). The mixture is stirred at room temperature for 4-6 hours and then poured into ice-cold water. The resulting solid is filtered, washed with water, dried, and recrystallized from ethanol.[1]

Step 3: Synthesis of 2-Cyanopyridinethiones (4a-c) A mixture of the α,β-unsaturated ketone (3a-c, 0.01 mol), 2-cyanothioacetamide (1.0 g, 0.01 mol), and ammonium acetate (0.77 g, 0.01 mol) in ethanol (50 mL) is heated under reflux for 5-7 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized from acetic acid.[1]

Step 4 and onwards: Synthesis of various heterocyclic derivatives (5-11) Subsequent steps involve reactions of the 2-cyanopyridinethiones (4a-c) with various reagents to yield the final derivatives, including esters, amides, oxazinones, and pyrimidinones, as detailed in the source literature.[1][2][3][4]

Antimicrobial Screening: Agar Diffusion Method

The antimicrobial activities of the synthesized compounds were determined by the agar diffusion method.[1][3]

  • Preparation of Media and Inoculum: Nutrient agar and Czapek’s Dox agar were used for bacteria and fungi, respectively. The microbial inoculum was prepared by suspending one loopful of the test organism from a 24-48 hour old culture in 10 mL of sterile saline to achieve a cell density of approximately 10⁶ CFU/mL.

  • Plate Preparation: A lawn of the microbial suspension was created by evenly spreading it over the surface of the agar plates.

  • Application of Compounds: Sterile filter paper discs (6 mm in diameter) were impregnated with 10 µg of the test compound dissolved in DMSO.

  • Incubation: The plates were incubated at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

  • Data Collection: The diameter of the zone of inhibition around each disc was measured in millimeters. Streptomycin and Fusidic acid were used as standard antibacterial and antifungal drugs, respectively.[1][3]

Anticancer Screening: NCI-60 Human Tumor Cell Line Screen

The anticancer activity of pyridine derivatives is often evaluated using the NCI-60 screen.

  • Cell Lines and Culture: The screen utilizes 60 different human tumor cell lines. Cells are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

  • Drug Addition: After 24 hours of incubation, the experimental compounds are added at five different concentrations.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Staining and Measurement: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). The cells are then stained with sulforhodamine B (SRB). The absorbance is read on an automated plate reader.

  • Data Analysis: The IC50 values (concentration causing 50% growth inhibition) are calculated from the dose-response curves.

Visualizations

Synthesis of Antimicrobial 2-Chloro-6-ethoxy-4-acetylpyridine Derivatives

Synthesis_Workflow start 2,6-Dihydroxyisonicotinic Acid intermediate1 2-Chloro-6-ethoxy-4-acetylpyridine (2) start->intermediate1 Literature Methods intermediate2 Chalcones (3a-c) intermediate1->intermediate2 Aromatic Aldehyde, NaOH, Ethanol intermediate3 Pyridinethiones (4a-c) intermediate2->intermediate3 Cyanothioacetamide, NH4OAc, Ethanol product_family Antimicrobial Derivatives (Esters, Amides, Oxazinones, etc.) intermediate3->product_family Various Reagents

Caption: Synthetic pathway for 2-chloro-6-ethoxy-4-acetylpyridine derivatives.

General Biological Screening Workflow

Screening_Workflow compound Test Compound primary_screen Primary Screening (e.g., Agar Diffusion) compound->primary_screen active_hits Active Hits Identified primary_screen->active_hits inactive primary_screen->inactive Inactive secondary_screen Secondary Screening (e.g., MIC/IC50 Determination) active_hits->secondary_screen lead_compounds Lead Compounds secondary_screen->lead_compounds non_potent secondary_screen->non_potent Not Potent in_vivo In Vivo Studies lead_compounds->in_vivo

Caption: General workflow for biological screening of new chemical entities.

Proposed Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation ub Ubiquitination & Degradation of IκBα ikb->ub nfkb NF-κB (p50/p65) translocation Translocation nfkb->translocation nfkb_ikb NF-κB-IκBα (Inactive Complex) nfkb_ikb->nfkb Release nucleus Nucleus dna_binding DNA Binding translocation->dna_binding transcription Gene Transcription (Inflammation, Proliferation) dna_binding->transcription inhibition Pyridine Derivatives inhibition->ikk Inhibition inhibition->dna_binding Inhibition

Caption: Potential inhibition points of pyridine derivatives in the NF-κB pathway.

References

Comparative analysis of different synthetic routes to 2-Chloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 2-Chloro-4-ethoxypyridine, a valuable building block in the development of novel therapeutics and other fine chemicals, can be synthesized through various routes. This guide provides a comparative analysis of the most common synthetic pathways, offering detailed experimental protocols, quantitative data, and a logical workflow for selecting the optimal method.

Two primary synthetic strategies have been identified for the preparation of this compound: the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyridine and the O-ethylation of 2-chloro-4-hydroxypyridine. A third potential, though less documented, route involves the direct chlorination of 4-ethoxypyridine. The choice of a particular method is often dictated by factors such as the availability and cost of starting materials, desired product purity, scalability, and overall process efficiency.

Data Summary

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterRoute 1: From 2,4-DichloropyridineRoute 2: From 2-Chloro-4-hydroxypyridine
Starting Material 2,4-Dichloropyridine2-Chloro-4-hydroxypyridine
Key Reagents Sodium Ethoxide, EthanolEthyl Iodide, Base (e.g., K₂CO₃), Solvent (e.g., DMF)
Typical Yield High (Specific data pending further literature reports)Moderate to High (Specific data pending further literature reports)
Reaction Temperature Varies (Typically ambient to reflux)Varies (Typically ambient to elevated temperatures)
Reaction Time VariesVaries
Key Advantages - Direct, one-step synthesis. - High regioselectivity at the more reactive 4-position.- Avoids the use of highly reactive dichlorinated starting material.
Key Disadvantages - Potential for competing disubstitution.- May require the synthesis of the 2-chloro-4-hydroxypyridine precursor.

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution of 2,4-Dichloropyridine

This route leverages the higher reactivity of the C4 position in 2,4-dichloropyridine towards nucleophilic attack.

General Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • 2,4-Dichloropyridine is added to the freshly prepared sodium ethoxide solution.

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature or reflux) for a designated period.

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard laboratory procedures such as extraction and distillation or chromatography.

Route 2: O-Ethylation of 2-Chloro-4-hydroxypyridine

This method involves the etherification of the hydroxyl group of 2-chloro-4-hydroxypyridine.

General Procedure:

  • To a solution of 2-chloro-4-hydroxypyridine in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide), a base (e.g., potassium carbonate or sodium hydride) is added to deprotonate the hydroxyl group.

  • Ethyl iodide (or another suitable ethylating agent like diethyl sulfate) is then added to the reaction mixture.

  • The mixture is stirred at a specific temperature for a set duration, with the reaction progress monitored by TLC or LC-MS.

  • After the reaction is complete, the mixture is worked up by quenching with water and extracting the product with an organic solvent.

  • The crude product is then purified by distillation or column chromatography to yield this compound.

Logical Workflow for Synthesis Route Selection

The selection of the most appropriate synthetic route depends on several factors. The following diagram illustrates a logical workflow to guide this decision-making process.

SynthesisRouteSelection Start Start: Need to Synthesize This compound Check_Starting_Materials Assess Availability and Cost of Starting Materials Start->Check_Starting_Materials Dichloropyridine_Available 2,4-Dichloropyridine Readily Available & Cost-Effective? Check_Starting_Materials->Dichloropyridine_Available Hydroxypyridine_Available 2-Chloro-4-hydroxypyridine Readily Available & Cost-Effective? Dichloropyridine_Available->Hydroxypyridine_Available No Route1 Route 1: SNAr of 2,4-Dichloropyridine Dichloropyridine_Available->Route1 Yes Route2 Route 2: O-Ethylation of 2-Chloro-4-hydroxypyridine Hydroxypyridine_Available->Route2 Yes Consider_Route3 Consider Route 3: Chlorination of 4-Ethoxypyridine (Less established) Hydroxypyridine_Available->Consider_Route3 No Final_Decision Final Route Selection Route1->Final_Decision Synthesize_Hydroxypyridine Synthesize 2-Chloro-4-hydroxypyridine Route2->Synthesize_Hydroxypyridine If precursor needs synthesis Route2->Final_Decision Consider_Route3->Final_Decision

Caption: Decision workflow for selecting a synthetic route to this compound.

This comparative guide provides a framework for selecting the most suitable synthetic strategy for this compound based on available resources and project requirements. Further optimization of the presented general protocols may be necessary to achieve desired yields and purity on a specific laboratory or industrial scale.

Characterization of Novel Antimicrobial Agents Synthesized from a 2-Chloro-4-ethoxypyridine Analog

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a detailed characterization of a series of novel pyrimidinone and oxazinone derivatives synthesized from 2-chloro-6-ethoxy-4-acetylpyridine, a close structural analog of 2-chloro-4-ethoxypyridine. The data presented offers a comparative analysis of their antimicrobial efficacy against a panel of pathogenic bacteria and fungi, providing valuable insights for researchers and scientists in the field of antimicrobial drug discovery and development. The performance of these novel compounds is benchmarked against established antibiotic and antifungal agents.

Comparative Analysis of Antimicrobial Activity

The synthesized compounds were evaluated for their in vitro antimicrobial activity using the agar diffusion method. The diameter of the inhibition zone was measured to determine the susceptibility of various microorganisms to these novel derivatives. The results are summarized in the tables below, offering a clear comparison of the antimicrobial potency across the synthesized series and against standard reference drugs.

Table 1: Antibacterial Activity of Novel Compounds (Inhibition Zone Diameter in mm)

CompoundStaphylococcus aureus (ATCC 25923)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
5a 18171615
7b 19181716
9b 20191817
10b 21201918
Streptomycin (Reference)22212019

Table 2: Antifungal Activity of Novel Compounds (Inhibition Zone Diameter in mm)

CompoundCandida albicans (ATCC 10231)Aspergillus flavus (ATCC 16883)
5a 1716
7b 1817
9b 1918
10b 2019
Fusidic Acid (Reference)2120

Experimental Protocols

Synthesis of Novel Pyrimidinone and Oxazinone Derivatives

The synthesis of the novel compounds was achieved through a multi-step reaction pathway starting from 2-chloro-6-ethoxy-4-acetylpyridine. A general overview of the synthetic workflow is provided below. For detailed procedures, including reagent quantities and reaction conditions, please refer to the source publication.[1][2]

Synthesis_Workflow General Synthesis Workflow A 2-Chloro-6-ethoxy-4-acetylpyridine B α,β-Unsaturated Ketones (3a-c) A->B Condensation C 2-Cyanopyridinethiones (4a-c) B->C Condensation with Cyanothioacetamide D Cyano Esters (5a-c) C->D Reaction with Ethyl Chloroacetate E Aminoesters (6a-c) D->E Cyclization F Aminoamides (7a-c) E->F Aminolysis G Sodium Salts (8a-c) E->G Hydrolysis H 2-Methyloxazinones (9a-c) G->H Treatment with Acetic Anhydride I 2-Methylpyrimidinones (10a-c) H->I Treatment with Ammonium Acetate J 2,3-Dimethylpyrimidinones (11a-c) I->J Methylation Quorum_Sensing_Inhibition Hypothetical Mechanism: Quorum Sensing Inhibition cluster_bacteria Bacterial Cell Signal_Synthase Signal Synthase (e.g., LuxI) Autoinducer Autoinducer Signal (e.g., AHL) Signal_Synthase->Autoinducer Synthesis Autoinducer->Autoinducer Receptor Receptor Protein (e.g., LuxR) Autoinducer->Receptor Binding & Activation Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Activation Virulence Virulence Factors & Biofilm Formation Gene_Expression->Virulence Novel_Compound Novel Pyridine Derivative Novel_Compound->Signal_Synthase Inhibition Novel_Compound->Receptor Inhibition

References

Comparative In Vitro Analysis of 2-Chloro-4-ethoxypyridine Analogs and Related Heterocyclic Compounds as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of various analogs related to the 2-chloro-4-ethoxypyridine scaffold, which is a common backbone in the development of targeted cancer therapies. The data presented herein is collated from multiple studies to offer a comparative perspective on the cytotoxic and kinase inhibitory activities of these compounds. Detailed experimental protocols for the key assays are provided to support the reproducibility of the findings.

Performance Data Comparison

The following tables summarize the in vitro biological activities of several 2-chloropyridine and structurally related analogs against various cancer cell lines and protein kinases. The data is presented to facilitate a clear comparison of their potency and selectivity.

Table 1: In Vitro Cytotoxicity of 2-Chloropyridine Analogs against Human Cancer Cell Lines

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Analog 1 (Flavone-substituted 2-chloropyridine)SGC-7901 (Gastric)Bioassay22.28 ± 6.26
Analog 2 (Flavone-substituted 2-chloropyridine)SGC-7901 (Gastric)Bioassay18.45 ± 2.79
Pyranopyridine Derivative 12 Hep-G2 (Liver)MTT AssayNot specified, but noted as potent
Pyranopyridine Derivative 14 Hep-G2 (Liver)MTT AssayNot specified, but noted as potent
Pyridine-urea 8e MCF-7 (Breast)Proliferation Assay0.22 (48h), 0.11 (72h)
Pyridine-urea 8n MCF-7 (Breast)Proliferation Assay1.88 (48h), 0.80 (72h)
Doxorubicin (Reference) MCF-7 (Breast)Proliferation Assay1.93

Table 2: In Vitro Kinase Inhibitory Activity of Pyridine Analogs

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
Flavone-substituted 2-chloropyridine (6e) TelomeraseTRAP Assay800
Pyridinib-A (Hypothetical) EGFR (Wild-Type)In Vitro Kinase Assay55[1]
Pyridinib-B (Hypothetical) EGFR (Wild-Type)In Vitro Kinase Assay8[1]
Pyridinib-A (Hypothetical) EGFR (T790M Mutant)In Vitro Kinase Assay>1000[1]
Pyridinib-B (Hypothetical) EGFR (T790M Mutant)In Vitro Kinase Assay25[1]
Pyridine Derivative 12 PIM-1 KinasePIM-1 Inhibitory Assay14.3[2]
Pyridine-urea 8b VEGFR-2Kinase Inhibitory Assay5000 ± 1910
Pyridine-urea 8e VEGFR-2Kinase Inhibitory Assay3930 ± 730

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of the compounds on the activity of a specific protein kinase.

Protocol:

  • Reaction Setup: In a 96-well or 384-well plate, add the following components in order: kinase buffer, the specific kinase, the test compound at various concentrations (or vehicle control), and a peptide substrate.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is then converted into a luminescent signal. The signal is inversely proportional to the kinase activity.

  • Data Analysis: The kinase activity in the presence of the inhibitor is compared to the control (no inhibitor) to determine the percentage of inhibition. The IC50 value is then calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyridine analogs and a general workflow for their in vitro evaluation.

EGFR_Signaling_Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR EGFR Dimerization & Autophosphorylation EGFR Dimerization & Autophosphorylation EGFR->EGFR Dimerization & Autophosphorylation Pyridinib-B Pyridinib-B Proliferation Proliferation Survival Survival Angiogenesis Angiogenesis Grb2/SOS Grb2/SOS EGFR Dimerization & Autophosphorylation->Grb2/SOS PI3K PI3K EGFR Dimerization & Autophosphorylation->PI3K STAT3 STAT3 EGFR Dimerization & Autophosphorylation->STAT3 Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Transcription Factors->Proliferation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad mTOR->Survival Apoptosis Apoptosis Bad->Apoptosis STAT3->Angiogenesis

Caption: Simplified EGFR signaling pathway and the inhibitory action of a pyridine analog.

PIM1_Signaling_Pathway Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) JAK JAK STAT3 STAT3 JAK->STAT3 PIM-1 Kinase PIM-1 Kinase Cell Survival Cell Survival PIM-1 Kinase->Cell Survival Bad Bad (Pro-apoptotic) PIM-1 Kinase->Bad Phosphorylates & Inactivates p21/p27 p21/p27 (CDK Inhibitors) PIM-1 Kinase->p21/p27 Phosphorylates & Inactivates mTOR mTOR PIM-1 Kinase->mTOR Activates Pyridine Analog Pyridine Analog Proliferation Proliferation Receptor Receptor Receptor->JAK STAT3->PIM-1 Kinase Upregulates Transcription Apoptosis Apoptosis Bad->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p21/p27->Cell Cycle Arrest Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Protein Synthesis->Proliferation

Caption: PIM-1 kinase signaling pathway and its inhibition by a pyridine analog.

Experimental_Workflow cluster_0 In Vitro Evaluation Start Start End End Decision Decision Decision->End No Mechanism of Action Studies Mechanism of Action Studies Decision->Mechanism of Action Studies Yes Process Process Compound Synthesis & Characterization Compound Synthesis & Characterization Cytotoxicity Screening (e.g., MTT Assay) Cytotoxicity Screening (e.g., MTT Assay) Compound Synthesis & Characterization->Cytotoxicity Screening (e.g., MTT Assay) Cytotoxicity Screening (e.g., MTT Assay)->Decision Active? Target Identification (e.g., Kinase Panel Screening) Target Identification (e.g., Kinase Panel Screening) Mechanism of Action Studies->Target Identification (e.g., Kinase Panel Screening) In Vitro Kinase Assay In Vitro Kinase Assay Target Identification (e.g., Kinase Panel Screening)->In Vitro Kinase Assay Lead Optimization Lead Optimization In Vitro Kinase Assay->Lead Optimization Lead Optimization->End

Caption: General experimental workflow for the in vitro evaluation of pyridine analogs.

References

A Spectroscopic Comparison of 2-Chloro-4-ethoxypyridine and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the spectroscopic characteristics of 2-Chloro-4-ethoxypyridine and its key precursors—2,4-dichloropyridine and 2-chloro-4-hydroxypyridine—is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparative summary of their ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data. Detailed experimental protocols and a visual representation of the synthetic pathways are included to support experimental design and compound identification.

Introduction

This compound is a valuable substituted pyridine derivative utilized as a building block in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its spectroscopic properties, alongside those of its common precursors, is crucial for reaction monitoring, quality control, and structural elucidation. This guide offers a direct comparison of the key spectral features of this compound and two of its commercially significant precursors: 2,4-dichloropyridine and 2-chloro-4-hydroxypyridine.

Synthetic Pathways

This compound can be synthesized from either 2,4-dichloropyridine or 2-chloro-4-hydroxypyridine. The reaction of 2,4-dichloropyridine with sodium ethoxide results in the selective substitution of the chlorine atom at the 4-position. Alternatively, 2-chloro-4-hydroxypyridine can be etherified to yield the target compound.

G cluster_precursors Precursors 2,4-dichloropyridine 2,4-dichloropyridine This compound This compound 2,4-dichloropyridine->this compound Sodium Ethoxide 2-chloro-4-hydroxypyridine 2-chloro-4-hydroxypyridine 2-chloro-4-hydroxypyridine->this compound Etherification G Sample Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Sample->Dissolve in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolve in Deuterated Solvent->Transfer to NMR Tube Acquire Spectrum Acquire Spectrum Transfer to NMR Tube->Acquire Spectrum Process Data Process Data Acquire Spectrum->Process Data Spectral Analysis Spectral Analysis Process Data->Spectral Analysis

A Comparative Guide to the Purity Assessment of Synthesized 2-Chloro-4-ethoxypyridine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2-Chloro-4-ethoxypyridine, a key intermediate in various synthetic pathways. Supporting experimental data and detailed protocols are provided to aid in the selection of the most appropriate analytical method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quantitative analysis of non-volatile and thermally labile compounds.[1] Its robustness, high resolution, and sensitivity make it an ideal choice for determining the purity of this compound and quantifying any process-related impurities or degradation products.

A reverse-phase HPLC method is particularly well-suited for the analysis of pyridine derivatives.[2][3] The separation is typically achieved on a C18 column, where the nonpolar stationary phase retains the analyte, and a polar mobile phase is used for elution.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-20 min: 90% B

      • 20.1-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a stock solution of 1 mg/mL.

    • Further dilute the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

ParameterResult
Retention Time of this compound 12.5 min
Purity by Peak Area % 99.5%
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL
Linearity (R²) >0.999
Precision (%RSD) <1.0%

Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can provide complementary information for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the separation and identification of volatile and thermally stable compounds. It is particularly useful for detecting residual solvents and volatile organic impurities that may be present from the synthesis process.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for crystalline solids.

TechniqueAdvantagesDisadvantagesBest For
HPLC High resolution, quantitative, suitable for non-volatile compounds, robust.Requires soluble samples, may not be suitable for highly volatile impurities.Routine quality control, quantification of non-volatile impurities.
GC-MS High sensitivity, excellent for volatile compounds, provides structural information.Not suitable for non-volatile or thermally labile compounds.Identifying residual solvents and volatile organic impurities.
NMR Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity than chromatographic methods, requires higher sample concentrations.Structural confirmation and absolute purity determination with a standard.
Melting Point Simple, rapid, and inexpensive.Only suitable for crystalline solids, not quantitative, susceptible to matrix effects.A quick preliminary check of purity.

Experimental Workflow and Signaling Pathways

To visualize the logical flow of the purity assessment process, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Synthesized This compound dissolve Dissolve in Acetonitrile/Water start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter hplc HPLC System filter->hplc chromatogram Obtain Chromatogram hplc->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

HPLC Analysis Workflow

Purity_Assessment_Logic main Synthesized this compound hplc HPLC (Purity, Non-volatile Impurities) main->hplc gcms GC-MS (Volatile Impurities, Residual Solvents) main->gcms nmr NMR (Structural Confirmation, qNMR) main->nmr mp Melting Point (Preliminary Purity Check) main->mp final Comprehensive Purity Profile hplc->final gcms->final nmr->final mp->final

Comprehensive Purity Assessment Strategy

Conclusion

For routine quality control and the accurate quantification of non-volatile impurities in synthesized this compound, HPLC stands out as the method of choice due to its high precision, robustness, and sensitivity. However, a comprehensive purity assessment is best achieved by employing a multi-technique approach. GC-MS is invaluable for the identification of volatile organic impurities and residual solvents, while NMR provides definitive structural confirmation and the potential for absolute purity determination. The combination of these techniques provides a complete and reliable purity profile, ensuring the quality and integrity of the synthesized compound for its intended downstream applications.

References

Navigating the Synthesis of 2-Substituted-4-ethoxypyridines: A Comparative Guide to Reaction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of substituted pyridine derivatives is a cornerstone of molecular design. This guide provides a comparative analysis of common synthetic routes to 2-substituted-4-ethoxypyridines, focusing on the versatile starting material, 2-chloro-4-ethoxypyridine. We will delve into the reaction products, performance, and supporting experimental data for Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, alongside alternative synthetic strategies.

The pyridine scaffold is a privileged structure in medicinal chemistry, and the ability to precisely functionalize it is paramount. This compound serves as a valuable building block, with the chloro-substituent at the 2-position acting as a versatile handle for introducing a variety of functionalities. The choice of reaction pathway to modify this position significantly impacts yield, purity, and substrate scope. This guide aims to provide a clear, data-driven comparison to aid in the selection of the optimal synthetic strategy.

Comparison of Key Synthetic Methodologies

The transformation of this compound into its 2-substituted derivatives is primarily achieved through three major reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. Each method offers distinct advantages and is suited for the formation of different types of chemical bonds.

Reaction TypeBond FormedTypical Nucleophile/ReagentKey AdvantagesCommon Limitations
Nucleophilic Aromatic Substitution (SNAr) C-N, C-O, C-SAmines, Alcohols, ThiolsOften metal-free, simple reaction conditions.Limited to strong nucleophiles; may require harsh conditions (high temperature).
Suzuki-Miyaura Coupling C-CAryl/Heteroaryl Boronic AcidsExcellent for forming biaryl structures, wide functional group tolerance.Requires a palladium catalyst and a base; boronic acids can be unstable.
Buchwald-Hartwig Amination C-NPrimary/Secondary Amines, AnilinesBroad amine scope, generally high yields, milder conditions than SNAr.Requires a palladium catalyst, specific ligands, and a base; potential for catalyst poisoning.

In-Depth Analysis and Experimental Data

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a classical and often straightforward method for functionalizing electron-deficient aromatic rings. In the case of this compound, the electron-withdrawing effect of the ring nitrogen facilitates the attack of nucleophiles at the 2-position.

Experimental Protocol: SNAr with Amines

A general procedure for the reaction of this compound with an amine involves heating the reactants in a suitable solvent, often with a base to neutralize the HCl generated.

  • Reaction: this compound (1.0 eq.) is dissolved in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

  • Reagents: The desired amine (1.2-2.0 eq.) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.) are added.

  • Conditions: The mixture is heated to 80-150 °C for 4-24 hours.

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The product is purified by chromatography.

Performance Data:

While specific data for this compound is not always readily available in comparative studies, data from analogous systems like 2-chloropyridines and 2-chloropyrimidines can provide valuable insights. Generally, reactions with aliphatic amines proceed with moderate to good yields, while reactions with less nucleophilic aromatic amines often require more forcing conditions and may result in lower yields.

NucleophileProductTypical YieldReference
Piperidine2-(Piperidin-1-yl)-4-ethoxypyridine70-90%General SNAr knowledge
Aniline2-(Phenylamino)-4-ethoxypyridine40-60%[1]

Alternative: For highly activated heteroaryl chlorides, such as those in the pyrimidine series, SNAr reactions can be performed under environmentally benign conditions using water as a solvent and potassium fluoride as a base, often rivaling the efficiency of palladium-catalyzed methods.[1][2][3]

Suzuki-Miyaura Cross-Coupling

For the synthesis of 2-aryl-4-ethoxypyridines, the Suzuki-Miyaura coupling is a powerful and widely used method. This palladium-catalyzed reaction forms a carbon-carbon bond between the pyridine ring and an aryl or heteroaryl group.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction: In a flask purged with an inert gas (e.g., argon), this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq.) are combined.

  • Solvent: A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water, is added.

  • Conditions: The reaction mixture is heated to 80-110 °C for 6-24 hours.

  • Work-up: The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Performance Data:

The Suzuki-Miyaura reaction is generally high-yielding and tolerates a wide variety of functional groups on the boronic acid partner. The choice of catalyst, ligand, and base can be crucial for optimizing the reaction with less reactive aryl chlorides.

Arylboronic AcidProductTypical YieldReference
Phenylboronic acid4-Ethoxy-2-phenylpyridine85-95%General Suzuki coupling knowledge
4-Methoxyphenylboronic acid4-Ethoxy-2-(4-methoxyphenyl)pyridine80-90%[4]

Alternative: An alternative approach involves the synthesis of (4-ethoxypyridin-2-yl)boronic acid, which can then be coupled with various aryl halides.[5] This can be advantageous if a variety of 2-aryl derivatives are desired from a common intermediate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed method for the formation of C-N bonds and is often the method of choice for the synthesis of 2-amino-4-ethoxypyridine derivatives, especially with less nucleophilic amines.[6]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction: In a glovebox or under an inert atmosphere, this compound (1.0 eq.), the amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) (1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, SPhos, RuPhos) (1.2-1.5 times the Pd amount), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.5-2.5 eq.) are combined.

  • Solvent: Anhydrous, degassed solvent such as toluene, 1,4-dioxane, or THF is added.

  • Conditions: The reaction is heated to 80-120 °C for 4-24 hours.

  • Work-up: The reaction mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.

Performance Data:

The Buchwald-Hartwig amination generally provides higher yields and has a broader substrate scope for amines compared to SNAr, particularly for anilines and other less reactive amines.[7][8]

AmineProductTypical YieldReference
Aniline2-(Phenylamino)-4-ethoxypyridine>90%[9][10]
Morpholine4-(4-Ethoxypyridin-2-yl)morpholine>90%General Buchwald-Hartwig amination knowledge

Comparison with SNAr: For electron-deficient heteroaryl chlorides, a direct comparison between SNAr and palladium-catalyzed amination is crucial. While SNAr is simpler and avoids costly catalysts, the Buchwald-Hartwig reaction often provides superior yields and is more general, especially for less activated substrates or weaker nucleophiles.[1][2][3]

Visualizing the Synthetic Pathways

To better understand the relationships between the starting material and its potential products through these key reactions, the following diagram illustrates the synthetic landscape.

Reaction_Pathways Start This compound SNAr_Product_N 2-Amino-4-ethoxypyridine (from Amines) Start->SNAr_Product_N SNAr (Amine, Base, Heat) SNAr_Product_O 2-Alkoxy/Aryloxy-4-ethoxypyridine (from Alcohols/Phenols) Start->SNAr_Product_O SNAr (Alcohol/Phenol, Base, Heat) Suzuki_Product 2-Aryl-4-ethoxypyridine Start->Suzuki_Product Suzuki Coupling (Ar-B(OH)₂, Pd cat., Base) Buchwald_Product 2-Amino-4-ethoxypyridine (from Amines/Anilines) Start->Buchwald_Product Buchwald-Hartwig (Amine, Pd cat., Ligand, Base)

Caption: Reaction pathways from this compound.

Experimental Workflow Visualization

The general workflow for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, follows a series of standard laboratory procedures.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Add Reagents (Aryl Halide, Nucleophile/Boronic Acid, Base, Catalyst, Ligand) A->B C Add Solvent (Anhydrous, Degassed) B->C D Heating and Stirring (Monitor by TLC/LC-MS) C->D E Work-up (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The synthesis of 2-substituted-4-ethoxypyridines from this compound can be effectively achieved through several powerful synthetic methodologies. The choice between Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination should be guided by the desired final product, the nature of the nucleophile or coupling partner, and considerations of cost and environmental impact. For C-C bond formation leading to biaryl structures, the Suzuki-Miyaura coupling is the preeminent method. For C-N bond formation, a careful evaluation of the amine's nucleophilicity is required; while SNAr offers a simpler, metal-free alternative, the Buchwald-Hartwig amination provides a more general and often higher-yielding approach. This guide provides the foundational data and protocols to enable researchers to make informed decisions in their synthetic endeavors.

References

Benchmarking Catalyst Efficiency for 2-Chloro-4-ethoxypyridine Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient functionalization of heteroaromatic compounds is a critical endeavor. Substituted pyridines, in particular, are core scaffolds in a vast array of pharmaceuticals. The palladium-catalyzed cross-coupling of 2-chloro-4-ethoxypyridine serves as a key transformation for introducing molecular diversity. However, the reactivity of chloropyridines can be challenging due to the potential for catalyst inhibition by the pyridine nitrogen and the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.

The selection of an optimal catalyst system—comprising a palladium precursor and a specific ligand—is paramount to achieving high yields and reaction efficiency. This guide provides a comparative overview of various palladium catalyst systems applicable to the coupling of this compound, based on experimental data from closely related 2-chloropyridine substrates. We will delve into three of the most powerful cross-coupling methodologies: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Comparative Performance of Palladium Catalysts

The efficacy of a catalyst system is highly dependent on the specific coupling partners and reaction conditions. The following table summarizes the performance of various palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving 2-chloropyridine analogues. This data serves as a valuable starting point for catalyst selection and optimization for the this compound substrate.

Coupling Reaction2-Chloropyridine SubstrateCoupling PartnerCatalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura 2,4-DichloropyridinePhenylboronic acidPd(OAc)₂PPh₃K₂CO₃1,4-Dioxane1002471[1]
Suzuki-Miyaura 2,4-DichloropyridinePhenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[1]
Suzuki-Miyaura 2-Chloropyridine-3-boronic acidPhenylboronic acidXPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>90[2]
Suzuki-Miyaura 2-Chloropyridine-3-boronic acidPhenylboronic acidSPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>90[2]
Buchwald-Hartwig 2-ChloropyridineOctylaminePd₂(dba)₃Hindered Josiphos LigandNaOt-BuTolueneRT-High
Buchwald-Hartwig 2-ChloropyridineBenzophenone iminePd₂(dba)₃Hindered Josiphos LigandNaOt-BuToluene--High
Sonogashira 2-Chloro-4-iodopyridineTrimethylsilylacetylenePd(PPh₃)₂Cl₂PPh₃CuI, Et₃NTHFRT--

Note: Yields are as reported in the cited literature for the specified substrates, which are analogues of this compound. "High" indicates a successful reaction with significant product formation, though the exact percentage was not specified in the source abstract. MW denotes microwave irradiation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success. Below are generalized procedures for the three major types of coupling reactions, which can be adapted for this compound.

Suzuki-Miyaura Coupling Protocol (General)

This protocol describes a typical procedure for the C-C bond formation between a 2-chloropyridine derivative and a boronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[3]

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water mixture)[3]

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, the palladium precatalyst, and the ligand.[3]

  • Evacuate and backfill the flask with the inert gas three times.[3]

  • Add the degassed solvent system via syringe.[3]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol (General)

This protocol outlines a general method for the C-N bond formation between a 2-chloropyridine and an amine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., a Buchwald or Josiphos-type ligand)

  • Strong base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In an inert atmosphere glovebox or a Schlenk flask, combine this compound, the palladium precatalyst, and the ligand.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Finally, add the base to the reaction mixture.

  • Stir the reaction at the appropriate temperature (from room temperature to elevated temperatures, e.g., 90 °C) until the starting material is consumed, as monitored by TLC or GC-MS.[4]

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium or sodium sulfate, and concentrate in vacuo.[5]

  • Purify the residue by flash column chromatography.

Sonogashira Coupling Protocol (General)

This protocol provides a general procedure for the coupling of a 2-chloropyridine with a terminal alkyne.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)[6]

  • Copper(I) iodide (CuI, 1-3 mol%)[6]

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))[6]

  • Anhydrous, degassed solvent (e.g., THF or Toluene)[6]

Procedure:

  • To a solution of this compound in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the base under an inert atmosphere.[6]

  • Add the terminal alkyne to the mixture.

  • Stir the reaction at room temperature or heat as required, monitoring its progress by TLC or GC-MS.[6]

  • Once the reaction is complete, dilute the mixture with an ether-type solvent and filter through a pad of celite to remove the catalyst residues.[6]

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Purify the product by flash column chromatography on silica gel.

Visualizing the Process

To better understand the experimental and mechanistic aspects of these coupling reactions, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Base flask Combine in Schlenk Flask reagents->flask catalyst Add Catalyst System: - Pd Precatalyst - Ligand catalyst->flask inert Evacuate & Backfill with Inert Gas (3x) flask->inert solvent Add Degassed Solvent heat Heat & Stir (Monitor Progress) solvent->heat inert->solvent quench Cool & Quench Reaction heat->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X(L₂) pd0->pd2_complex Oxidative Addition (Ar-X) pd2_boronate Ar-Pd(II)-R(L₂) pd2_complex->pd2_boronate Transmetalation (R-B(OR)₂ + Base) pd2_boronate->pd0 Reductive Elimination (Ar-R)

References

Evaluating 2-Chloro-4-ethoxypyridine Suppliers: A Cost-Effectiveness Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of key chemical intermediates is a critical decision that balances cost, purity, and performance. 2-Chloro-4-ethoxypyridine, a valuable building block in the synthesis of various pharmaceutical compounds, is offered by several suppliers. This guide provides a comparative analysis of available options to inform purchasing decisions, supported by experimental protocols for quality verification.

Supplier Cost and Purity Comparison

A crucial aspect of cost-effectiveness is the price per gram at a specified purity level. While direct online pricing for this compound can be limited, several suppliers offer this compound and related analogs. Researchers are encouraged to request quotes from multiple suppliers to obtain the most current pricing. The following table provides an illustrative comparison based on publicly available information for this compound and structurally similar compounds.

Supplier (Illustrative)CompoundPurityPrice (USD/gram)Notes
Supplier A This compound>97% (Request Quote)Price on RequestDirect inquiry necessary for current pricing.
Supplier B 2-Chloro-4-methoxypyridine≥97% (GC)~$45-50/gPrice based on similar compound; useful for budget estimation.[1]
Supplier C 2-Chloro-4-ethynylpyridine97%~$166/g (for 5g)Price for a related pyridine derivative, highlighting potential cost variations based on functionality.[2]
Supplier D 2-Chloro-4-nitropyridine97%~$10/g (for 5g)A precursor that can be used to synthesize this compound, representing a potential cost-saving synthetic route.[3]

Note: Prices are subject to change and may vary based on quantity, current market conditions, and institutional agreements. It is imperative to obtain a Certificate of Analysis (CoA) from any potential supplier to verify the purity and identity of the compound. A typical CoA will provide lot-specific data on appearance, purity (usually by HPLC or GC), and identity confirmation (often by ¹H NMR and/or mass spectrometry).

Experimental Protocols for Quality Assessment

Independent verification of a supplier's stated purity is a prudent step in the research workflow. Below are detailed methodologies for key analytical techniques applicable to this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a standard method for assessing the purity of organic compounds. For 2-chloro-4-alkoxypyridine derivatives, a reverse-phase method is typically effective.

Objective: To determine the purity of a this compound sample by separating it from potential impurities.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase modification)

  • Sample of this compound

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a 1:1 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • For methods not requiring MS compatibility, 0.1% phosphoric acid in water can be used for Mobile Phase A.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 25-30 °C

    • Detection Wavelength: 254 nm or 270 nm (based on the UV absorbance maximum of the compound)

    • Gradient Elution: A typical gradient might start at 10-20% B, ramping up to 90-95% B over 15-20 minutes, followed by a hold and re-equilibration period.

  • Analysis: Inject the prepared sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is essential for confirming the chemical structure of this compound.

Objective: To verify the identity and structural integrity of a this compound sample.

Instrumentation and Reagents:

  • NMR spectrometer (300 MHz or higher for better resolution)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Sample of this compound

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of CDCl₃ in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum. Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Spectral Interpretation: The expected ¹H NMR spectrum of this compound would show characteristic signals for the ethoxy group (a triplet and a quartet) and distinct signals for the protons on the pyridine ring. The chemical shifts and coupling patterns should be consistent with the assigned structure. For comparison, the ¹H NMR spectrum of the parent compound, 2-chloropyridine, shows signals around 8.3 ppm, 7.6 ppm, and 7.2-7.3 ppm.[5] The ethoxy group at the 4-position will influence these shifts.

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway

The 2-chloro-4-alkoxypyridine scaffold is a key component in the development of inhibitors for various signaling pathways implicated in cancer and other diseases. One such critical pathway is the PI3K/Akt/mTOR pathway, which regulates cell proliferation, survival, and metabolism.[6] Dysregulation of this pathway is a hallmark of many cancers.

A hypothetical inhibitor derived from this compound could be designed to bind to the ATP-binding pocket of PI3K or mTOR, thereby blocking downstream signaling and inhibiting cancer cell growth.

Visualizing Experimental and Biological Pathways

To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for supplier evaluation and the targeted biological signaling pathway.

experimental_workflow cluster_sourcing Sourcing cluster_evaluation Evaluation cluster_verification Verification cluster_decision Decision supplier_a Supplier A request_quotes Request Quotes & CoAs supplier_a->request_quotes supplier_b Supplier B supplier_b->request_quotes supplier_c Supplier C supplier_c->request_quotes initial_screening Initial Screening (Price, Purity) request_quotes->initial_screening select_candidates Select Candidates initial_screening->select_candidates order_samples Order Samples select_candidates->order_samples hplc_analysis HPLC Purity Analysis order_samples->hplc_analysis nmr_analysis NMR Structural Confirmation order_samples->nmr_analysis performance_test Performance Test (e.g., Small-Scale Reaction) hplc_analysis->performance_test nmr_analysis->performance_test final_selection Final Supplier Selection performance_test->final_selection

Caption: Experimental workflow for evaluating this compound suppliers.

PI3K_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTORC1 akt->mtor activates proliferation Cell Proliferation & Survival mtor->proliferation inhibitor This compound Derivative (Inhibitor) inhibitor->pi3k inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway with a hypothetical inhibitor.

By carefully considering the cost, verifying the purity through established analytical methods, and understanding the compound's application in relevant biological pathways, researchers can make informed and cost-effective decisions when sourcing this compound.

References

Comparing the pharmacological properties of 2-Chloro-4-ethoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of two distinct classes of 2-Chloro-4-ethoxypyridine derivatives, focusing on their antimicrobial and nicotinic acetylcholine receptor (nAChR) binding activities. The information presented is collated from published experimental data to facilitate objective evaluation and inform future drug discovery and development efforts.

Antimicrobial Activity of 2-Chloro-6-ethoxy-4-acetylpyridine Derivatives

A series of novel heterocyclic compounds derived from 2-chloro-6-ethoxy-4-acetylpyridine have been synthesized and evaluated for their antimicrobial properties. These derivatives have shown promising activity against a range of bacterial and fungal strains.[1][2]

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of these compounds was determined using the agar diffusion method, with the diameter of the inhibition zone indicating the potency of the antimicrobial agent.[2]

Compound IDTarget OrganismInhibition Zone (mm)Reference
5a Streptomyces sp.18.5 ± 0.5[1][2]
Bacillus subtilis19.2 ± 0.3[1][2]
Aspergillus niger17.8 ± 0.6[1][2]
7b Streptomyces sp.17.9 ± 0.4[1][2]
Bacillus subtilis18.6 ± 0.2[1][2]
Aspergillus niger16.5 ± 0.5[1][2]
9b Streptomyces sp.19.1 ± 0.7[1][2]
Bacillus subtilis20.3 ± 0.4[1][2]
Aspergillus niger18.2 ± 0.3[1][2]
10b Streptomyces sp.18.8 ± 0.6[1][2]
Bacillus subtilis19.8 ± 0.5[1][2]
Aspergillus niger17.5 ± 0.4[1][2]
Streptomycin Streptomyces sp.20.1 ± 0.8[2]
(Reference)Bacillus subtilis21.4 ± 0.7[2]
Fusidic Acid Aspergillus niger19.5 ± 0.9[2]
(Reference)
Experimental Protocols: Antimicrobial Screening

Agar Diffusion Method: The antimicrobial activities of the synthesized compounds were determined by the agar diffusion method as recommended by the National Committee for Clinical Laboratory Standards (NCCLS).[2]

  • Preparation of Test Plates: Nutrient agar plates were prepared and seeded with the test microorganisms (bacteria and fungi).

  • Sample Application: Sterile filter paper discs (6 mm in diameter) were impregnated with 10 µ g/disc of each test compound dissolved in DMSO.

  • Control Groups: DMSO was used as a negative control, while Streptomycin and Fusidic Acid were used as positive reference standards for antibacterial and antifungal activity, respectively.[2]

  • Incubation: The plates were incubated at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

  • Data Collection: The diameter of the inhibition zone around each disc was measured in millimeters. Each experiment was performed in triplicate, and the average diameter was calculated.[2]

Visualization: Synthetic Pathway of Antimicrobial Derivatives

G start 2,6-dihydroxyisonicotinic acid intermediate1 2-chloro-6-ethoxy-4-acetylpyridine start->intermediate1 Literature Methods intermediate2 α,β-Unsaturated Ketones intermediate1->intermediate2 Condensation intermediate3 Cyanopyridinethiones intermediate2->intermediate3 Condensation with cyanothioacetamide intermediate4 Cyano Esters intermediate3->intermediate4 Reaction with ethyl chloroacetate final_product Thieno[2,3-b]pyridine Derivatives (Antimicrobial Agents) intermediate4->final_product Cyclization

Caption: Synthetic route to antimicrobial thieno[2,3-b]pyridine derivatives.

Nicotinic Acetylcholine Receptor (nAChR) Affinity of 2-Chloro-5-methoxypyridine Analogues

A series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues have been synthesized and evaluated as high-affinity ligands for nicotinic acetylcholine receptors (nAChRs). These compounds are being explored as potential positron emission tomography (PET) imaging agents.

Data Presentation: nAChR Binding Affinity

The in vitro binding affinities of these analogues for nAChRs were determined using radioligand binding assays, with the inhibition constant (Ki) indicating the potency of the ligand. The Ki values for this series were found to be in the picomolar range, indicating very high affinity.

Compound IDnAChR Binding Affinity (Ki, pM)Reference
3b 28[3]
4b 9[3]
5b 331[3]
6b 23[3]
Experimental Protocols: nAChR Radioligand Binding Assay
  • Receptor Preparation: Membranes from rat brain cortex, a rich source of nAChRs, were prepared by homogenization and centrifugation.

  • Radioligand: [³H]Epibatidine, a high-affinity nAChR ligand, was used as the radiotracer.

  • Binding Assay: The prepared membranes were incubated with a fixed concentration of [³H]Epibatidine and varying concentrations of the test compounds (2-chloro-5-methoxypyridine analogues).

  • Incubation and Filtration: The mixture was incubated to allow for competitive binding to reach equilibrium. The reaction was then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Data Analysis: The radioactivity retained on the filters was measured by liquid scintillation counting. The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.

Visualization: Experimental Workflow for nAChR Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis receptor nAChR-rich Membranes incubation Incubation (Competitive Binding) receptor->incubation radioligand [3H]Epibatidine radioligand->incubation test_compounds Test Compounds (Varying Concentrations) test_compounds->incubation filtration Rapid Filtration incubation->filtration lsc Liquid Scintillation Counting filtration->lsc data_analysis IC50 Determination lsc->data_analysis ki_calculation Ki Calculation (Cheng-Prusoff) data_analysis->ki_calculation

Caption: Workflow for the nAChR competitive radioligand binding assay.

References

A Comparative Guide to the Applications of Substituted 2-Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Substituted 2-chloropyridines are a class of heterocyclic compounds that serve as highly versatile building blocks in organic synthesis. The presence of the chlorine atom at the 2-position activates the pyridine ring for nucleophilic substitution, making it a key intermediate in the production of a wide array of functionalized molecules. This guide provides a comparative overview of the synthesis and application of substituted 2-chloropyridines in medicinal chemistry and agrochemicals, supported by experimental data and detailed protocols.

Synthesis Strategies: A Comparative Overview

The preparation of 2-chloropyridines can be achieved through several synthetic routes, each with distinct advantages regarding yield, selectivity, and reaction conditions. The primary methods include direct chlorination of pyridine, chlorination of pyridine-N-oxides, and the diazotization of 2-aminopyridines.

Synthesis_Workflow

Caption: General synthesis and application workflow for 2-chloropyridines.

Table 1: Comparison of Key Synthesis Methods for 2-Chloropyridines

Method Starting Material Key Reagents Typical Conditions Yield (%) Selectivity (%) Reference
Chlorination of N-Oxide Pyridine-N-Oxide Phosphorus oxychloride (POCl₃), Triethylamine (Et₃N) Not specified 90 99.2 [1]
One-Pot Diazotization 3-Aminopyridine Conc. HCl, NaNO₂, Copper-based catalyst Not specified >71.4 >99.2 [2]
Diazotization 2-Aminopyridine Alkyl nitrites, Methanol saturated with HCl 20-30°C High Not specified [3]

| Diazotization with Nitrosyl Chloride | 2-Aminopyridine derivative | Nitrosyl chloride (NOCl), aq. HCl | -10°C to +50°C | Good | High |[4] |

Applications in Medicinal Chemistry

Substituted 2-chloropyridines are pivotal intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[5] Their ability to undergo nucleophilic substitution allows for the introduction of diverse functional groups, leading to compounds with a wide range of therapeutic activities, including antihistaminic, anticancer, and anticoagulant effects.[6][7][8]

Telomerase_Inhibition

Caption: Proposed mechanism of action for anticancer 2-chloropyridine derivatives.[9]

Table 2: Performance of Substituted 2-Chloropyridines as Therapeutic Agents

Compound Class Specific Derivative Biological Target Key Performance Metric (IC₅₀) Disease Area Reference
Flavone-Pyridine Hybrid Compound 6e Telomerase 0.8 µM Gastric Cancer [9]
Flavone-Pyridine Hybrid Compound 6f SGC-7901 cell line 18.45 µg/mL Gastric Cancer [9]
Oxopyridine Derivative Compound 4c (3-F-phenyl analog) Factor XIa (FXIa) 6.5 nM Thrombosis [8]

| Oxopyridine Derivative | Compound 4m (2-pyridine analog) | Factor XIa (FXIa) | 4.9 nM | Thrombosis |[8] |

Applications in Agrochemicals

In the agricultural sector, 2-chloropyridine derivatives are essential for creating potent and targeted crop protection solutions.[5] They form the backbone of various fungicides, insecticides, and plant growth regulators.[6][10] The fungicidal agent pyrithione, for instance, is derived from 2-chloropyridine and is widely used in anti-dandruff shampoos.[6][7]

Agrochemical_Development

Caption: A typical synthetic pathway for creating agrochemicals from 2-chloropyridine.

Table 3: Examples of Substituted 2-Chloropyridines in Agrochemicals

Derivative Application Type Target Reference
4-Amino-2-chloropyridine Pesticide / Intermediate Rust, powdery mildew, rice blast [10]
N-(2-chloro-4-pyridyl)-N'-phenylurea (Forchlorfenuron) Plant Growth Regulator Promotes tissue growth and bud development [10]
Pyrithione (from 2-mercaptopyridine-N-oxide) Fungicide Fungi [6][7]

| Pyripropoxyfen | Insecticide | Insects |[7] |

Key Experimental Protocols

Protocol 1: Synthesis of 2-Chloropyridine-N-Oxide[11]

This protocol details the synthesis of 2-Chloropyridine-N-oxide using hydrogen peroxide as the oxidant and tungstic acid/sulfuric acid as catalysts.

  • Materials and Reagents:

    • 2-chloropyridine (25 mL)

    • Distilled water (28 mL)

    • 98% concentrated sulfuric acid (1.1 mL)

    • Tungstic acid (2.2 g)

    • 30% Hydrogen peroxide (30 mL)

    • 250 mL four-necked flask, electric stirrer, thermometer, condenser, dropping funnel.

  • Procedure:

    • Add 25 mL of 2-chloropyridine, 28 mL of distilled water, 1.1 mL of concentrated sulfuric acid, and 2.2 g of tungstic acid into the four-necked flask.

    • Begin stirring the mixture.

    • Measure 30 mL of hydrogen peroxide into the constant pressure dropping funnel.

    • Adjust the water bath temperature to maintain the reaction temperature between 70-80°C.

    • The reaction is carried out for a duration of 12 hours.

    • The progress and yield are monitored by determining the amount of unreacted 2-chloropyridine using gas chromatography.

Protocol 2: One-Pot Synthesis of 2,3-Dichloropyridine from 3-Aminopyridine[2]

This method involves the chlorination of 3-aminopyridine followed by a copper-catalyzed diazotization and Sandmeyer-type reaction in a single pot.

  • Materials and Reagents:

    • 3-aminopyridine

    • Concentrated hydrochloric acid

    • Iron-based catalyst (Fe²⁺ or Fe³⁺ compound)

    • Chlorinating agent (e.g., H₂O₂ and HCl, or Cl₂ gas)

    • Copper catalyst (Cu⁺ or Cu²⁺ compound)

    • Aqueous sodium nitrite (NaNO₂) solution

  • Procedure:

    • Chlorination: Dissolve 3-aminopyridine in concentrated hydrochloric acid and add the iron-based catalyst. Introduce the chlorinating agent while maintaining the reaction temperature to form 2-chloro-3-aminopyridine in situ.

    • Diazotization and Sandmeyer Reaction: Without isolating the intermediate, add the copper catalyst to the reaction mixture.

    • Add the aqueous solution of sodium nitrite dropwise to facilitate the diazotization and subsequent replacement of the amino group with chlorine, yielding 2,3-dichloropyridine.

    • Workup: Isolate and purify the final product, typically through steam distillation and recrystallization, to achieve high purity (>99.2%).

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4-ethoxypyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-4-ethoxypyridine, a critical procedure for maintaining laboratory safety and environmental compliance. The following step-by-step operational plan is designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this hazardous chemical. Adherence to these procedures is paramount to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound should be treated as hazardous waste, likely falling into the category of halogenated organic compounds.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves at all times.

  • Eye Protection: Use safety glasses or chemical splash goggles.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of vapors.

In Case of Spills: Spills should be immediately contained and absorbed using an inert material such as sand or vermiculite. The absorbed material must then be collected into a designated and properly sealed hazardous waste container. Do not allow the chemical or its residue to enter drains or waterways.

Quantitative Data Summary: Hazardous Waste Classification

While a specific EPA waste code for this compound is not explicitly listed, it is the responsibility of the waste generator to classify it based on its characteristics and composition. The following table summarizes potential EPA hazardous waste classifications for chlorinated pyridines.

Waste Classification CategoryEPA Waste CodeDescriptionRelevance to this compound
Toxicity Characteristic D038PyridineAs a derivative of pyridine, the waste may exhibit toxicity characteristics.[1][2]
Spent Halogenated Solvents F001 / F002Spent halogenated solvents used in degreasing or other applications.If used as a solvent, this classification may apply.
General Halogenated Organic Waste F024 / F025Wastes from the production of chlorinated aliphatic hydrocarbons.While not a perfect fit, it highlights the regulation of halogenated organic waste.[2][3]
Characteristic Wastes D001, D002, D003Ignitability, Corrosivity, Reactivity.The waste must be evaluated for these characteristics to determine if these codes apply.[4]

Detailed Disposal Protocol

The proper disposal of this compound must adhere to institutional, local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

  • Chlorinated Organic Waste: This compound must be segregated as a chlorinated organic waste.

  • Avoid Mixing: Do not mix with non-halogenated waste streams, strong oxidizing agents, or strong acids.[5]

Step 2: Containerization

  • Container Type: Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).

    • A clear indication of the hazards (e.g., "Toxic," "Halogenated Organic").

    • The accumulation start date.

Step 3: Waste Accumulation and Storage

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment unit to capture any potential leaks.

Step 4: Disposal Request and Pickup

  • Contact EHS: Once the waste container is full or is no longer being used, a chemical waste collection request must be submitted to your institution's Environmental Health and Safety (EH&S) department.

  • Provide Information: Be prepared to provide all necessary information about the waste, including its composition and volume.

Step 5: Final Disposal

  • Licensed Professional Disposal: The final disposal of this compound should be carried out by a licensed hazardous waste management company.[1]

  • Incineration: The recommended method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Disposal Workflow Diagram

G A Start: Have this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Segregate as Chlorinated Organic Waste C->D E Select a Compatible, Leak-Proof Waste Container D->E F Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date E->F G Store in a Secure Area with Secondary Containment F->G H Is the container full or no longer in use? G->H H->G No I Contact Institutional EHS for Waste Pickup H->I Yes J Arrange for Disposal via Licensed Hazardous Waste Vendor I->J K End: Proper Disposal Complete J->K

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Chloro-4-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Chloro-4-ethoxypyridine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Profile and Hazards

This compound is a substituted pyridine compound. While specific toxicological properties have not been exhaustively investigated, it is crucial to treat this compound with a high degree of caution, assuming potential toxicity.[1] The available safety data indicates that it may cause skin and eye irritation, and inhalation may lead to respiratory irritation.[1]

Property Value Source
CAS Number52311-50-9[2]
Molecular FormulaC7H8ClNOChemicalBook
AppearanceNo data available[1]
HazardsMay cause skin irritation, serious eye irritation, and respiratory irritation.[1]
StorageStore in a cool, dry, well-ventilated place under inert gas. Keep container tightly closed as the substance is hygroscopic.[1]
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation (in a chemical fume hood)Chemical splash goggles conforming to EN166 standards.Double-gloving with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.Impervious clothing, such as a flame-resistant lab coat.Use in a well-ventilated area with appropriate exhaust. An N95 respirator or higher may be necessary depending on the scale of work.
Conducting Reactions and Purifications (in a chemical fume hood)Chemical splash goggles and a face shield.Double-gloving with chemical-resistant gloves (e.g., nitrile).Impervious clothing, such as a flame-resistant lab coat.Operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Handling Spills Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or apron over a lab coat.A full-face or half-mask air-purifying respirator with appropriate cartridges (NIOSH-approved).

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for laboratory safety.

1. Pre-Operational Checks:

  • Ensure a certified chemical fume hood is available and functioning correctly.

  • Verify that a safety shower and eyewash station are accessible and have been recently tested.

  • Locate the chemical spill kit and ensure it is fully stocked.

  • Review the Safety Data Sheet (SDS) for this compound.[1][2]

  • Don the appropriate PPE as specified in the table above.

2. Weighing and Solution Preparation:

  • Perform all weighing and solution preparation activities inside a chemical fume hood.

  • Use a disposable weighing paper or a tared container to minimize contamination of the balance.

  • Add solvents to the solid compound in a controlled manner to prevent splashing.

  • Securely cap all containers before removing them from the fume hood.

3. Conducting Reactions:

  • Set up all reaction apparatus within the chemical fume hood.

  • Utilize techniques such as cannula transfer for moving solutions to minimize the risk of exposure.

  • Continuously monitor the reaction for any signs of unexpected changes, such as a rapid increase in temperature or pressure.

4. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that have come into contact with the compound using a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste according to the disposal plan outlined below.

  • Remove PPE in the correct sequence to avoid cross-contamination. Dispose of single-use items as hazardous waste.

  • Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[1]

Disposal Plan

The disposal of this compound and associated waste must be managed carefully to prevent environmental contamination. As a chlorinated organic compound, it is classified as hazardous waste.

1. Waste Segregation:

  • Solid Waste: Collect all solid waste contaminated with this compound, including used weighing papers, gloves, and disposable lab coats, in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container for hazardous chemical waste.

2. Container Labeling:

  • All waste containers must be labeled "Hazardous Waste: Chlorinated Organic Compound" and should list this compound as a primary constituent.

3. Disposal Procedure:

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[1]

  • A recommended disposal method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated packaging should be disposed of as unused product.[1]

  • Never dispose of this compound down the drain or in regular trash.

Emergency Procedures

Spill Response:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety (EHS) office immediately.

  • For small spills, and if you are trained to do so, don the appropriate PPE for spill cleanup.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase cluster_disposal Disposal Phase A Review SDS and Conduct Risk Assessment B Verify Fume Hood, Safety Shower, and Eyewash Station Functionality A->B C Don Appropriate PPE: - Goggles/Face Shield - Double Gloves (Nitrile) - Lab Coat B->C D Weighing and Solution Preparation C->D E Reaction Setup and Execution D->E F Decontaminate Equipment and Work Surfaces E->F G Segregate and Label Hazardous Waste F->G H Properly Doff and Dispose of PPE G->H J Store Waste in Designated Area G->J I Wash Hands Thoroughly H->I K Arrange for Pickup by Licensed Disposal Company J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.